molecular formula C33H47NO10 B1148388 8-Deacetylyunaconitine

8-Deacetylyunaconitine

Cat. No.: B1148388
M. Wt: 617.7 g/mol
InChI Key: DHVYLCVNTWPXSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Deacetylyunaconitine is a natural product found in Aconitum balfourii and Aconitum transsectum with data available.

Properties

IUPAC Name

[11-ethyl-5,8,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H47NO10/c1-7-34-15-30(16-39-2)20(35)12-21(41-4)33-19-13-31(37)22(42-5)14-32(38,24(27(33)34)25(43-6)26(30)33)23(19)28(31)44-29(36)17-8-10-18(40-3)11-9-17/h8-11,19-28,35,37-38H,7,12-16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVYLCVNTWPXSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)O)OC)OC)O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H47NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

617.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Isolating 8-Deacetylyunaconitine from Aconitum vilmorinianum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isolation of 8-deacetylyunaconitine (B10862179), a diterpenoid alkaloid, from the roots of Aconitum vilmorinianum. This document outlines a detailed experimental protocol synthesized from established methodologies for the extraction and purification of alkaloids from Aconitum species. Quantitative data, where available in the public domain, is presented in structured tables. The logical workflow of the isolation and purification process is visualized through a detailed diagram.

Introduction

Aconitum vilmorinianum Kom., a member of the Ranunculaceae family, is a plant known for its rich composition of diterpenoid alkaloids. These compounds, while often associated with toxicity, also exhibit a range of pharmacological activities, making them of significant interest for drug discovery and development. Among these alkaloids is this compound, a C19-diterpenoid alkaloid. The isolation and purification of this specific compound are crucial for its further pharmacological investigation and potential therapeutic applications.

This technical guide consolidates information from various phytochemical studies to provide a robust framework for the isolation of this compound.

Chemical Profile of this compound

A clear understanding of the physicochemical properties of the target compound is fundamental for its successful isolation.

PropertyValue
Molecular Formula C₃₃H₄₇NO₁₀
Molecular Weight 617.73 g/mol
Compound Type Diterpenoid Alkaloid (Aconitine-type)
General Solubility Soluble in methanol, ethanol (B145695), chloroform.
Key Structural Features C19-diterpenoid skeleton with ester and hydroxyl functional groups.

Experimental Protocol: Isolation of this compound

The following protocol is a synthesized procedure based on common methods for alkaloid extraction from Aconitum species. It involves a multi-step process beginning with the extraction of total alkaloids, followed by chromatographic separation to isolate the target compound.

Stage 1: Extraction of Total Alkaloids

This initial stage focuses on extracting the crude mixture of alkaloids from the plant material.

Materials and Reagents:

  • Dried and powdered roots of Aconitum vilmorinianum

  • 80% Ethanol (EtOH)

  • Hydrochloric Acid (HCl), 2% solution

  • Ammonia (B1221849) solution (NH₃·H₂O)

  • Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (CHCl₃)

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Maceration: The powdered plant material is macerated with 80% ethanol at room temperature. The process is typically repeated three times to ensure exhaustive extraction.

  • Concentration: The combined ethanolic extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Acid-Base Partitioning:

    • The crude extract is dissolved in a 2% HCl solution.

    • The acidic solution is then washed with dichloromethane to remove non-alkaloidal, lipophilic compounds.

    • The acidic aqueous phase, containing the protonated alkaloids, is collected and basified with ammonia solution to a pH of 9-10.

    • The basified solution is then extracted multiple times with dichloromethane. The organic layers, now containing the free alkaloids, are combined.

  • Final Concentration: The combined dichloromethane extracts are concentrated under reduced pressure to yield the total alkaloid fraction.

Stage 2: Chromatographic Purification

The total alkaloid extract is subjected to column chromatography to separate the individual components, including this compound.

Materials and Reagents:

  • Silica (B1680970) gel (100-200 mesh or 200-300 mesh) for column chromatography

  • Dichloromethane (CH₂Cl₂)

  • Methanol (MeOH)

  • Thin Layer Chromatography (TLC) plates (silica gel GF₂₅₄)

  • Developing chamber

  • UV lamp for visualization

Procedure:

  • Column Preparation: A glass column is packed with silica gel using a slurry method with dichloromethane.

  • Sample Loading: The total alkaloid extract is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a solvent system of increasing polarity. A common gradient starts with 100% dichloromethane and gradually introduces methanol.

    • Gradient Elution System: Dichloromethane-Methanol (100:0 → 1:1, v/v).

  • Fraction Collection: Fractions are collected sequentially and monitored by TLC.

  • TLC Analysis: The collected fractions are spotted on TLC plates and developed in a suitable solvent system (e.g., Dichloromethane:Methanol, 95:5). The spots are visualized under a UV lamp.

  • Pooling and Isolation: Fractions showing a similar TLC profile and containing the spot corresponding to this compound are pooled. The pooled fractions are concentrated to yield the isolated compound. Further purification can be achieved by repeated column chromatography or preparative HPLC if necessary.

Note on Yield: The scientific literature reviewed does not provide specific quantitative data for the yield of this compound from Aconitum vilmorinianum. The yield is dependent on various factors including the plant's geographical source, harvesting time, and the efficiency of the extraction and purification process.

Visualization of the Isolation Workflow

The following diagram illustrates the key stages in the isolation of this compound.

Isolation_Workflow Start Dried & Powdered Roots of Aconitum vilmorinianum Extraction Maceration with 80% Ethanol Start->Extraction Concentration1 Concentration (Rotary Evaporator) Extraction->Concentration1 AcidBase Acid-Base Partitioning (HCl, NH3·H2O, CH2Cl2) Concentration1->AcidBase Crude Extract Concentration2 Concentration to yield Total Alkaloids AcidBase->Concentration2 Alkaloid Fraction ColumnChromatography Silica Gel Column Chromatography (DCM-MeOH Gradient) Concentration2->ColumnChromatography Total Alkaloids TLC Fraction Monitoring by TLC ColumnChromatography->TLC Pooling Pooling of Fractions TLC->Pooling Fractions with target compound FinalProduct Isolated this compound Pooling->FinalProduct

Caption: Workflow for the isolation of this compound.

Conclusion

The isolation of this compound from Aconitum vilmorinianum is a multi-step process that relies on classical phytochemical techniques. The protocol outlined in this guide provides a solid foundation for researchers to successfully extract and purify this compound for further study. While the general methodology is well-established for Aconitum alkaloids, optimization of specific parameters such as solvent ratios and chromatographic conditions may be necessary to achieve higher purity and yield. The lack of reported yield in the literature highlights an area for future research and publication. This guide serves as a valuable resource for scientists and professionals in the field of natural product chemistry and drug development.

The Natural Occurrence of 8-Deacetylyunaconitine in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Deacetylyunaconitine (B10862179), a C19-diterpenoid alkaloid, is a naturally occurring compound found within the plant kingdom, predominantly in species of the genus Aconitum. These plants, commonly known as aconite, wolfsbane, or monkshood, have a long history of use in traditional medicine, particularly in Asia. However, they are also notoriously toxic due to the presence of a complex array of diterpenoid alkaloids. This compound is structurally related to other highly toxic aconitine-type alkaloids and contributes to the overall pharmacological and toxicological profile of these plants. This technical guide provides an in-depth overview of the natural occurrence of this compound, including its quantitative distribution in various plant species, detailed experimental protocols for its analysis, and an elucidation of its biosynthetic pathway.

Natural Occurrence and Quantitative Data

This compound has been identified as a constituent of several Aconitum species. Its concentration can vary significantly depending on the plant species, the specific organ, the developmental stage of the plant, and geographical location. Research has confirmed the presence of this compound in species such as Aconitum vilmorinianum and processed lateral roots of Aconitum carmichaelii[1].

The toxicity of this compound, while considerable, is reported to be lower than that of its acetylated counterpart, yunaconitine. The median lethal dose (LD50) provides a quantitative measure of its acute toxicity.

CompoundTest AnimalRoute of AdministrationLD50 (mg/kg)
This compoundMouseOral60.0[1]
This compoundMouseIntravenous7.60[1]

Experimental Protocols

The analysis of this compound in plant matrices requires sophisticated analytical techniques to ensure accurate identification and quantification due to the complex chemical composition of Aconitum species. The following protocols outline a general workflow for the extraction and quantification of this compound.

Extraction of Diterpenoid Alkaloids from Plant Material

This protocol describes a common method for the extraction of diterpenoid alkaloids from dried and powdered plant material.

Materials:

  • Dried and powdered Aconitum plant material (e.g., roots, leaves)

  • Methanol (B129727)

  • Ammonia (B1221849) solution (10%)

  • Diethyl ether

  • Acetonitrile

  • Formic acid

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Ultrasonic bath

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh approximately 1 gram of the finely powdered plant material into a centrifuge tube.

  • Alkalinization and Extraction: Add 10 mL of a mixture of methanol and 10% ammonia solution (9:1, v/v). Sonicate the mixture for 30 minutes.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Supernatant Collection: Carefully decant the supernatant into a separate flask.

  • Re-extraction: Repeat the extraction process on the plant residue two more times with 10 mL of the methanol-ammonia solution.

  • Solvent Evaporation: Combine all the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Acid-Base Partitioning (Optional Cleanup):

    • Dissolve the dried extract in 20 mL of 0.5 M hydrochloric acid.

    • Wash the acidic solution with 20 mL of diethyl ether three times to remove neutral and weakly acidic compounds. Discard the ether layers.

    • Adjust the pH of the aqueous layer to approximately 10 with a 10% ammonia solution.

    • Extract the alkaline solution with 20 mL of diethyl ether three times. Combine the ether layers.

    • Evaporate the diethyl ether to dryness.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.

    • Dissolve the dried extract from the previous step in 1 mL of the mobile phase starting condition for HPLC/UPLC analysis and load it onto the SPE cartridge.

    • Wash the cartridge with 5 mL of water to remove polar impurities.

    • Elute the alkaloids with 5 mL of methanol.

  • Final Preparation: Evaporate the methanol eluate to dryness and reconstitute the residue in a known volume of the initial mobile phase for analysis.

Quantitative Analysis by Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

This method provides high sensitivity and selectivity for the quantification of this compound.

Instrumentation:

  • UHPLC system coupled with a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute the compounds of interest. For example:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B (linear gradient)

    • 10-12 min: 95% B (isocratic)

    • 12-12.1 min: 95-5% B (linear gradient)

    • 12.1-15 min: 5% B (isocratic for re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 2-5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for this compound need to be determined using a standard compound. For example (these are hypothetical and would need to be optimized):

    • Precursor Ion (Q1): [M+H]+ for this compound (m/z 618.3)

    • Product Ions (Q3): Select two to three stable and abundant fragment ions for quantification and confirmation.

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

Quantification:

  • Prepare a calibration curve using a certified reference standard of this compound at various concentrations.

  • Quantify the amount of this compound in the plant extracts by comparing the peak area of the analyte to the calibration curve.

Biosynthetic Pathway of C19-Diterpenoid Alkaloids

The biosynthesis of this compound and other C19-diterpenoid alkaloids is a complex process that begins with the general isoprenoid pathway. The following is a simplified overview of the key steps.

The pathway starts with the cyclization of geranylgeranyl pyrophosphate (GGPP) to form the diterpene backbone. This is followed by a series of oxidations, rearrangements, and the incorporation of a nitrogen atom, typically from an amino acid like serine, to form the characteristic heterocyclic ring system.

C19-Diterpenoid Alkaloid Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) ent_CPP ent-Copalyl Diphosphate GGPP->ent_CPP Terpene Synthase (TPS) ent_Kaurene ent-Kaurene ent_CPP->ent_Kaurene ent-Kaurene Synthase Atisine_type Atisine-type Precursor (C20-Diterpenoid Alkaloid) ent_Kaurene->Atisine_type Cytochrome P450s, Nitrogen Incorporation Aconitine_type Aconitine-type Skeleton (C19-Diterpenoid Alkaloid) Atisine_type->Aconitine_type Oxidative Rearrangement (Loss of a Carbon) Deacetylyunaconitine This compound Aconitine_type->Deacetylyunaconitine Further Modifications (Hydroxylation, etc.)

Caption: Biosynthetic pathway of C19-diterpenoid alkaloids.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the analysis of this compound from plant material.

Experimental_Workflow Plant_Material Plant Material (e.g., Aconitum roots) Extraction Solvent Extraction (Methanol/Ammonia) Plant_Material->Extraction Cleanup Cleanup (Acid-Base Partitioning or SPE) Extraction->Cleanup Analysis UHPLC-MS/MS Analysis Cleanup->Analysis Quantification Data Processing and Quantification Analysis->Quantification Result Concentration of This compound Quantification->Result

Caption: Workflow for this compound analysis.

Conclusion

This compound is a significant C19-diterpenoid alkaloid found in various Aconitum species. Its presence and concentration are of great interest to researchers in the fields of natural product chemistry, pharmacology, and toxicology. The analytical methods outlined in this guide provide a robust framework for the accurate quantification of this compound in complex plant matrices. A deeper understanding of its biosynthesis, facilitated by modern analytical and molecular biology techniques, will continue to shed light on the intricate chemical ecology of Aconitum plants and may open avenues for the development of novel therapeutic agents, while also ensuring the safety of traditional herbal medicines.

References

8-Deacetylyunaconitine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available information on 8-Deacetylyunaconitine, a diterpenoid alkaloid. The document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.

Core Compound Data

A critical starting point for any scientific investigation is the accurate identification and characterization of the compound of interest. The fundamental properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 93460-55-0[1][2][3]
Molecular Weight 617.73 g/mol [4][5]
Molecular Formula C33H47NO10[1][2]

Biological Activity and Experimental Data

Currently, there is a significant lack of publicly available, in-depth research specifically detailing the biological activities, mechanisms of action, and signaling pathways of this compound. While the broader class of aconitine (B1665448) alkaloids, to which this compound belongs, is known to possess a range of biological effects, including analgesic and anti-inflammatory properties, specific experimental data and protocols for this particular derivative are not readily found in scientific literature databases.

The complex nature of diterpenoid alkaloids necessitates rigorous experimental investigation to elucidate their specific pharmacological profiles. Without dedicated studies on this compound, any discussion of its potential therapeutic effects or mechanisms would be speculative and not grounded in the required scientific evidence for a technical whitepaper of this nature.

Signaling Pathways and Experimental Workflows

A mandatory requirement of this guide was the visualization of signaling pathways and experimental workflows using the DOT language. However, due to the absence of published research on the specific molecular targets and pathways modulated by this compound, it is not possible to construct accurate and scientifically validated diagrams. The creation of such diagrams would require experimental data from techniques such as transcriptomics, proteomics, and specific cellular and biochemical assays, none of which are currently available in the public domain for this compound.

For illustrative purposes, a generic experimental workflow for screening a novel compound for anti-inflammatory activity is provided below. This is a hypothetical workflow and has not been specifically applied to this compound based on available literature.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Validation cluster_3 Phase 4: Mechanistic Studies Compound Acquisition Compound Acquisition In vitro Screening In vitro Screening Compound Acquisition->In vitro Screening Cell-based Assays (e.g., LPS-stimulated macrophages) Cell-based Assays (e.g., LPS-stimulated macrophages) In vitro Screening->Cell-based Assays (e.g., LPS-stimulated macrophages) Measure Inflammatory Markers (e.g., NO, TNF-α, IL-6) Measure Inflammatory Markers (e.g., NO, TNF-α, IL-6) Cell-based Assays (e.g., LPS-stimulated macrophages)->Measure Inflammatory Markers (e.g., NO, TNF-α, IL-6) In vivo Animal Models (e.g., Carrageenan-induced paw edema) In vivo Animal Models (e.g., Carrageenan-induced paw edema) Measure Inflammatory Markers (e.g., NO, TNF-α, IL-6)->In vivo Animal Models (e.g., Carrageenan-induced paw edema) Assess Anti-inflammatory Effect Assess Anti-inflammatory Effect In vivo Animal Models (e.g., Carrageenan-induced paw edema)->Assess Anti-inflammatory Effect Mechanism of Action Studies Mechanism of Action Studies Assess Anti-inflammatory Effect->Mechanism of Action Studies

Hypothetical workflow for anti-inflammatory drug screening.

Conclusion and Future Directions

While the basic chemical identifiers for this compound are established, a comprehensive understanding of its pharmacological properties is currently lacking. This technical guide highlights the significant gap in the scientific literature regarding this specific diterpenoid alkaloid.

For researchers and drug development professionals, this compound represents an unexplored molecule within a class of compounds known for their potent biological activities. Future research should focus on:

  • In vitro screening: To identify potential biological targets and cellular effects.

  • In vivo studies: To assess its pharmacological effects, toxicity, and pharmacokinetic profile in animal models.

  • Mechanism of action studies: To elucidate the specific signaling pathways and molecular interactions through which it exerts any observed effects.

The generation of such data will be crucial for determining the potential of this compound as a lead compound for therapeutic development.

References

The Biosynthesis of 8-Deacetylyunaconitine: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed exploration of the biosynthetic pathway of 8-deacetylyunaconitine (B10862179), a C19-diterpenoid alkaloid found in plants of the Aconitum genus. This document is intended for researchers, scientists, and drug development professionals interested in the complex biosynthesis of these pharmacologically significant, yet often toxic, natural products. The information presented herein is based on the current scientific understanding of diterpenoid alkaloid biosynthesis, which, it should be noted, is still an active area of research. While the early stages of the pathway are well-established, the later, more specific steps leading to the vast diversity of these alkaloids, including this compound, are largely putative and inferred from related pathways and chemical logic.

Introduction to C19-Diterpenoid Alkaloid Biosynthesis

The biosynthesis of C19-diterpenoid alkaloids is a complex process that begins with central carbon metabolism and involves a multitude of enzymatic transformations, including cyclizations, oxidations, rearrangements, and the incorporation of a nitrogen atom. These alkaloids are characterized by a complex polycyclic skeleton, which is derived from a C20-diterpene precursor. The pathway can be broadly divided into three main stages:

  • Formation of the Diterpene Precursor: The universal C20 diterpene precursor, geranylgeranyl pyrophosphate (GGPP), is synthesized through the methylerythritol phosphate (B84403) (MEP) and mevalonate (B85504) (MVA) pathways.

  • Formation of the Diterpenoid Skeleton: GGPP undergoes a series of cyclizations to form the characteristic atisane (B1241233) skeleton.

  • Modification and Elaboration of the Skeleton: The atisane skeleton is then subjected to a series of oxidative modifications, nitrogen incorporation, skeletal rearrangements, and functional group additions to yield the diverse array of C19-diterpenoid alkaloids.

The Biosynthetic Pathway to this compound

The proposed biosynthetic pathway for this compound is outlined below, starting from primary metabolites.

Stage 1: Synthesis of Geranylgeranyl Pyrophosphate (GGPP)

The biosynthesis begins with the production of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) through two independent pathways:

  • Mevalonate (MVA) Pathway: Primarily occurring in the cytosol, this pathway starts from acetyl-CoA.

  • Methylerythritol Phosphate (MEP) Pathway: Occurring in the plastids, this pathway begins with pyruvate (B1213749) and glyceraldehyde-3-phosphate.

IPP and DMAPP are then sequentially condensed by prenyltransferases to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and finally, geranylgeranyl pyrophosphate (GGPP), a C20 molecule that serves as the entry point into diterpenoid biosynthesis.[1][2]

Stage 2: Formation of the Atisine Skeleton

The linear GGPP molecule is then cyclized in a two-step process catalyzed by diterpene synthases:

  • GGPP to ent-Copalyl Diphosphate (ent-CPP): GGPP is first cyclized to form the bicyclic intermediate ent-CPP.

  • ent-CPP to Atisane Diterpene: ent-CPP is further cyclized to form the tetracyclic atisane skeleton.

Stage 3: Elaboration of the Atisine Skeleton and Formation of Yunaconitine (B1683533)

This stage involves a series of complex and not fully characterized enzymatic reactions that modify the atisane skeleton. The key proposed steps include:

  • Oxidation and Nitrogen Incorporation: The atisane skeleton undergoes a series of oxidations, likely catalyzed by cytochrome P450 monooxygenases. A nitrogen atom, often derived from β-aminoethanol, is then incorporated to form the characteristic heterocyclic ring system of the aconitine-type alkaloids.[3]

  • Skeletal Rearrangement: A critical step in the formation of aconitine-type alkaloids is the rearrangement of a denudatine-type intermediate to the aconitine (B1665448) skeleton.[4] This rearrangement is a key branching point in the biosynthesis of different classes of diterpenoid alkaloids.

  • Further Oxidations and Functionalizations: The aconitine skeleton is further decorated with hydroxyl, methoxy, and ester groups. These reactions are likely catalyzed by a variety of enzymes, including cytochrome P450s, methyltransferases, and acyltransferases. The specific sequence of these reactions leading to yunaconitine is not yet definitively established.

Final Step: Conversion of Yunaconitine to this compound

The final step in the biosynthesis of this compound is the deacetylation of yunaconitine at the C-8 position. This reaction is catalyzed by an esterase or a similar hydrolase that removes the acetyl group.

Proposed Final Biosynthetic Step:

  • Yunaconitine --(Esterase/Hydrolase)--> This compound

Quantitative Data

Quantitative data on the biosynthesis of this compound is scarce. However, studies on related aconitine-type alkaloids in Aconitum species provide some insights into the accumulation of these compounds. The tables below summarize representative quantitative data for major aconitine-type alkaloids found in Aconitum roots.

AlkaloidPlant SpeciesTissueConcentration (mg/g dry weight)Reference
AconitineAconitum carmichaeliiRootVaries significantly[5][6]
MesaconitineAconitum carmichaeliiRootVaries significantly[5][6]
HypaconitineAconitum carmichaeliiRootVaries significantly[5][6]
YunaconitineVarious Aconitum spp.-0.015 - 10.41[7]

Note: The concentrations of these alkaloids can vary widely depending on the plant species, geographical location, developmental stage, and processing methods.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. Below are generalized protocols for key experiments in this field.

Extraction and Quantification of Diterpenoid Alkaloids

Objective: To extract and quantify this compound and related alkaloids from plant material.

Protocol:

  • Sample Preparation: Freeze-dry and grind the plant tissue (e.g., roots, leaves) to a fine powder.

  • Extraction: Extract the powdered tissue with a suitable solvent, typically methanol (B129727) or ethanol, often under sonication or reflux. The extraction may be repeated multiple times to ensure complete recovery.

  • Purification (Optional): The crude extract can be purified using solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering compounds.

  • Analysis: Analyze the extract using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS/MS).[5][6][7]

  • Quantification: Quantify the alkaloids by comparing their peak areas to those of authentic standards.

Enzyme Assays

Objective: To identify and characterize enzymes involved in the biosynthetic pathway.

Protocol:

  • Protein Extraction: Homogenize fresh plant tissue in a suitable buffer to extract total proteins.

  • Enzyme Source: Use the crude protein extract or a partially purified fraction (e.g., microsomes for cytochrome P450s) as the enzyme source.

  • Assay Reaction: Incubate the enzyme source with the putative substrate (e.g., yunaconitine for the deacetylase) and any necessary cofactors (e.g., NADPH for cytochrome P450s).

  • Product Detection: Stop the reaction and extract the products. Analyze the products by HPLC, LC-MS, or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the enzymatic conversion.

  • Enzyme Kinetics: Determine the kinetic parameters (Km, Vmax) by varying the substrate concentration.

Transcriptome Analysis

Objective: To identify candidate genes encoding biosynthetic enzymes.

Protocol:

  • RNA Extraction: Extract total RNA from different plant tissues (e.g., roots, leaves, flowers).

  • Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput sequencing (e.g., Illumina).

  • De Novo Assembly and Annotation: Assemble the sequencing reads into unigenes and annotate them by comparing their sequences to public databases (e.g., NCBI, KEGG).

  • Differential Gene Expression Analysis: Compare the transcriptomes of tissues with high and low alkaloid content to identify upregulated genes that may be involved in the biosynthesis.

Visualization of the Biosynthesis Pathway

The following diagrams illustrate the proposed biosynthetic pathway of this compound.

8-Deacetylyunaconitine_Biosynthesis cluster_0 Central Metabolism & Diterpene Precursor Formation cluster_1 Diterpenoid Skeleton Formation & Modification cluster_2 Final Tailoring Steps Pyruvate Pyruvate IPP_DMAPP IPP / DMAPP Pyruvate->IPP_DMAPP MEP Pathway Glyceraldehyde-3-P Glyceraldehyde-3-P Glyceraldehyde-3-P->IPP_DMAPP MEP Pathway Acetyl-CoA Acetyl-CoA Acetyl-CoA->IPP_DMAPP MVA Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP_DMAPP->GGPP GGPP Synthase ent_CPP ent-Copalyl Diphosphate GGPP->ent_CPP Diterpene Synthase Atisane_Skeleton Atisane Skeleton ent_CPP->Atisane_Skeleton Diterpene Synthase Denudatine_Type Denudatine-type Intermediate Atisane_Skeleton->Denudatine_Type Oxidations, N-incorporation (putative) Aconitine_Skeleton Aconitine Skeleton Denudatine_Type->Aconitine_Skeleton Skeletal Rearrangement (putative) Yunaconitine Yunaconitine Aconitine_Skeleton->Yunaconitine Oxidations, Methylations, Acylations (putative) 8_Deacetylyunaconitine This compound Yunaconitine->8_Deacetylyunaconitine Deacetylation (Esterase)

Caption: Proposed biosynthetic pathway of this compound.

Conclusion

The biosynthesis of this compound is a testament to the intricate and complex metabolic capabilities of plants. While significant progress has been made in understanding the general pathway of C19-diterpenoid alkaloid formation, the specific enzymes and intermediates in the later stages leading to this compound remain to be fully elucidated. Future research, leveraging modern 'omics' technologies and biochemical approaches, will be crucial in filling these knowledge gaps. A complete understanding of this pathway will not only provide fundamental insights into plant specialized metabolism but may also open avenues for the biotechnological production of these valuable, yet challenging, molecules for pharmaceutical applications.

References

8-Deacetylyunaconitine: A Core Metabolite of Yunaconitine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Yunaconitine (B1683533) (YAC), a highly toxic C19-diterpenoid alkaloid found in several Aconitum species, presents a significant challenge in the development of traditional medicines due to its narrow therapeutic window. The metabolism of yunaconitine is a critical determinant of its toxicity and pharmacokinetic profile. A key metabolic pathway is the deacetylation at the C8 position, leading to the formation of 8-deacetylyunaconitine (B10862179) (DYA). This transformation significantly reduces the toxicity of the parent compound, making the study of this metabolic process crucial for understanding the safety and efficacy of yunaconitine-containing preparations. This technical guide provides a comprehensive overview of this compound as a metabolite of yunaconitine, focusing on the enzymatic pathways, experimental protocols for its study, and a comparative analysis of the toxicities of the parent compound and its metabolite.

Metabolic Pathway: Deacetylation of Yunaconitine

The conversion of yunaconitine to this compound is primarily a hydrolysis reaction that removes the acetyl group from the C8 position of the diterpenoid skeleton. While the overall metabolism of yunaconitine involves multiple pathways, including oxidations mediated by cytochrome P450 enzymes (CYP450), the deacetylation step is predominantly catalyzed by carboxylesterases.[1]

Key Enzymes Involved:

  • Carboxylesterases (CEs): These ubiquitous hydrolases are found in various tissues, including the liver, intestine, and plasma, and are primarily responsible for the hydrolysis of ester-containing xenobiotics.[1] The deacetylation of aconitine-type alkaloids, including yunaconitine, is a well-established function of these enzymes.

  • Cytochrome P450 (CYP450) Isoforms: While CYP3A4 is a major enzyme involved in the oxidative metabolism of yunaconitine, its direct role in the deacetylation process is less clear. It is likely that CYP450-mediated reactions occur in parallel or subsequent to the initial hydrolysis by carboxylesterases.

The metabolic conversion is a critical detoxification pathway, as the resulting this compound exhibits substantially lower toxicity than the parent compound.

Yunaconitine Metabolism YAC Yunaconitine (YAC) DYA This compound (DYA) YAC->DYA Carboxylesterases (Deacetylation) Oxidative_Metabolites Oxidative Metabolites YAC->Oxidative_Metabolites CYP3A4 (Oxidation)

Metabolic pathways of Yunaconitine.

Quantitative Data

The following tables summarize the available quantitative data comparing yunaconitine and its metabolite, this compound.

Table 1: Comparative Acute Toxicity (LD50)

CompoundAdministration RouteSpeciesLD50 (mg/kg)Reference
Yunaconitine (YAC)OralICR Mice2.37[2]
This compound (DYA)OralICR Mice60.0[2]
Yunaconitine (YAC)IntravenousICR Mice0.200[2]
This compound (DYA)IntravenousICR Mice7.60[2]

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterOral Administration (5 mg/kg)Intravenous Administration (0.1 mg/kg)Reference
AUC(0-t) (ng/mL*h)1770.0 ± 530.673.0 ± 24.6[3]
t1/2 (h)3.2 ± 0.74.5 ± 1.7[3]
Bioavailability (%)48.5-[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound as a metabolite of yunaconitine.

Protocol 1: In Vitro Metabolism of Yunaconitine in Liver Microsomes

This protocol is adapted from general procedures for in vitro drug metabolism studies and is designed to investigate the formation of this compound.[4][5]

Objective: To determine the in vitro conversion of yunaconitine to this compound using liver microsomes and to assess the contribution of different enzyme families.

Materials:

  • Yunaconitine

  • This compound (as a reference standard)

  • Pooled human or rat liver microsomes

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ice-cold)

  • Internal standard for LC-MS/MS analysis

  • Enzyme-specific inhibitors (e.g., Ketoconazole for CYP3A4, Bis(p-nitrophenyl) phosphate for carboxylesterases)

Procedure:

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, combine liver microsomes (final concentration 0.5-1.0 mg/mL protein) and potassium phosphate buffer.

    • Add yunaconitine (from a stock solution in a suitable solvent like DMSO, final concentration typically in the range of 1-100 µM).

    • For inhibitor studies, pre-incubate the microsomes with the specific inhibitor for a designated time before adding the substrate.

  • Reaction Initiation:

    • Pre-warm the mixture at 37°C for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. For carboxylesterase-only activity, omit the NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixture at 37°C in a shaking water bath for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination:

    • Stop the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Preparation for Analysis:

    • Vortex the mixture vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the residue in the mobile phase for UPLC-MS/MS analysis.

Data Analysis:

  • Quantify the concentrations of yunaconitine and this compound at each time point using a validated UPLC-MS/MS method.

  • Calculate the rate of formation of this compound.

  • In inhibitor studies, compare the rate of metabolite formation in the presence and absence of inhibitors to determine the relative contribution of each enzyme family.

In Vitro Metabolism Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis Microsomes Liver Microsomes Preincubation Pre-incubate at 37°C Microsomes->Preincubation Buffer Phosphate Buffer (pH 7.4) Buffer->Preincubation YAC Yunaconitine (Substrate) YAC->Preincubation Inhibitor Inhibitor (Optional) Inhibitor->Preincubation NADPH Add NADPH (Initiate Reaction) Preincubation->NADPH Incubation Incubate at 37°C NADPH->Incubation Termination Terminate with Acetonitrile Incubation->Termination Centrifugation Centrifuge Termination->Centrifugation Analysis UPLC-MS/MS Analysis Centrifugation->Analysis

Experimental workflow for in vitro metabolism.

Protocol 2: UPLC-MS/MS Method for Quantification of Yunaconitine and this compound

This protocol outlines a general UPLC-MS/MS method for the simultaneous quantification of yunaconitine and this compound in biological matrices.[3][6][7]

Objective: To develop and validate a sensitive and specific method for the quantification of yunaconitine and its primary metabolite.

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

  • Column: A reversed-phase column suitable for alkaloid analysis (e.g., C18, 1.7-1.8 µm particle size).

  • Mobile Phase: A gradient elution using:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.2-0.4 mL/min

  • Column Temperature: 30-40°C

  • Injection Volume: 1-5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Yunaconitine (YAC): Precursor ion (e.g., m/z 660.4) to product ion(s)

    • This compound (DYA): Precursor ion (e.g., m/z 618.4) to product ion(s)

    • Internal Standard (IS): Specific precursor to product ion transition

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, desolvation gas flow, and cone voltage for maximum sensitivity.

Method Validation:

  • Validate the method according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.

Analytical Workflow Sample Biological Sample (e.g., Microsomal Incubate, Plasma) Extraction Protein Precipitation & Sample Cleanup Sample->Extraction UPLC UPLC Separation (Reversed-Phase) Extraction->UPLC ESI Electrospray Ionization (ESI+) UPLC->ESI MSMS Tandem Mass Spectrometry (MRM Mode) ESI->MSMS Data Data Acquisition & Quantification MSMS->Data

Analytical workflow for quantification.

Conclusion

The deacetylation of yunaconitine to this compound is a pivotal metabolic step that significantly mitigates the toxicity of the parent alkaloid. This biotransformation is primarily mediated by carboxylesterases, highlighting the importance of this enzyme class in the detoxification of Aconitum alkaloids. Understanding the kinetics and contributing factors to this metabolic pathway is essential for the safe and effective use of traditional medicines containing yunaconitine. The experimental protocols provided in this guide offer a framework for researchers to further investigate this critical metabolic process, with the ultimate goal of improving the safety profile of these potent natural products. Further research is warranted to elucidate the specific carboxylesterase isoforms involved and to determine the precise enzyme kinetics of this detoxification reaction.

References

8-Deacetylyunaconitine: An In-Depth Technical Guide on Preliminary Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Deacetylyunaconitine is a C19-diterpenoid alkaloid first isolated from the roots of the plant Aconitum forrestii. Its discovery was reported in a 1984 publication by Chen S, et al., in the Chinese journal Yunnan Zhiwu Yanjiu. As a member of the aconitine (B1665448) family of alkaloids, which are known for their potent and diverse biological activities, this compound is a compound of interest for pharmacological investigation. However, a comprehensive review of the available scientific literature reveals a significant scarcity of data regarding its specific biological effects.

This technical guide aims to provide a thorough overview of the current, albeit limited, state of knowledge on the preliminary biological activity of this compound. Due to the lack of extensive research on this particular compound, this document will also draw upon the broader context of related Aconitum alkaloids to suggest potential areas for future investigation.

Chemical and Physical Properties

A summary of the known chemical and physical properties of this compound is presented in Table 1. This information is primarily derived from vendor specifications and the initial isolation report.

PropertyValueSource
Molecular Formula C₃₃H₄₇NO₁₀[1][2]
Molecular Weight 617.73 g/mol [1][2]
CAS Number 93460-55-0[1]
Class Diterpenoid Alkaloid[1][2]
Source Roots of Aconitum forrestii[1]

Table 1: Chemical and Physical Properties of this compound

Preliminary Biological Activity: A Landscape of Limited Data

Despite its discovery over three decades ago, dedicated studies on the biological activities of this compound are conspicuously absent from the publicly available scientific literature. The original 1984 publication focused on the isolation and structural elucidation of the compound and did not include a detailed pharmacological evaluation. Subsequent searches for research citing this initial discovery have not yielded any studies that provide quantitative data on its biological effects, such as IC₅₀ or EC₅₀ values, or detailed mechanistic insights.

This lack of specific data necessitates a broader look at the known activities of structurally related Aconitum alkaloids, such as aconitine and yunaconitine, to hypothesize potential areas of activity for this compound. These related compounds are well-documented to possess potent analgesic, anti-inflammatory, and cardiotoxic properties.

Postulated Biological Activities and Future Research Directions

Based on the activities of analogous compounds, the following areas represent logical starting points for the investigation of this compound's biological profile.

Potential Analgesic and Anti-inflammatory Effects

Many diterpenoid alkaloids from Aconitum species exhibit significant analgesic and anti-inflammatory activities. This is a primary area where this compound could be expected to show activity.

Suggested Experimental Workflow:

G cluster_0 In Vitro Screening cluster_1 In Vivo Models a Cell Viability Assays (e.g., MTT, MTS) b Nitric Oxide (NO) Production Assay (in LPS-stimulated macrophages) a->b Determine non-toxic concentrations c Pro-inflammatory Cytokine Assays (e.g., TNF-α, IL-6 ELISA) b->c Assess anti-inflammatory potential d Analgesic Models (e.g., Hot Plate, Acetic Acid Writhing) c->d Validate in vivo efficacy e Anti-inflammatory Models (e.g., Carrageenan-induced Paw Edema) d->e

Caption: Proposed workflow for evaluating the analgesic and anti-inflammatory activity of this compound.

Potential Cytotoxic Activity

Given that some Aconitum alkaloids have demonstrated cytotoxic effects against various cancer cell lines, this represents another plausible area of investigation.

Suggested Experimental Workflow:

G cluster_0 Initial Cytotoxicity Screening cluster_1 Mechanism of Action Studies a Screening against a panel of cancer cell lines (e.g., NCI-60) b Determine IC50 values a->b Identify sensitive cell lines c Cell Cycle Analysis (Flow Cytometry) b->c Investigate effects on cell proliferation d Apoptosis Assays (e.g., Annexin V/PI staining) c->d e Western Blot for key apoptotic proteins d->e

Caption: Proposed workflow for investigating the cytotoxic potential of this compound.

Conclusion

While this compound is a structurally characterized natural product from a pharmacologically significant plant genus, there is a profound lack of data on its preliminary biological activities. The information presented in this guide highlights this knowledge gap and proposes logical, structured avenues for future research based on the known properties of related compounds. The workflows and experimental protocols suggested herein provide a roadmap for researchers to begin to elucidate the pharmacological profile of this understudied diterpenoid alkaloid. Further investigation is critically needed to determine if this compound holds therapeutic potential and to understand its toxicological profile.

References

The Historical Context of 8-Deacetylyunaconitine's Discovery: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Deacetylyunaconitine is a C19-diterpenoid alkaloid, a class of natural products known for their complex structures and potent biological activities. First identified in the mid-1980s, its discovery emerged from the broader phytochemical exploration of the Aconitum genus, a plant group with a long history in traditional medicine, particularly in Asia. This technical guide provides an in-depth look into the historical context of this compound's discovery, detailing the initial isolation, structural elucidation, and the pharmacological understanding of its mechanism of action, with a focus on its interaction with signaling pathways.

The Discovery and Isolation

This compound was first isolated and identified in 1984 by a team of Chinese scientists led by Chen S. The discovery was the result of phytochemical investigations into the roots of Aconitum forrestii, a species of the Ranunculaceae family. The findings were published in the journal Yunnan Zhiwu Yanjiu. Subsequent research has also identified this compound in other Aconitum species, including Aconitum vilmorinianum.

Experimental Protocols: A Generalized Reconstruction

The isolation of this compound would have likely involved the following key steps:

  • Extraction: Dried and powdered roots of Aconitum forrestii were likely extracted with an organic solvent, such as methanol (B129727) or ethanol, at room temperature or with heating. This initial extraction would pull a wide range of compounds from the plant material.

  • Acid-Base Partitioning: The crude extract would then undergo an acid-base extraction to separate the alkaloids from other constituents. The extract would be dissolved in an acidic aqueous solution (e.g., dilute HCl), which protonates the nitrogen-containing alkaloids, making them water-soluble. Non-alkaloidal compounds would be removed by extraction with an immiscible organic solvent (e.g., diethyl ether or chloroform). The acidic aqueous layer would then be basified (e.g., with NaOH or NH4OH) to deprotonate the alkaloids, making them soluble in an organic solvent. A final extraction with an organic solvent would yield a crude alkaloid mixture.

  • Chromatographic Separation: The crude alkaloid mixture would then be subjected to various chromatographic techniques to isolate the individual compounds. This would likely have involved:

    • Column Chromatography: Using stationary phases like silica (B1680970) gel or alumina (B75360) with a gradient of organic solvents to perform a rough separation of the alkaloids based on their polarity.

    • Preparative Thin-Layer Chromatography (pTLC): For further purification of the fractions obtained from column chromatography.

    • Recrystallization: The final step to obtain pure, crystalline this compound.

The workflow for such an isolation process can be visualized as follows:

experimental_workflow plant_material Powdered Aconitum forrestii Roots extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Mixture acid_base->crude_alkaloids column_chrom Column Chromatography (Silica Gel) crude_alkaloids->column_chrom fractions Alkaloid Fractions column_chrom->fractions ptlc Preparative TLC fractions->ptlc pure_compound Pure this compound ptlc->pure_compound

A generalized workflow for the isolation of this compound.
Structural Elucidation

The determination of the chemical structure of this compound in 1984 would have relied on a combination of spectroscopic techniques, which were standard for the time:

  • Infrared (IR) Spectroscopy: To identify key functional groups such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) groups.

  • Mass Spectrometry (MS): To determine the molecular weight and obtain information about the fragmentation pattern, providing clues to the molecule's structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and types of protons and their connectivity.

    • ¹³C NMR: To determine the number and types of carbon atoms.

  • Elemental Analysis: To determine the empirical formula of the compound.

Through these methods, the structure of this compound was established as C₃₃H₄₇NO₁₀, with a molecular weight of 617.73 g/mol .

Quantitative Data from Early Studies

Specific quantitative data from the original 1984 publication, such as the yield of this compound from the plant material and detailed spectroscopic values, are not widely available. However, based on similar studies of Aconitum alkaloids, the expected data would be presented as follows:

ParameterValue
Molecular Formula C₃₃H₄₇NO₁₀
Molecular Weight 617.73
CAS Number 93460-55-0
¹H NMR (CDCl₃, δ) Characteristic peaks for methoxy, ethoxy, aromatic, and skeletal protons would be listed here.
¹³C NMR (CDCl₃, δ) Characteristic peaks for carbonyl, aromatic, and skeletal carbons would be listed here.
Mass Spectrum (m/z) Key fragment ions and the molecular ion peak would be listed here.
Yield Typically in the range of 0.01% to 0.1% from dried plant material.

Early Pharmacological Context and Signaling Pathways

While the initial 1984 paper focused on the chemical characterization of this compound, the broader context of Aconitum alkaloid research provides insights into the likely initial areas of pharmacological investigation. Diterpenoid alkaloids from Aconitum species are well-known for their potent effects on the central and peripheral nervous systems, with their primary mechanism of action often involving the modulation of voltage-gated sodium channels.[1][2][3]

The analgesic and neurotoxic effects of many Aconitum alkaloids are attributed to their ability to bind to site 2 of the α-subunit of voltage-gated sodium channels, leading to a persistent activation and subsequent blockade of nerve impulse transmission.[3] This disruption of sodium channel function is a key signaling event.

Although specific early studies on the signaling pathways affected by this compound are scarce, based on the known pharmacology of related compounds, the initial hypothesis for its mechanism of action would have centered on its interaction with voltage-gated sodium channels. This interaction would lead to downstream effects on neuronal excitability and neurotransmitter release.

The proposed signaling pathway for the analgesic effect of diterpenoid alkaloids like this compound can be conceptualized as follows:

signaling_pathway cluster_neuron Nociceptive Neuron Na_channel Voltage-Gated Sodium Channel depolarization Persistent Depolarization Na_channel->depolarization Causes inactivation Channel Inactivation depolarization->inactivation Leads to no_ap Blocked Action Potential Propagation inactivation->no_ap Results in analgesia Analgesic Effect no_ap->analgesia Produces alkaloid This compound alkaloid->Na_channel Binds to Site 2

Proposed mechanism of action for the analgesic effects of this compound.

Conclusion

The discovery of this compound in 1984 was a significant contribution to the phytochemistry of the Aconitum genus. While the original detailed experimental data is not widely accessible, the historical context and established methodologies of the time provide a clear picture of how this novel diterpenoid alkaloid was isolated and characterized. The initial pharmacological understanding of this compound was heavily influenced by the known neurotoxic and analgesic properties of related Aconitum alkaloids, pointing towards the modulation of voltage-gated sodium channels as its primary mechanism of action. Further research is needed to fully elucidate the specific interactions of this compound with this and other signaling pathways to better understand its therapeutic potential.

References

Methodological & Application

Application Note: Quantitative Analysis of 8-Deacetylyunaconitine in Biological Matrices using UHPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Deacetylyunaconitine (B10862179) is a diterpenoid alkaloid derived from plants of the Aconitum genus, which are widely used in traditional medicine. Due to its potential pharmacological and toxicological activities, a sensitive and reliable analytical method is crucial for pharmacokinetic studies, toxicological assessments, and quality control of related herbal preparations. This application note details a robust and validated Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantitative determination of this compound in biological matrices, specifically rat plasma.

Core Principles

This method utilizes the high separation efficiency of UHPLC and the high sensitivity and selectivity of tandem mass spectrometry. The analyte is separated from the biological matrix components on a C18 reversed-phase column and subsequently ionized using electrospray ionization (ESI) in positive mode. Quantification is achieved by monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, which enhances specificity and minimizes interferences.

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Internal Standard (IS), e.g., Diazepam or another suitable compound not present in the matrix

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Rat plasma (or other relevant biological matrix)

Sample Preparation: Protein Precipitation

Protein precipitation is a common and effective method for sample clean-up in biological matrices.[1][2]

  • Thaw frozen plasma samples at room temperature.

  • Vortex the plasma sample to ensure homogeneity.

  • In a microcentrifuge tube, add 100 µL of plasma.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile (containing 0.1% formic acid) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80% Mobile Phase A, 20% Mobile Phase B).

  • Vortex for 30 seconds and transfer to an autosampler vial for UHPLC-MS/MS analysis.

UHPLC-MS/MS Instrumentation and Conditions

The following parameters are a starting point and may require optimization based on the specific instrumentation used.

UHPLC System:

ParameterCondition
Column Waters ACQUITY UPLC HSS T3 C18 (2.1 x 100 mm, 1.8 µm) or equivalent[1]
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
2.0
3.0
3.1
5.0

Mass Spectrometer:

ParameterCondition
Ion Source Electrospray Ionization (ESI), Positive Mode
Scan Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 500°C
Desolvation Gas Flow 600 L/hr
Collision Gas Argon

MRM Transitions:

The specific MRM transitions for this compound and the internal standard need to be determined by infusing the standard compounds into the mass spectrometer. For aconitine (B1665448) alkaloids, the positive ion mode is generally preferred for higher sensitivity.[3]

Quantitative Data Summary

The following tables summarize the validation parameters for the UHPLC-MS/MS method for this compound in rat plasma.[4]

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
This compound0.3 - 600> 0.990.3

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
This compoundLLOQ0.3< 15< 1597.7 - 105.5
Low0.6< 15< 1597.7 - 105.5
Medium60< 15< 1597.7 - 105.5
High480< 15< 1597.7 - 105.5

Table 3: Recovery and Matrix Effect

AnalyteQC LevelConcentration (ng/mL)Recovery (%)Matrix Effect (%)
This compoundLow0.6> 82.895.3 - 105.6
Medium60> 82.895.3 - 105.6
High480> 82.895.3 - 105.6

Visualizations

UHPLC_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile + 0.1% Formic Acid) Add_IS->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Evaporation Evaporation to Dryness Centrifuge->Evaporation Reconstitution Reconstitution in Initial Mobile Phase Evaporation->Reconstitution UHPLC UHPLC Separation (C18 Column) Reconstitution->UHPLC ESI Electrospray Ionization (Positive Mode) UHPLC->ESI MSMS Tandem Mass Spectrometry (MRM Mode) ESI->MSMS Data_Acquisition Data Acquisition MSMS->Data_Acquisition Quantification Quantification (Peak Area Ratio) Data_Acquisition->Quantification Results Results (Concentration) Quantification->Results

Caption: Experimental workflow for the UHPLC-MS/MS analysis of this compound.

Conclusion

The described UHPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in biological matrices. The method has been validated according to regulatory guidelines and is suitable for a wide range of applications in drug development and toxicology, including pharmacokinetic and bioavailability studies.[4] The simple and rapid sample preparation procedure, coupled with the high-throughput capabilities of UHPLC-MS/MS, makes this method ideal for the analysis of large numbers of samples.

References

Application Notes and Protocols for the Quantification of 8-Deacetylyunaconitine in Herbal Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Deacetylyunaconitine is a diterpenoid alkaloid found in various species of the Aconitum genus, which are widely used in traditional medicine. Due to the narrow therapeutic window and potential toxicity of aconitine-type alkaloids, accurate and reliable quantification of these compounds in herbal extracts is crucial for quality control, safety assessment, and the development of new therapeutics. This document provides detailed application notes and protocols for the quantification of this compound in herbal extracts using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and specific analytical technique.

Data Presentation

The following table summarizes the quantitative data for this compound and related alkaloids in various Aconitum species and their processed products. It is important to note that the concentration of these alkaloids can vary significantly based on the plant species, geographical origin, harvesting time, and processing methods.

Herbal MaterialAnalyteConcentration Range (mg/kg)Analytical MethodReference
Aconitum carmichaeli (Unprocessed)Aconitine16.265UPLC-QTOF/MS[1]
Mesaconitine15.305UPLC-QTOF/MS[1]
Hypaconitine16.245UPLC-QTOF/MS[1]
Aconitum carmichaeli (Processed with cow milk)Aconitine2.078UPLC-QTOF/MS[1]
Mesaconitine1.047UPLC-QTOF/MS[1]
Hypaconitine1.797UPLC-QTOF/MS[1]
Aconitum heterophyllum (Unprocessed)Aconitine11.310UPLC-QTOF/MS[1]
Mesaconitine9.680UPLC-QTOF/MS[1]
Hypaconitine13.760UPLC-QTOF/MS[1]
Aconitum heterophyllum (Processed)Aconitine1.050UPLC-QTOF/MS[1]
Mesaconitine1.964UPLC-QTOF/MS[1]
Hypaconitine0.943UPLC-QTOF/MS[1]
Cultivated Radix Aconitum Vilmoriniani (18 batches)YunaconitineVariableUPLC-MS/MS[2]
Vilmorrianine AVariableUPLC-MS/MS[2]
TalatisamineVariableUPLC-MS/MS[2]

Experimental Protocols

Sample Preparation: Extraction of Alkaloids from Herbal Material

This protocol is a general guideline for the extraction of this compound and other related alkaloids from dried and powdered Aconitum root material.

Materials:

Procedure:

  • Weigh 1.0 g of the powdered herbal material into a 50 mL centrifuge tube.

  • Add 10 mL of methanol and 1 mL of ammonia solution.

  • Vortex for 1 minute to ensure thorough mixing.

  • Perform ultrasonic extraction for 30 minutes at room temperature.

  • Centrifuge the mixture at 4000 rpm for 10 minutes.

  • Carefully decant the supernatant into a clean flask.

  • Repeat the extraction process (steps 2-6) on the plant residue two more times.

  • Combine all the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

  • Dissolve the dried residue in 5 mL of 0.1 M hydrochloric acid.

  • Transfer the acidic solution to a separatory funnel and wash twice with 10 mL of dichloromethane to remove non-alkaloidal components. Discard the organic layer.

  • Adjust the pH of the aqueous layer to 9-10 with ammonia solution.

  • Extract the alkaloids by partitioning three times with 15 mL of dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the solution and evaporate to dryness.

  • Reconstitute the final residue in 1 mL of the initial mobile phase (e.g., acetonitrile/water mixture).

  • Filter the reconstituted solution through a 0.22 µm syringe filter into a UPLC vial for analysis.

UPLC-MS/MS Analysis

Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an Electrospray Ionization (ESI) source

Chromatographic Conditions:

  • Column: ACQUITY UPLC® BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent.[2]

  • Mobile Phase A: 0.1% Formic acid in water.[2]

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the compounds of interest, followed by a column wash and re-equilibration. A specific gradient program should be optimized based on the separation of this compound from other matrix components.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Mode: Multiple Reaction Monitoring (MRM).

  • Source Temperature: Optimized for the specific instrument (e.g., 150°C).

  • Desolvation Temperature: Optimized for the specific instrument (e.g., 500°C).

  • Capillary Voltage: Optimized for the specific instrument (e.g., 3.0 kV).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and an appropriate internal standard must be determined by infusing standard solutions. For this compound (C₃₃H₄₇NO₁₀, MW: 617.73), the protonated molecule [M+H]⁺ at m/z 618.3 would be the precursor ion. Product ions would be determined through collision-induced dissociation (CID).

Method Validation: The analytical method should be validated according to ICH guidelines, including an assessment of linearity, sensitivity (limit of detection and quantification), accuracy, precision, and stability.[3]

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis A Weigh Powdered Herbal Material B Add Methanol & Ammonia A->B C Ultrasonic Extraction B->C D Centrifugation C->D E Collect Supernatant D->E F Repeat Extraction E->F G Evaporate to Dryness F->G H Acid-Base Partitioning G->H I Reconstitute in Mobile Phase H->I J Filter into UPLC Vial I->J K Inject Sample J->K Analysis L Chromatographic Separation (C18 Column) K->L M Electrospray Ionization (ESI+) L->M N Mass Spectrometry (MRM) M->N O Data Acquisition & Processing N->O

Caption: Experimental workflow for the quantification of this compound.

logical_relationship A Herbal Extract (Aconitum sp.) B Extraction & Purification A->B is processed by C UPLC-MS/MS Analysis B->C is analyzed by D Quantification of This compound C->D yields E Quality Control & Safety Assessment D->E informs

Caption: Logical relationship in the quality control of herbal extracts.

References

Application Notes and Protocols for Analgesic Activity Assays of 8-Deacetylyunaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation: Analgesic Activity of Related Aconitine (B1665448) Alkaloids

The following tables summarize the analgesic activity of aconitine and N-deacetyllappaconitine, which are structurally and pharmacologically related to 8-Deacetylyunaconitine. This data can be used to estimate the potential potency and effective dose range for this compound in preclinical studies.

Table 1: Analgesic Activity of Aconitine in the Formalin Test

CompoundAssayAnimal ModelRoute of AdministrationED50 (mg/kg)Reference
AconitineFormalin TestMiceNot Specified~0.06[1]

Table 2: Analgesic Activity of N-deacetyllappaconitine

CompoundAssayAnimal ModelRoute of AdministrationED50 (mg/kg)Reference
N-deacetyllappaconitineFormaldehyde TestMiceSubcutaneous (sc)7.1[2]
N-deacetyllappaconitineAcetic Acid Writhing TestMiceSubcutaneous (sc)3.8[2]

Experimental Protocols

Detailed methodologies for key in vivo analgesic assays are provided below. These protocols can be adapted for the evaluation of this compound.

Hot Plate Test

The hot plate test is a widely used method to evaluate the central analgesic activity of compounds.

Principle: This test measures the reaction time of an animal to a thermal stimulus. An increase in the latency to react (e.g., paw licking, jumping) is indicative of analgesia.

Materials:

  • Hot plate apparatus with adjustable temperature control.

  • Animal enclosure (e.g., transparent cylinder).

  • Test animals (mice or rats).

  • This compound solution.

  • Vehicle control (e.g., saline, DMSO).

  • Positive control (e.g., morphine).

  • Syringes and needles for administration.

Procedure:

  • Set the hot plate temperature to a constant, non-injurious temperature (typically 55 ± 0.5°C).

  • Acclimatize the animals to the testing room for at least 30 minutes before the experiment.

  • Administer this compound, vehicle, or positive control to the animals via the desired route (e.g., intraperitoneal, oral).

  • At a predetermined time after administration (e.g., 30, 60, 90 minutes), place the animal on the hot plate and start a stopwatch.

  • Observe the animal for nociceptive responses, such as licking of the hind paws or jumping.

  • Record the latency time for the first clear sign of a pain response.

  • To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established, after which the animal is removed from the hot plate regardless of its response.

  • Calculate the percent maximum possible effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Tail-Flick Test

The tail-flick test is another common method for assessing centrally mediated analgesia.

Principle: This assay measures the latency of an animal to withdraw its tail from a noxious thermal stimulus. An increased tail-flick latency suggests an analgesic effect.

Materials:

  • Tail-flick apparatus with a radiant heat source.

  • Animal restrainers.

  • Test animals (mice or rats).

  • This compound solution.

  • Vehicle control.

  • Positive control (e.g., morphine).

  • Syringes and needles.

Procedure:

  • Gently place the animal in a restrainer, allowing the tail to be exposed.

  • Position the tail over the radiant heat source of the tail-flick apparatus.

  • Activate the heat source and start the timer. The apparatus will automatically detect the tail flick and record the latency.

  • A cut-off time (typically 10-15 seconds) should be set to avoid tissue damage.

  • Administer this compound, vehicle, or positive control.

  • Measure the tail-flick latency at various time points post-administration (e.g., 15, 30, 60, 90 minutes).

  • Calculate the %MPE as described for the hot plate test.

Acetic Acid-Induced Writhing Test

This test is a chemical-based model of visceral pain used to screen for peripheral and central analgesic activity.

Principle: Intraperitoneal injection of acetic acid induces a characteristic writhing response (stretching and constriction of the abdomen). A reduction in the number of writhes indicates analgesia.

Materials:

  • 0.6% acetic acid solution.

  • Test animals (mice).

  • This compound solution.

  • Vehicle control.

  • Positive control (e.g., aspirin, indomethacin).

  • Syringes and needles.

  • Observation chambers.

Procedure:

  • Administer this compound, vehicle, or positive control to the animals.

  • After a set pre-treatment time (e.g., 30 minutes for intraperitoneal, 60 minutes for oral), inject 0.6% acetic acid (10 mL/kg) intraperitoneally.

  • Immediately place the animal in an individual observation chamber.

  • After a 5-minute latency period, count the number of writhes for a defined period (e.g., 10-20 minutes).

  • Calculate the percentage of inhibition of writhing using the formula: % Inhibition = [ (Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group ] x 100

Formalin Test

The formalin test is a model of tonic chemical pain that has two distinct phases, allowing for the differentiation between neurogenic and inflammatory pain mechanisms.

Principle: Subcutaneous injection of formalin into the paw elicits a biphasic pain response: an early, acute phase (neurogenic pain) followed by a late, inflammatory phase. Analgesics can affect one or both phases.

Materials:

  • 2.5% formalin solution.

  • Test animals (mice or rats).

  • This compound solution.

  • Vehicle control.

  • Positive control (e.g., morphine for both phases, NSAIDs for the late phase).

  • Syringes and needles.

  • Observation chambers with mirrors for clear viewing of the paws.

Procedure:

  • Administer this compound, vehicle, or positive control.

  • After the appropriate pre-treatment time, inject a small volume (e.g., 20 µL) of 2.5% formalin into the plantar surface of one hind paw.

  • Immediately place the animal in the observation chamber.

  • Record the total time the animal spends licking, biting, or shaking the injected paw during two phases:

    • Phase 1 (Early Phase): 0-5 minutes post-formalin injection.

    • Phase 2 (Late Phase): 15-30 minutes post-formalin injection.

  • Calculate the percentage of inhibition for each phase compared to the control group.

Signaling Pathways and Experimental Workflows

Proposed Analgesic Signaling Pathway of Aconitine-Type Alkaloids

The analgesic mechanism of aconitine alkaloids is complex and not fully elucidated. However, evidence suggests the involvement of several key pathways. The following diagram illustrates a proposed signaling pathway based on current understanding of related compounds. Aconitine alkaloids are known to interact with voltage-gated sodium channels, which may be a primary mechanism of their analgesic and toxic effects. Additionally, some aconitine derivatives have been shown to modulate the central catecholaminergic system and opioid receptors, suggesting multiple sites of action.[3]

G cluster_periphery Peripheral Nociceptor cluster_cns Central Nervous System (Spinal Cord & Brain) PainStimulus Painful Stimulus (Thermal, Chemical) NociceptorActivation Nociceptor Activation/Sensitization PainStimulus->NociceptorActivation VGSC Voltage-Gated Sodium Channels SignalTransmission Signal Transmission to Spinal Cord VGSC->SignalTransmission Aconitine This compound (and related alkaloids) Aconitine->VGSC Modulation/ Inhibition OpioidReceptors Opioid Receptors (e.g., Kappa) Aconitine->OpioidReceptors Activation CatecholaminergicSystem Catecholaminergic System (NE) Aconitine->CatecholaminergicSystem Modulation NociceptorActivation->VGSC SpinalCord Spinal Cord Dorsal Horn SignalTransmission->SpinalCord Brain Brain (e.g., PAG, RVM) SpinalCord->Brain Analgesia Analgesia Brain->Analgesia OpioidReceptors->Analgesia CatecholaminergicSystem->Analgesia

Caption: Proposed analgesic signaling pathway for aconitine-type alkaloids.

Experimental Workflow for Analgesic Activity Screening

The following diagram outlines a logical workflow for screening the analgesic activity of a novel compound like this compound.

G cluster_assays Analgesic Activity Assays Start Start: Compound This compound AcuteToxicity Acute Toxicity Study (e.g., LD50) Start->AcuteToxicity DoseSelection Dose Range Selection AcuteToxicity->DoseSelection HotPlate Hot Plate Test (Central Analgesia) DoseSelection->HotPlate TailFlick Tail-Flick Test (Central Analgesia) DoseSelection->TailFlick WrithingTest Writhing Test (Peripheral/Visceral Pain) DoseSelection->WrithingTest FormalinTest Formalin Test (Neurogenic & Inflammatory Pain) DoseSelection->FormalinTest DataAnalysis Data Analysis (ED50, %MPE, % Inhibition) HotPlate->DataAnalysis TailFlick->DataAnalysis WrithingTest->DataAnalysis FormalinTest->DataAnalysis MechanismStudies Further Mechanistic Studies (e.g., Receptor Binding, Electrophysiology) DataAnalysis->MechanismStudies Conclusion Conclusion on Analgesic Profile MechanismStudies->Conclusion

References

Unveiling the Anti-inflammatory Potential of 8-Deacetylyunaconitine in Cellular Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature specifically detailing the anti-inflammatory effects of 8-Deacetylyunaconitine in cell culture is not currently available. The following application notes and protocols are presented as a representative example based on studies of closely related Aconitum alkaloids, such as Benzoylmesaconine and other alkaloids from Aconitum soongoricum. The data and methodologies described herein should be considered illustrative for investigating the potential anti-inflammatory properties of this compound.

Introduction

Aconitum alkaloids, a class of diterpenoid compounds, have been investigated for a range of pharmacological activities, including anti-inflammatory effects. This document provides a detailed overview of hypothetical experimental protocols and representative data to guide researchers in exploring the anti-inflammatory potential of this compound in cell culture models. The primary focus is on its ability to modulate key inflammatory pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, in response to inflammatory stimuli like lipopolysaccharide (LPS).

Data Presentation: Inhibitory Effects on Inflammatory Mediators

The following tables summarize representative quantitative data on the inhibitory effects of a hypothetical Aconitum alkaloid on the production of key pro-inflammatory mediators in LPS-stimulated macrophage-like (RAW 264.7) and human fibroblast-like synoviocyte (HFLS-RA) cell lines.

Table 1: Effect on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

Treatment GroupIL-6 (pg/mL)IL-1β (pg/mL)TNF-α (pg/mL)
ControlUndetectableUndetectableUndetectable
LPS (1 µg/mL)250 ± 18180 ± 15350 ± 25
LPS + Alkaloid (40 µM)150 ± 12100 ± 9200 ± 18
LPS + Alkaloid (80 µM)80 ± 755 ± 6110 ± 10
LPS + Alkaloid (160 µM)55.15 ± 556.56 ± 689.42 ± 9

Data are presented as mean ± standard deviation and are based on findings for Benzoylmesaconine[1].

Table 2: Effect on Prostaglandin (B15479496) E2 and Nitric Oxide Production

Cell LineTreatment GroupPGE2 (pg/mL)Nitric Oxide (µM)
HFLS-RALPS (1 µg/mL)450 ± 30N/A
HFLS-RALPS + Alkaloid (10 µM)280 ± 22N/A
HFLS-RALPS + Alkaloid (20 µM)150 ± 15N/A
RAW 264.7LPS (1 µg/mL)320 ± 2545 ± 4
RAW 264.7LPS + Alkaloid (80 µM)180 ± 1625 ± 3
RAW 264.7LPS + Alkaloid (160 µM)90 ± 815 ± 2

Data are presented as mean ± standard deviation and are compiled from studies on Aconitum soongoricum alkaloids and Benzoylmesaconine[1][2].

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Lines:

    • RAW 264.7 (murine macrophage-like cell line)

    • HFLS-RA (human fibroblast-like synoviocytes from rheumatoid arthritis patients)

  • Culture Conditions:

    • Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol:

    • Seed cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein and RNA extraction).

    • Allow cells to adhere overnight.

    • Pre-treat cells with varying concentrations of this compound (or the test alkaloid) for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired time period (e.g., 24 hours for cytokine measurements).

Protocol 2: Measurement of Nitric Oxide (NO) Production
  • Principle: Nitric oxide production is assessed by measuring the accumulation of its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.

  • Procedure:

    • After the treatment period, collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant in a 96-well plate.

    • Incubate the plate at room temperature for 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines
  • Principle: Quantify the concentration of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and prostaglandin E2 (PGE2) in the cell culture supernatant using commercially available ELISA kits.

  • Procedure:

    • Collect the cell culture supernatants after treatment.

    • Perform the ELISA according to the manufacturer's instructions.

    • Briefly, this involves adding the supernatants to antibody-coated microplates, followed by the addition of a detection antibody and a substrate to produce a colorimetric signal.

    • Measure the absorbance at the appropriate wavelength and determine the cytokine/PGE2 concentration from a standard curve.

Protocol 4: Western Blot Analysis for Signaling Proteins
  • Principle: Detect the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways.

  • Procedure:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

    • Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer them to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture RAW 264.7 Cell Culture seeding Seed cells in 6-well plates cell_culture->seeding pretreatment Pre-treat with this compound (various concentrations) for 2h seeding->pretreatment stimulation Stimulate with LPS (1 µg/mL) for 24h pretreatment->stimulation supernatant Collect Supernatant stimulation->supernatant cell_lysis Lyse Cells stimulation->cell_lysis elisa ELISA for Cytokines (TNF-α, IL-6, IL-1β) supernatant->elisa griess Griess Assay for Nitric Oxide supernatant->griess western Western Blot for NF-κB & MAPK proteins cell_lysis->western

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

Caption: Hypothetical signaling pathways modulated by this compound in LPS-stimulated macrophages.

References

Application Notes and Protocols: Investigating the Effects of 8-Deacetylyunaconitine on Sodium Channels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the effects of 8-Deacetylyunaconitine, a diterpenoid alkaloid derived from Aconitum Vilmorinian Radix, on voltage-gated sodium channels (VGSCs). Due to the limited availability of specific quantitative data for this compound in the current scientific literature, this document outlines the established methodologies and expected data formats based on studies of structurally related aconitane (B1242193) alkaloids, such as aconitine (B1665448) and bulleyaconitine A. These protocols are intended to serve as a foundational framework for researchers to generate novel data on this specific compound.

Introduction and Putative Mechanism of Action

Voltage-gated sodium channels are crucial for the initiation and propagation of action potentials in excitable cells, playing a key role in nerve conduction and muscle contraction.[1] Dysfunction of these channels is implicated in a variety of channelopathies, including chronic pain, epilepsy, and cardiac arrhythmias. Aconitane alkaloids are known to modulate VGSC function, often by binding to site 2 on the α-subunit of the channel. This interaction can lead to a persistent activation of the channel by shifting the voltage-dependence of activation to more hyperpolarized potentials and inhibiting channel inactivation.[2][3] This prolonged sodium influx can lead to membrane depolarization, increased neuronal excitability, and in the context of pain pathways, analgesia at low doses and neurotoxicity at higher concentrations.

Based on the actions of related compounds, it is hypothesized that this compound modulates sodium channels, particularly those involved in nociception such as Nav1.7 and Nav1.8, which are prominently expressed in dorsal root ganglion (DRG) neurons.[4][5][6][7]

Quantitative Data Summary (Hypothetical Data)

The following tables present a hypothetical summary of the types of quantitative data that would be generated from the described experimental protocols. Note: These values are illustrative examples based on related aconitane alkaloids and are not actual experimental data for this compound.

Table 1: Electrophysiological Effects of this compound on Voltage-Gated Sodium Channel Subtypes

ParameterNav1.7Nav1.8Nav1.5 (Cardiac)
IC50 (Resting State) >10 µM>10 µM>10 µM
IC50 (Inactivated State) 150 ± 25 nM1.2 ± 0.3 µM5.8 ± 1.1 µM
Shift in V1/2 of Activation -15 ± 3 mV-8 ± 2 mV-5 ± 1.5 mV
Effect on Inactivation InhibitionPartial InhibitionMinimal Effect

Table 2: In Vitro Cytotoxicity of this compound

Cell LineAssayIC50
HEK293 (expressing Nav1.7) MTT Assay25 ± 5 µM
SH-SY5Y (human neuroblastoma) LDH Release Assay32 ± 7 µM
Primary DRG Neurons Neutral Red Uptake18 ± 4 µM

Table 3: Analgesic Effects of this compound in Animal Models of Pain

Pain ModelRoute of AdministrationED50Peak Effect Time
Acetic Acid-Induced Writhing (Mouse) Intraperitoneal (i.p.)0.5 ± 0.1 mg/kg30 min
Formalin Test (Rat) - Phase II Subcutaneous (s.c.)0.8 ± 0.2 mg/kg60 min
Spared Nerve Injury (Rat) - Mechanical Allodynia Oral (p.o.)1.2 ± 0.3 mg/kg90 min

Experimental Protocols

Whole-Cell Patch Clamp Electrophysiology

This protocol is designed to measure the effects of this compound on the biophysical properties of specific voltage-gated sodium channel subtypes expressed in a heterologous expression system (e.g., HEK293 cells).

Materials:

  • HEK293 cells stably expressing the human Nav subtype of interest (e.g., Nav1.7, Nav1.8).

  • Patch clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette pulling.

  • Micromanipulator.

  • Perfusion system.

  • External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • This compound stock solution (e.g., 10 mM in DMSO).

Procedure:

  • Culture cells expressing the desired Nav subtype on glass coverslips.

  • Prepare fresh external and internal solutions on the day of the experiment.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.

  • Place a coverslip with cells in the recording chamber and perfuse with external solution.

  • Approach a cell with the patch pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline sodium currents using appropriate voltage protocols (e.g., a series of depolarizing steps to elicit current-voltage relationships, and protocols to assess steady-state inactivation and recovery from inactivation).

  • Perfuse the cell with the external solution containing the desired concentration of this compound.

  • Allow the drug to equilibrate for several minutes before recording the sodium currents again using the same voltage protocols.

  • Wash out the drug with the external solution to assess the reversibility of the effects.

  • Analyze the data to determine changes in current amplitude, voltage-dependence of activation and inactivation, and channel kinetics.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells and is used to determine the cytotoxicity of this compound.

Materials:

  • Cell line of interest (e.g., SH-SY5Y human neuroblastoma cells).

  • 96-well cell culture plates.

  • Complete cell culture medium.

  • This compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death.

  • Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

In Vivo Analgesia Model (Acetic Acid-Induced Writhing Test)

This is a model of visceral pain used to evaluate the analgesic properties of this compound.

Materials:

  • Male ICR mice (20-25 g).

  • This compound.

  • Vehicle (e.g., 0.5% carboxymethylcellulose).

  • Positive control (e.g., Aspirin).

  • 0.6% acetic acid solution.

  • Observation chambers.

Procedure:

  • Acclimatize the mice to the experimental room for at least 1 hour before the experiment.

  • Divide the mice into groups (vehicle control, positive control, and different doses of this compound).

  • Administer the test compounds or vehicle intraperitoneally (i.p.).

  • After a predetermined pre-treatment time (e.g., 30 minutes), inject 0.1 mL/10 g of 0.6% acetic acid solution i.p. to each mouse.

  • Immediately place each mouse in an individual observation chamber.

  • Five minutes after the acetic acid injection, count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a period of 10-15 minutes.

  • Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Visualizations

Sodium_Channel_Modulation cluster_membrane Cell Membrane Na_Channel Voltage-Gated Sodium Channel (VGSC) Extracellular Intracellular Persistent_Activation Persistent Channel Activation Na_Channel->Persistent_Activation Inhibition_Inactivation Inhibition of Inactivation Na_Channel->Inhibition_Inactivation Deacetyl_Yunaconitine This compound Deacetyl_Yunaconitine->Na_Channel:p1 Binds to Site 2 Membrane_Depolarization Membrane Depolarization Persistent_Activation->Membrane_Depolarization Inhibition_Inactivation->Membrane_Depolarization Increased_Excitability Increased Neuronal Excitability Membrane_Depolarization->Increased_Excitability Analgesia Analgesia (low dose) Increased_Excitability->Analgesia Neurotoxicity Neurotoxicity (high dose) Increased_Excitability->Neurotoxicity

Caption: Putative signaling pathway of this compound on sodium channels.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis Patch_Clamp Whole-Cell Patch Clamp (HEK293 expressing Nav subtypes) Data_Analysis1 Electrophysiological Data Patch_Clamp->Data_Analysis1 IC50, Gating Effects Cell_Viability Cell Viability Assays (e.g., MTT, LDH) Data_Analysis2 Cytotoxicity Data Cell_Viability->Data_Analysis2 IC50 Neurotoxicity Neurotoxicity Assays Data_Analysis3 Neurotoxicity Data Neurotoxicity->Data_Analysis3 Neurotoxic Concentration Animal_Models Animal Models of Pain (e.g., Writhing Test, Formalin Test) Data_Analysis4 Analgesia Data Animal_Models->Data_Analysis4 ED50, Analgesic Efficacy Compound This compound Compound->Patch_Clamp Compound->Cell_Viability Compound->Neurotoxicity Compound->Animal_Models

Caption: Experimental workflow for investigating this compound effects.

References

Application Notes and Protocols for Studying 8-Deacetylyunaconitine Pharmacokinetics in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Deacetylyunaconitine, a diterpenoid alkaloid derived from Aconitum species, is of significant interest for its potential pharmacological activities. Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for its development as a therapeutic agent. This document provides detailed application notes and experimental protocols for conducting pharmacokinetic studies of this compound in rodent models, specifically rats and mice. The protocols outlined below are based on established methodologies and aim to provide a comprehensive guide for researchers in this field.

Data Presentation: Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound and the related compound, aconitine (B1665448), in various animal models.

Table 1: Pharmacokinetic Parameters of this compound in Rats [1]

ParameterIntravenous (0.1 mg/kg)Oral (5 mg/kg)
Tmax (h) -0.31 ± 0.17
Cmax (ng/mL) -10.99
AUC(0-t) (ng/mL·h) 73.0 ± 24.61770.0 ± 530.6
t1/2 (h) 4.5 ± 1.73.2 ± 0.7
Bioavailability (%) -48.5

Table 2: Pharmacokinetic Parameters of Aconitine in Mice

ParameterIntravenous (1 mg/kg)Oral (2 mg/kg)Oral (4 mg/kg)Oral (8 mg/kg)
Tmax (h) -~1.0~1.0~1.0
Cmax (ng/mL) ----
AUC(0-t) (ng/mL·h) ----
t1/2 (h) ----
Bioavailability (%) ----

Note: Specific Cmax and AUC values for aconitine in mice were not available in the searched literature, but Tmax was consistently around 1 hour.

Table 3: Pharmacokinetic Parameters of Aconitine in Dogs

ParameterIntravenous
t1/2 (h) -
Metabolism Rapid
Distribution Wide

Note: Quantitative pharmacokinetic data for aconitine in dogs is limited in the public domain. Studies indicate rapid metabolism and wide distribution.

Experimental Protocols

Protocol 1: Pharmacokinetic Study of this compound in Rats

1. Animal Model:

  • Species: Male Sprague-Dawley rats

  • Weight: 200-250 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle, free access to food and water. Animals should be fasted for 12 hours prior to oral administration.

2. Drug Preparation:

  • Intravenous (IV) Solution: Dissolve this compound in a vehicle suitable for intravenous injection (e.g., saline, PEG400, or DMSO, ensuring the final concentration of organic solvent is non-toxic). A typical concentration is 0.1 mg/mL.

  • Oral (PO) Suspension: Suspend this compound in a vehicle suitable for oral gavage (e.g., 0.5% carboxymethylcellulose sodium). A typical concentration is 1 mg/mL.

3. Drug Administration:

  • Intravenous Administration: Administer the drug solution via the tail vein at a dose of 0.1 mg/kg.

  • Oral Administration: Administer the drug suspension via oral gavage at a dose of 5 mg/kg.

4. Blood Sampling:

  • Collect blood samples (approximately 0.3 mL) from the jugular vein or saphenous vein at the following time points:

    • IV: 0 (pre-dose), 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

    • PO: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Collect blood into heparinized tubes.

  • Centrifuge the blood at 4000 rpm for 10 minutes to separate the plasma.

  • Store the plasma samples at -80°C until analysis.

5. Plasma Sample Analysis (UPLC-MS/MS):

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing an internal standard (e.g., diazepam) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and inject a small volume (e.g., 2 µL) into the UPLC-MS/MS system.

  • UPLC Conditions:

    • Column: Acquity UPLC BEH C18 column (e.g., 2.1 mm × 50 mm, 1.7 µm).

    • Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

  • MS/MS Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor for the specific parent-to-daughter ion transitions for this compound and the internal standard.

6. Pharmacokinetic Analysis:

  • Use non-compartmental analysis software (e.g., WinNonlin) to calculate pharmacokinetic parameters from the plasma concentration-time data.

Protocol 2: Pharmacokinetic Study of Aconitine in Mice

1. Animal Model:

  • Species: Male ICR mice

  • Weight: 20-25 g

  • Housing: Standard laboratory conditions. Fasting for 4-6 hours prior to oral administration is recommended.

2. Drug Preparation:

  • Intravenous (IV) Solution: Prepare as described for rats, adjusting the concentration for the lower dose volume in mice.

  • Oral (PO) Suspension: Prepare as described for rats.

3. Drug Administration:

  • Intravenous Administration: Administer via the tail vein at a dose of 1 mg/kg.

  • Oral Administration: Administer via oral gavage at doses of 2, 4, and 8 mg/kg.

4. Blood Sampling:

  • Due to the smaller blood volume in mice, a sparse sampling or composite study design may be necessary.

  • Collect blood samples (e.g., 20-50 µL) from the saphenous vein or via cardiac puncture (terminal) at appropriate time points.

5. Sample Analysis and Pharmacokinetic Analysis:

  • Follow the procedures outlined in Protocol 1 for plasma sample analysis and pharmacokinetic calculations.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_sampling Sampling cluster_analysis Analysis Animal_Model Animal Model Selection (Rat or Mouse) Drug_Prep Drug Preparation (IV and PO formulations) IV_Admin Intravenous Administration Drug_Prep->IV_Admin PO_Admin Oral Administration (Gavage) Drug_Prep->PO_Admin Blood_Collection Serial Blood Sampling IV_Admin->Blood_Collection PO_Admin->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation UPLC_MSMS UPLC-MS/MS Analysis Plasma_Separation->UPLC_MSMS PK_Analysis Pharmacokinetic Analysis UPLC_MSMS->PK_Analysis

Caption: Experimental workflow for pharmacokinetic studies.

Signaling_Pathway cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects Aconitine Aconitine / this compound PI3K_Akt PI3K-Akt Pathway Aconitine->PI3K_Akt MAPK MAPK Pathway Aconitine->MAPK Ca_Signaling Calcium Signaling Aconitine->Ca_Signaling mTOR mTOR Pathway PI3K_Akt->mTOR Inflammation Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis mTOR->Inflammation Ca_Signaling->Apoptosis Cardiomyocyte_Injury Cardiomyocyte Injury Inflammation->Cardiomyocyte_Injury Apoptosis->Cardiomyocyte_Injury

Caption: Aconitine-induced cardiotoxicity signaling pathways.

References

In Vitro Neuroprotective Potential of 8-Deacetylyunaconitine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

8-Deacetylyunaconitine is a diterpenoid alkaloid that has been investigated for a range of biological activities. This document outlines the application notes and detailed protocols for investigating the potential neuroprotective effects of this compound in vitro. The focus is on assessing its ability to mitigate neuronal damage induced by common neurotoxic insults, such as glutamate-induced excitotoxicity and oxidative stress. The provided protocols are foundational and can be adapted based on specific experimental goals and available resources.

While direct experimental data on the in vitro neuroprotective effects of this compound is not extensively available in the public domain, this document provides a comprehensive framework for its investigation based on established neuroprotection assay methodologies. The proposed experiments aim to elucidate the compound's potential mechanisms of action, including the modulation of key signaling pathways involved in neuronal survival and death.

Section 1: Quantitative Data Summary

As there is currently a lack of publicly available quantitative data specifically on the in vitro neuroprotective effects of this compound, the following tables are presented as templates. Researchers can use these to structure their experimental data upon investigation.

Table 1: Effect of this compound on Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

Treatment GroupThis compound (µM)Glutamate (B1630785) (µM)Cell Viability (%)LDH Release (% of Control)
Control00100 ± 5.20 ± 2.1
Glutamate0100DataData
D-AYAC + Glutamate1100DataData
D-AYAC + Glutamate10100DataData
D-AYAC + Glutamate50100DataData
D-AYAC only500DataData

D-AYAC: this compound. Data should be presented as mean ± standard deviation.

Table 2: Antioxidant Potential of this compound against H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

Treatment GroupThis compound (µM)H₂O₂ (µM)ROS Levels (Fold Change)Caspase-3 Activity (Fold Change)
Control001.0 ± 0.11.0 ± 0.2
H₂O₂0200DataData
D-AYAC + H₂O₂1200DataData
D-AYAC + H₂O₂10200DataData
D-AYAC + H₂O₂50200DataData
D-AYAC only500DataData

D-AYAC: this compound; ROS: Reactive Oxygen Species. Data should be presented as mean ± standard deviation.

Section 2: Experimental Protocols

Cell Culture
  • Primary Cortical Neuron Culture:

    • Dissect cortices from embryonic day 18 (E18) Sprague-Dawley rat pups.

    • Mince the tissue and incubate in 0.25% trypsin-EDTA for 15 minutes at 37°C.

    • Triturate the tissue gently with a fire-polished Pasteur pipette in DMEM containing 10% FBS.

    • Centrifuge the cell suspension and resuspend the pellet in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

    • Plate the cells onto poly-D-lysine-coated plates at a density of 1 x 10⁵ cells/cm².

    • Incubate at 37°C in a humidified atmosphere of 5% CO₂. Change half of the medium every 3-4 days.

  • SH-SY5Y Cell Culture:

    • Culture SH-SY5Y human neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS, and penicillin-streptomycin.

    • Maintain the cells at 37°C in a humidified atmosphere of 5% CO₂.

    • For differentiation, reduce the FBS concentration to 1% and add 10 µM retinoic acid for 5-7 days.

Glutamate-Induced Excitotoxicity Assay
  • Plate primary cortical neurons in 96-well plates and culture for 7-10 days.

  • Pre-treat the neurons with varying concentrations of this compound for 24 hours.

  • Induce excitotoxicity by exposing the cells to 100 µM glutamate for 15 minutes in a magnesium-free buffer.

  • Remove the glutamate-containing medium and replace it with the original culture medium containing this compound.

  • Incubate for another 24 hours.

  • Assess cell viability using the MTT assay and cytotoxicity by measuring LDH release.

H₂O₂-Induced Oxidative Stress Assay
  • Plate differentiated SH-SY5Y cells in 96-well plates.

  • Pre-treat the cells with different concentrations of this compound for 24 hours.

  • Induce oxidative stress by adding 200 µM H₂O₂ to the culture medium for 4 hours.

  • Measure intracellular ROS levels using the DCFH-DA assay.

  • Assess apoptosis by measuring caspase-3 activity using a colorimetric or fluorometric assay kit.

Western Blot Analysis
  • Treat neuronal cells with this compound and the respective neurotoxic agent as described above.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using the BCA assay.

  • Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST.

  • Incubate with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, Akt, p-ERK, ERK).

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Section 3: Visualization of Methodologies and Pathways

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Neuronal Cell Culture (Primary or Cell Line) differentiation Differentiation (if applicable) cell_culture->differentiation plating Plating for Assays differentiation->plating pretreatment Pre-treatment with This compound plating->pretreatment insult Induction of Neurotoxicity (Glutamate or H2O2) pretreatment->insult viability Cell Viability/Toxicity Assays (MTT, LDH) insult->viability ros ROS Measurement (DCFH-DA) insult->ros apoptosis Apoptosis Assay (Caspase-3) insult->apoptosis western_blot Western Blotting (Signaling Proteins) insult->western_blot excitotoxicity_pathway glutamate Glutamate nmda_r NMDA Receptor glutamate->nmda_r ca_influx ↑ Intracellular Ca²⁺ nmda_r->ca_influx downstream Downstream Effector Activation (Calpains, nNOS) ca_influx->downstream mito_dys Mitochondrial Dysfunction ca_influx->mito_dys necrosis Necrosis ca_influx->necrosis apoptosis Apoptosis downstream->apoptosis ros ↑ ROS Production mito_dys->ros ros->apoptosis dayac This compound (Hypothesized) dayac->nmda_r Blockade? dayac->ca_influx Inhibition? oxidative_stress_pathway h2o2 H₂O₂ ros ↑ Intracellular ROS h2o2->ros mito Mitochondrial Stress ros->mito bax_bcl2 ↑ Bax / ↓ Bcl-2 mito->bax_bcl2 cyto_c Cytochrome c Release bax_bcl2->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis dayac This compound (Hypothesized) dayac->ros Scavenging? dayac->bax_bcl2 Modulation?

Application Notes and Protocols for the Purification of 8-Deacetylyunaconitine from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Deacetylyunaconitine is a C19-diterpenoid alkaloid found in plants of the Aconitum genus, notably Aconitum forrestii and Aconitum vilmorinianum.[1] Like other aconitine-type alkaloids, it possesses significant biological activity, making it a compound of interest for pharmacological research and drug development. The complex chemical profile of Aconitum species necessitates robust and efficient purification protocols to isolate this compound for further study.

These application notes provide a comprehensive overview and detailed protocols for the extraction, separation, and purification of this compound from plant material. The methodologies described are based on established techniques for the isolation of diterpenoid alkaloids from Aconitum species and are intended to serve as a guide for laboratory practice.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of an effective purification strategy.

PropertyValueReference
Molecular FormulaC33H47NO10[2]
Molecular Weight617.73 g/mol [2][3]
AppearanceWhite solid (expected)General knowledge
SolubilitySoluble in methanol (B129727), ethanol (B145695), chloroform (B151607); sparingly soluble in waterGeneral alkaloid properties

Experimental Workflow

The overall process for isolating this compound from plant material can be visualized as a multi-step workflow, beginning with the preparation of the plant material and culminating in the purified compound.

G plant_material Plant Material (Aconitum sp.) (Roots) drying Drying and Grinding plant_material->drying extraction Solvent Extraction (e.g., 85% Ethanol, reflux) drying->extraction filtration_concentration Filtration and Concentration extraction->filtration_concentration acid_extraction Acid-Base Extraction (HCl / NH4OH) filtration_concentration->acid_extraction crude_alkaloids Crude Alkaloid Extract acid_extraction->crude_alkaloids column_chromatography Silica (B1680970) Gel Column Chromatography (Gradient Elution) crude_alkaloids->column_chromatography fraction_collection Fraction Collection and TLC Analysis column_chromatography->fraction_collection combined_fractions Combined Fractions Containing This compound fraction_collection->combined_fractions prep_hplc Preparative HPLC (Reversed-Phase C18) combined_fractions->prep_hplc purity_analysis Purity Analysis (Analytical HPLC, LC-MS) prep_hplc->purity_analysis pure_compound Purified this compound purity_analysis->pure_compound

Caption: Experimental workflow for the purification of this compound.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for the isolation and purification of this compound.

Protocol 1: Preparation of Plant Material and Solvent Extraction

This protocol outlines the initial steps of preparing the plant material and performing a solvent extraction to obtain a crude extract containing the target alkaloid.

  • Plant Material Preparation:

    • Collect the roots of Aconitum vilmorinianum or a related species known to contain this compound.

    • Thoroughly wash the roots to remove soil and other debris.

    • Air-dry the roots in a well-ventilated area or use a drying oven at a temperature below 60°C to prevent degradation of the alkaloids.

    • Grind the dried roots into a fine powder using a mechanical grinder.

  • Solvent Extraction:

    • Place 1 kg of the powdered plant material into a large flask suitable for reflux extraction.

    • Add 10 L of 85% ethanol to the flask.

    • Heat the mixture to reflux and maintain for 2 hours with continuous stirring.

    • Allow the mixture to cool to room temperature and then filter through cheesecloth or a coarse filter paper to separate the extract from the plant residue.

    • Repeat the extraction process on the plant residue two more times with fresh 85% ethanol to ensure exhaustive extraction.

    • Combine the filtrates from all three extractions.

    • Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a viscous crude extract.

Protocol 2: Acid-Base Extraction for Isolation of Crude Alkaloids

This protocol describes the separation of the alkaloidal fraction from the crude extract based on the basic nature of alkaloids.

  • Acidic Dissolution:

    • Dissolve the crude extract from Protocol 1 in a 2% aqueous hydrochloric acid (HCl) solution. Use sufficient acid to achieve a pH of approximately 2-3.

    • Stir the solution until the extract is fully dissolved. Some non-alkaloidal components may remain as a precipitate.

    • Filter the acidic solution to remove any insoluble material.

  • Removal of Neutral and Acidic Components:

    • Transfer the acidic solution to a separatory funnel.

    • Extract the solution three times with an equal volume of chloroform or ethyl acetate (B1210297) to remove neutral and acidic compounds.

    • Discard the organic layers.

  • Basification and Alkaloid Extraction:

    • Adjust the pH of the aqueous layer to 9-10 by the slow addition of concentrated ammonium (B1175870) hydroxide (B78521) (NH4OH) with constant stirring. This will precipitate the alkaloids.

    • Extract the basified solution three times with an equal volume of chloroform. The alkaloids will partition into the organic phase.

    • Combine the chloroform extracts.

  • Drying and Concentration:

    • Dry the combined chloroform extract over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.

Extraction StepExpected Yield (from 1 kg dried plant material)Purity (Estimated Total Alkaloids)
Crude Ethanol Extract150 - 250 g5 - 10%
Crude Alkaloid Extract10 - 20 g40 - 60%
Protocol 3: Purification by Silica Gel Column Chromatography

This protocol details the separation of the crude alkaloid extract using silica gel column chromatography to isolate fractions enriched in this compound.

  • Column Preparation:

    • Prepare a silica gel (100-200 mesh) slurry in the initial mobile phase (e.g., chloroform).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand to the top of the stationary phase.

  • Sample Loading:

    • Dissolve the crude alkaloid extract in a minimal amount of chloroform.

    • In a separate flask, adsorb the dissolved extract onto a small amount of silica gel by evaporating the solvent.

    • Carefully load the dried, alkaloid-adsorbed silica gel onto the top of the prepared column.

  • Elution:

    • Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of chloroform and methanol.

    • Start with 100% chloroform and gradually increase the proportion of methanol (e.g., from 0.5% to 10%).

  • Fraction Collection and Analysis:

    • Collect fractions of a consistent volume (e.g., 20 mL).

    • Monitor the separation by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol, 95:5 v/v) and a suitable visualization method (e.g., Dragendorff's reagent or UV light).

    • Combine the fractions that show a similar profile and contain the spot corresponding to this compound.

Chromatographic StageStationary PhaseMobile Phase (Gradient)Expected Purity of Combined Fractions
Column ChromatographySilica Gel (100-200 mesh)Chloroform:Methanol (100:0 to 90:10)70 - 85%
Protocol 4: High-Purity Purification by Preparative HPLC

For obtaining highly pure this compound for pharmacological studies, a final purification step using preparative High-Performance Liquid Chromatography (HPLC) is recommended.

  • Sample Preparation:

    • Dissolve the combined and concentrated fractions from the column chromatography step in the HPLC mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Preparative HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 x 20 mm, 10 µm) is suitable for this purpose.

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid or ammonium acetate) is commonly used for the separation of Aconitum alkaloids. An example gradient is starting with 30% acetonitrile and increasing to 70% over 40 minutes.

    • Flow Rate: A typical flow rate for a preparative column of this size is 10-20 mL/min.

    • Detection: UV detection at a wavelength around 235 nm is appropriate for diterpenoid alkaloids.

    • Injection Volume: The injection volume will depend on the concentration of the sample and the capacity of the column.

  • Fraction Collection and Purity Assessment:

    • Collect the peak corresponding to the retention time of this compound.

    • Analyze the purity of the collected fraction using analytical HPLC and confirm the identity using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Lyophilize the pure fraction to obtain this compound as a solid.

Final Purification StepColumn TypeMobile Phase ExampleExpected Final Purity
Preparative HPLCReversed-Phase C18Acetonitrile/Water with 0.1% Formic Acid (Gradient)>98%

Safety Precautions

Aconitum alkaloids are highly toxic. All handling of plant material, extracts, and purified compounds should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. Accidental exposure should be treated as a medical emergency.

Conclusion

The protocols outlined in these application notes provide a robust framework for the successful isolation and purification of this compound from Aconitum plant material. The combination of solvent extraction, acid-base partitioning, and multi-step chromatographic techniques is essential for obtaining a high-purity compound suitable for scientific research and drug development endeavors. Researchers should be aware that optimization of the described parameters may be necessary depending on the specific plant material and laboratory equipment.

References

developing a standard operating procedure for handling 8-Deacetylyunaconitine

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for 8-Deacetylyunaconitine (B10862179)

Disclaimer: this compound is a diterpenoid alkaloid derived from Aconitum species. Compounds from this genus are known to be highly toxic. This document is intended for use by trained researchers and professionals in a laboratory setting. All handling and experiments should be conducted with extreme caution and appropriate safety measures in place. A comprehensive Safety Data Sheet (SDS) should be consulted prior to handling this compound.

Application Notes

Product Information

This compound is a diterpenoid alkaloid that has been isolated from the roots of Aconitum vilmorinianum and Aconitum forrestii.[1][2] It is under investigation for its diverse biological activities, including potential protective effects on the cardiovascular, immune, digestive, and nervous systems.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 93460-55-0[1][3]
Molecular Formula C₃₃H₄₇NO₁₀[1][3]
Molecular Weight 617.73 g/mol [1][3]
Purity Typically ≥97% (HPLC)
Appearance White to off-white powder
Solubility Soluble in DMSO (e.g., 12 mg/mL)
Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

  • Powder: Store at -20°C for long-term storage (up to 3 years).[1] For short-term storage, 4°C is acceptable for up to 1 year.[1]

  • In Solvent (e.g., DMSO): Prepare stock solutions and store at -80°C for up to 1 year.[2] For use within a month, storage at -20°C is acceptable.[2]

  • Shipping: The compound is typically shipped with blue ice or at ambient temperature for short durations.[2]

Safety and Handling Precautions

Given the high toxicity of related Aconitum alkaloids, this compound should be handled with extreme care.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles with side shields, and chemical-resistant gloves when handling the compound.[4]

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder.[4]

  • Spill and Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous waste.[4] All waste materials contaminated with this compound must be disposed of according to institutional and local regulations for hazardous chemical waste.[5]

Biological Activity and Potential Applications

This compound has been reported to possess a range of biological activities, making it a compound of interest for further research and drug development. Its parent compound, yunaconitine, has shown antimicrobial and metal-chelating properties.[6] Due to its structural similarity to other Aconitum alkaloids, it is hypothesized to interact with voltage-gated sodium channels.[5]

Quantitative Data

Specific toxicity data for this compound, such as LD50 and IC50 values, are not widely available in the public domain. The data for the related and highly toxic compound, aconitine, is provided below for reference and to emphasize the need for caution. The toxicity of this compound is expected to differ and must be determined experimentally.

Table 2: Toxicity Data for Aconitine (for reference)

SpeciesRouteLD50
MouseOral1 mg/kg[1]
MouseIntravenous0.100 mg/kg[1]
MouseIntraperitoneal0.270 mg/kg[1]
MouseSubcutaneous0.270 mg/kg[1]
RatIntravenous0.064 mg/kg[1]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa) using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete DMEM. After 24 hours of cell seeding, replace the medium with 100 µL of fresh medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) using appropriate software.

Protocol 2: Analysis of NF-κB Pathway Activation by Western Blot

This protocol describes the investigation of the effect of this compound on the lipopolysaccharide (LPS)-induced activation of the NF-κB pathway in RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blot equipment and reagents

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat the cells with various concentrations of this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Collect the lysates and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities and normalize to the loading control (β-actin).

Protocol 3: Assessment of Apoptosis by Flow Cytometry (Annexin V/PI Staining)

This protocol details the quantification of apoptosis induced by this compound in a cancer cell line using Annexin V-FITC and Propidium Iodide (PI) staining.

Materials:

  • Jurkat cells (or other suitable cell line)

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed Jurkat cells and treat with various concentrations of this compound for 24 hours.

  • Cell Harvesting and Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Visualizations

Experimental Workflow Diagram

G cluster_0 In Vitro Analysis A Cell Line Selection (e.g., Cancer, Immune cells) B This compound Treatment A->B C Cytotoxicity Assay (MTT) B->C D Signaling Pathway Analysis (Western Blot) B->D E Apoptosis Assay (Flow Cytometry) B->E F Data Analysis & Interpretation C->F D->F E->F

Caption: General workflow for in vitro evaluation of this compound.

Hypothesized Anti-Inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkBa p-IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Pro-inflammatory Gene Transcription Nucleus->Inflammation Initiates Compound This compound Compound->IKK Inhibits

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Hypothesized Apoptosis Induction Pathway

G cluster_0 Mitochondrial (Intrinsic) Pathway cluster_1 Execution Pathway Compound This compound Bax Bax Compound->Bax Activates Bcl2 Bcl-2 Compound->Bcl2 Inhibits Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Improving 8-Deacetylyunaconitine Solubility for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to addressing solubility challenges with 8-Deacetylyunaconitine (B10862179) (8-DA) for in vivo studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and execution.

Frequently Asked Questions (FAQs)

Q1: What is this compound (8-DA) and why is its solubility a concern for in vivo research?

A1: this compound is a diterpenoid alkaloid derived from plants of the Aconitum genus.[1][2] Like many other alkaloids, 8-DA is a lipophilic molecule and is expected to have poor aqueous solubility. For in vivo studies, particularly for intravenous administration, the compound must be fully dissolved in a physiologically compatible vehicle to ensure accurate dosing, prevent precipitation in the bloodstream, and avoid potential toxicity or embolism.[3]

Q2: What is the known solubility of 8-DA in common laboratory solvents?

A2: Currently, the most readily available quantitative solubility data for this compound is in Dimethyl sulfoxide (B87167) (DMSO), where it is soluble up to 12 mg/mL; sonication is recommended to aid dissolution.[2] Solubility in other solvents, especially aqueous-based systems, is not widely reported and should be determined empirically.

Q3: My 8-DA, dissolved in a stock solvent like DMSO, precipitates when I dilute it into my aqueous vehicle for dosing. What should I do?

A3: This is a common issue for poorly soluble compounds. The DMSO maintains solubility at high concentrations, but upon dilution into an aqueous buffer where the compound is less soluble, it crashes out of solution. To address this, you can:

  • Decrease the final concentration: The simplest solution might be to work with a lower final dosing concentration if your experimental design allows.

  • Use a co-solvent system: Incorporate water-miscible organic solvents into your final vehicle to increase the overall solvent capacity for 8-DA.

  • Incorporate surfactants or cyclodextrins: These agents can help to create micelles or inclusion complexes that keep the compound solubilized in the aqueous phase.

  • Adjust the pH of the vehicle: As an alkaloid, the solubility of 8-DA may be pH-dependent. Experimenting with a slightly acidic pH may improve solubility.

Q4: Are there any safety concerns I should be aware of when choosing a solubilization strategy for in vivo studies?

A4: Yes, the choice of excipients is critical.

  • Toxicity: Some organic solvents (e.g., DMSO, ethanol) can have their own biological effects or toxicity at higher concentrations. Always research the tolerability of your chosen vehicle in the specific animal model and route of administration you are using.

  • Route of Administration: Formulations for intravenous (IV) administration have the strictest requirements. They must be sterile, isotonic, and free of particulates. The concentration of co-solvents and surfactants is often limited for IV use.

  • Pharmacokinetic Impact: The formulation itself can influence the absorption, distribution, metabolism, and excretion (ADME) of the drug.[3] For example, some vehicles can alter protein binding or inhibit metabolic enzymes, thereby changing the pharmacokinetic profile of 8-DA.

Troubleshooting Guide: Common Solubility Issues

Problem Potential Cause Troubleshooting Steps & Solutions
8-DA powder does not dissolve in the initial solvent (e.g., DMSO). Insufficient solvent volume or incomplete dissolution.- Ensure you are using a sufficient volume of solvent based on the known solubility (e.g., for 12 mg of 8-DA, use at least 1 mL of DMSO).- Use gentle warming (e.g., 37°C water bath) and sonication to aid dissolution.[2]
The compound dissolves in the stock solvent but precipitates upon dilution into an aqueous vehicle (e.g., saline, PBS). The aqueous vehicle has poor solvent capacity for 8-DA. This is the most common challenge.- Option 1 (Co-solvents): Prepare a vehicle containing a mixture of co-solvents. A common starting point is a ternary system such as DMSO, PEG400, and saline. See Protocol 1 for a detailed example.- Option 2 (Surfactants): Add a small amount of a biocompatible surfactant (e.g., Tween® 80, Kolliphor® EL) to the aqueous vehicle before adding the 8-DA stock solution. This can help form micelles to encapsulate the compound.- Option 3 (Cyclodextrins): Use a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), in the aqueous vehicle. Cyclodextrins can form inclusion complexes with lipophilic molecules, increasing their aqueous solubility. See Protocol 2 for a detailed example.
The final dosing solution is cloudy or contains visible particulates. Incomplete dissolution or precipitation has occurred.- DO NOT INJECT. The solution must be clear for parenteral administration.- Try sonicating the final solution to see if the particulates redissolve.- If sonication fails, the formulation is not suitable. Re-evaluate your solubilization strategy. You may need to increase the percentage of co-solvents/surfactants or decrease the final concentration of 8-DA.- Filter the final solution through a sterile 0.22 µm syringe filter before administration to remove any potential micro-precipitates.
The formulation appears stable on the bench but precipitates after a short time or upon refrigeration. The formulation is a supersaturated and thermodynamically unstable solution.- Prepare the dosing solution fresh on the day of the experiment.- Assess the stability of your formulation over the expected duration of your experiment at the relevant temperature.- Consider preparing a solid dispersion of 8-DA, which can improve its dissolution rate and stability in aqueous media. See Protocol 3 for a general approach.

Data Presentation

Table 1: Solubility of this compound
Solvent/VehicleSolubilityMolar Solubility (mM)Notes
DMSO 12 mg/mL[2]19.43 mMSonication is recommended to aid dissolution.[2]
Ethanol (B145695) To be determined (TBD)TBDA related alkaloid, aconitine, is soluble in ethanol at 35 mg/mL.[4]
Water Expected to be very lowTBDAconitine has very low water solubility (0.3 mg/mL).[4]
PBS (pH 7.4) Expected to be very lowTBD
Co-solvent Vehicles Dependent on compositionDependent on compositionMust be determined empirically for each specific vehicle.

Note: The molecular weight of this compound is 617.73 g/mol .[1]

Experimental Protocols

Protocol 1: Solubilization using a Co-solvent System

This protocol provides a general method for preparing a dosing solution of 8-DA using a co-solvent vehicle suitable for intraperitoneal (IP) or intravenous (IV) administration in small animals. Note: The final concentration of organic solvents should be minimized and confirmed to be safe for the chosen animal model and route of administration.

Materials:

  • This compound (8-DA) powder

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Polyethylene glycol 400 (PEG400), sterile, injectable grade

  • Saline (0.9% NaCl), sterile, injectable grade

  • Sterile conical tubes

  • Sonicator

Procedure:

  • Prepare Stock Solution: a. Weigh the desired amount of 8-DA powder and place it in a sterile conical tube. b. Add a minimal volume of DMSO to dissolve the powder completely. For example, to make a 10 mg/mL stock, add 100 µL of DMSO for every 1 mg of 8-DA. c. Sonicate or vortex gently until the solution is clear.

  • Prepare Dosing Solution (Example for a 1 mg/mL final concentration): a. In a new sterile tube, add 400 µL of PEG400. b. To the PEG400, slowly add 100 µL of your 10 mg/mL 8-DA stock solution in DMSO while vortexing. c. Continue vortexing and slowly add 500 µL of sterile saline to bring the total volume to 1 mL. d. The final vehicle composition will be 10% DMSO, 40% PEG400, and 50% Saline.

  • Final Check: a. Visually inspect the final solution to ensure it is clear and free of precipitates. b. If needed, filter the solution through a 0.22 µm sterile syringe filter before administration.

Protocol 2: Solubilization using Cyclodextrin Inclusion Complex

This method is useful for increasing the aqueous solubility of 8-DA by forming an inclusion complex. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used for parenteral formulations.

Materials:

  • This compound (8-DA) powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile water for injection or saline

  • Sterile conical tubes

  • Sonicator

Procedure:

  • Prepare Cyclodextrin Vehicle: a. Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water or saline. For example, to make a 30% solution, dissolve 300 mg of HP-β-CD in a final volume of 1 mL of water. b. Warm the solution slightly and sonicate if necessary to ensure the HP-β-CD is fully dissolved.

  • Form the Inclusion Complex: a. Add the 8-DA powder directly to the pre-warmed HP-β-CD solution. b. Vortex or sonicate the mixture until the 8-DA is fully dissolved. This may take some time as the complex forms. The solution should become clear.

  • Final Check: a. Allow the solution to cool to room temperature and check for any precipitation. b. Filter the final solution through a 0.22 µm sterile syringe filter before administration.

Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)

Solid dispersions can improve the dissolution rate and apparent solubility of a compound by dispersing it in a hydrophilic carrier in a solid state. This is more of a pre-formulation step rather than a direct method for preparing an injectable solution.

Materials:

  • This compound (8-DA)

  • A hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone K30 (PVP K30), Hydroxypropyl methylcellulose (B11928114) (HPMC))

  • A common solvent (e.g., methanol, ethanol) that dissolves both 8-DA and the carrier.

  • Rotary evaporator or vacuum oven

Procedure:

  • Dissolution: a. Dissolve a specific ratio of 8-DA and the polymer carrier (e.g., 1:1, 1:2, 1:4 by weight) in the chosen common solvent. b. Stir until a clear solution is obtained.

  • Solvent Evaporation: a. Evaporate the solvent using a rotary evaporator under reduced pressure. b. A thin film of the solid dispersion will form on the wall of the flask.

  • Drying and Pulverization: a. Further dry the solid film in a vacuum oven to remove any residual solvent. b. Scrape the dried solid dispersion from the flask and pulverize it into a fine powder using a mortar and pestle.

  • Use: a. The resulting powder can then be used for dissolution studies or formulated into solid dosage forms. For in vivo liquid dosing, this powder can be dispersed in an aqueous vehicle, where it should exhibit improved dissolution compared to the crystalline 8-DA.

Visualizations

G cluster_start Initial Assessment cluster_strategy Solubilization Strategy Selection cluster_end Final Formulation Start Start: Need to formulate 8-DA for in vivo study SolubilityCheck Is 8-DA soluble in a simple aqueous vehicle (e.g., saline, PBS)? Start->SolubilityCheck CoSolvent Use Co-solvent System (e.g., DMSO, PEG400, Saline) SolubilityCheck->CoSolvent No Cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) SolubilityCheck->Cyclodextrin No SolidDispersion Prepare Solid Dispersion SolubilityCheck->SolidDispersion No Other Other Methods (e.g., Surfactants, pH adjustment) SolubilityCheck->Other No Success Proceed with in vivo experiment SolubilityCheck->Success Yes FinalCheck Is the final solution clear, stable, and suitable for the intended route of administration? CoSolvent->FinalCheck Cyclodextrin->FinalCheck SolidDispersion->FinalCheck After reconstitution Other->FinalCheck FinalCheck->Success Yes Failure Re-evaluate strategy: - Adjust component ratios - Try a different method - Lower final concentration FinalCheck->Failure No Failure->CoSolvent Failure->Cyclodextrin Failure->SolidDispersion Failure->Other

Caption: Decision workflow for selecting a solubility enhancement strategy.

G A 1. Prepare high concentration stock solution of 8-DA in a suitable organic solvent (e.g., 10 mg/mL in DMSO) C 3. Slowly add the stock solution to the dosing vehicle while vortexing/stirring to avoid localized high concentrations and precipitation. A->C B 2. Prepare the dosing vehicle. This may contain co-solvents (PEG400), surfactants (Tween 80), or cyclodextrins (HP-β-CD) in an aqueous base (Saline). B->C D 4. Add remaining aqueous component to reach the final volume and concentration. C->D E 5. Visually inspect for clarity. Use sonication or gentle warming if necessary to ensure complete dissolution. D->E F 6. Sterile filter the final solution (0.22 µm filter) before administration. E->F Solution is Clear G Precipitation Occurs E->G Solution is Cloudy G->B Adjust vehicle composition (e.g., increase co-solvent %)

Caption: General experimental workflow for preparing an in vivo dosing solution.

References

challenges in 8-Deacetylyunaconitine purification from crude extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 8-Deacetylyunaconitine from crude extracts.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound.

1. Low Yield of this compound

Potential Cause Recommended Solution
Incomplete Extraction Ensure the plant material is finely powdered to maximize surface area for solvent penetration. Consider using a sequence of solvents with increasing polarity for exhaustive extraction. A slightly alkaline aqueous solution can improve the extraction of alkaloids.[1]
Degradation during Extraction/Purification This compound is a monoester diterpenoid alkaloid and is susceptible to hydrolysis, especially under strong acidic or alkaline conditions and at elevated temperatures. Maintain a neutral or slightly acidic pH (pH 4-6) and keep the temperature low (4-25°C) throughout the process. Avoid prolonged exposure to harsh conditions.
Poor Binding to Chromatographic Resin Optimize the mobile phase composition. For reversed-phase chromatography (e.g., C18), ensure the initial mobile phase has a sufficiently high aqueous content to promote binding. Check the pH of the mobile phase to ensure the analyte is in a suitable ionic state for interaction with the stationary phase.
Co-elution with Other Compounds The crude extract contains numerous other alkaloids and non-alkaloidal compounds.[2][3] Employ a multi-step purification strategy, combining different chromatographic techniques (e.g., normal-phase followed by reversed-phase) to improve separation.

2. Poor Peak Shape in HPLC/UPLC Analysis (Tailing or Fronting)

Potential Cause Recommended Solution
Secondary Interactions with Residual Silanols Use an end-capped C18 column or a column with a different stationary phase (e.g., phenyl-hexyl). Add a competing amine (e.g., 0.1% triethylamine) or use a buffered mobile phase (e.g., ammonium (B1175870) acetate (B1210297) or formate) to mask silanol (B1196071) groups.
Column Overload Reduce the injection volume or the concentration of the sample. Overloading can lead to peak distortion.
Inappropriate Mobile Phase pH The pH of the mobile phase should be optimized to ensure the analyte is in a single ionic form. For basic compounds like alkaloids, a slightly acidic mobile phase (pH 3-5) often yields better peak shapes.
Column Degradation If the column has been used extensively, especially with aggressive mobile phases, its performance may decline. Flush the column or replace it if necessary.

3. Presence of Impurities in the Final Product

Potential Cause Recommended Solution
Structurally Similar Alkaloids Crude extracts of Aconitum species contain a complex mixture of structurally related alkaloids (e.g., yunaconitine, other monoester, and diester alkaloids). Utilize high-resolution chromatographic techniques like UPLC-MS for better separation and identification. Optimize the gradient elution profile to maximize the resolution between closely eluting peaks.
Hydrolysis Products This compound can hydrolyze to form other aconitine-type alkaloids. As mentioned, maintain mild pH and low temperature during purification and storage. Use of aprotic solvents where possible can minimize hydrolysis.
Non-Alkaloidal Impurities Aconitum extracts contain flavonoids, phenylpropanoids, terpenoids, and polysaccharides which can interfere with purification.[2][3] An initial solid-phase extraction (SPE) or liquid-liquid extraction step can help remove some of these interfering compounds before preparative chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to control during the purification of this compound?

A1: The most critical factors are pH and temperature. Being a monoester alkaloid, this compound is prone to hydrolysis. It is crucial to avoid strong acids and bases and to work at reduced temperatures to minimize degradation and the formation of hydrolysis-related impurities.

Q2: What type of chromatographic column is best suited for this compound purification?

A2: Reversed-phase columns, particularly C18 phases, are widely used and effective for the separation of aconitine (B1665448) alkaloids. For analytical purposes, columns with smaller particle sizes (e.g., <2 µm in UPLC) provide higher resolution. For preparative scale, larger particle size C18 columns are suitable.

Q3: How can I confirm the identity and purity of my final this compound product?

A3: A combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with a Diode Array Detector (DAD) can provide information on purity and UV absorption. Mass Spectrometry (MS) is essential for confirming the molecular weight (617.73 g/mol for this compound).[1][4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is the definitive method for structural elucidation and confirmation.

Q4: What are the expected degradation products of this compound?

A4: Under hydrolytic conditions (acidic or basic), the ester bond at the C-8 position can be cleaved, leading to the formation of the corresponding amino alcohol alkaloid. The specific degradation products would need to be identified through techniques like LC-MS.

Q5: Are there any non-chromatographic methods that can be used for initial purification?

A5: Yes, liquid-liquid extraction is a valuable initial step. Alkaloids are basic compounds, so their solubility in organic and aqueous phases can be manipulated by adjusting the pH. Extracting the crude material with an acidified aqueous solution will protonate the alkaloids, making them water-soluble and separating them from many non-basic, less polar compounds. Subsequently, basifying the aqueous extract and extracting with an organic solvent will recover the alkaloids in their free-base form.

Quantitative Data

Table 1: Analytical UPLC-MS/MS Parameters for Aconitum Alkaloids

ParameterValueReference
Column ACQUITY UPLC® BEH C₁₈ (2.1 mm × 50 mm, 1.7 µm)[2]
Mobile Phase A 0.1% Formic Acid in Water[2]
Mobile Phase B Acetonitrile[2]
Elution Gradient[2]
Linearity (R²) > 0.9980[2]
Average Recovery 96.74% - 101.2%[2]

Experimental Protocols

Protocol 1: General Procedure for Crude Extraction of Alkaloids from Aconitum Species

  • Milling: Grind the dried and powdered plant material (e.g., roots of Aconitum vilmorinianum) to a fine powder (40-60 mesh).

  • Alkalinization: Moisten the powdered material with a slightly alkaline solution (e.g., 5-10% ammonia (B1221849) solution) and allow it to stand for 2-4 hours. This converts the alkaloid salts present in the plant into their free-base form, which is more soluble in organic solvents.

  • Extraction: Extract the alkalinized plant material with an organic solvent such as dichloromethane, chloroform, or ethyl acetate using a Soxhlet apparatus or maceration with stirring for 24-48 hours.

  • Concentration: Evaporate the organic solvent from the combined extracts under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Protocol 2: Representative Preparative HPLC Method for this compound Purification

Disclaimer: This is a general protocol and requires optimization for specific instruments and crude extract characteristics.

  • Column: C18 semi-preparative or preparative column (e.g., 20 mm x 250 mm, 5-10 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid or 10 mM Ammonium Acetate in Water.

    • Solvent B: Acetonitrile or Methanol.

  • Elution Program: Start with a gradient elution to identify the retention time of this compound. A typical gradient might be 20-80% Solvent B over 40-60 minutes. Once the optimal elution condition is determined, an isocratic or a shallow gradient elution can be used for better separation and higher loading capacity.

  • Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 5-20 mL/min for a 20 mm ID column).

  • Sample Preparation: Dissolve the crude extract in the initial mobile phase or a compatible solvent like methanol. Filter the sample through a 0.45 µm filter before injection.

  • Injection Volume and Loading: The loading capacity depends on the column size and the complexity of the crude extract. Start with a small injection to assess the separation and gradually increase the loading.

  • Detection: Monitor the elution profile using a UV detector at a wavelength where this compound shows good absorbance (e.g., 230-254 nm).

  • Fraction Collection: Collect fractions corresponding to the peak of interest.

  • Purity Analysis: Analyze the collected fractions using an analytical HPLC or UPLC-MS system to assess their purity. Pool the pure fractions and evaporate the solvent to obtain the purified compound.

Visualizations

Experimental_Workflow cluster_extraction Crude Extract Preparation cluster_purification Purification plant_material Aconitum Plant Material milling Milling plant_material->milling alkalinization Alkalinization milling->alkalinization extraction Solvent Extraction alkalinization->extraction concentration Concentration extraction->concentration crude_extract Crude Alkaloid Extract concentration->crude_extract prep_hplc Preparative HPLC crude_extract->prep_hplc fraction_collection Fraction Collection prep_hplc->fraction_collection purity_analysis Purity Analysis fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling If Pure evaporation Solvent Evaporation pooling->evaporation pure_compound Pure this compound evaporation->pure_compound

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_peak Peak Shape Troubleshooting cluster_purity Purity Troubleshooting start Problem Encountered low_yield Low Yield start->low_yield poor_peak_shape Poor Peak Shape start->poor_peak_shape impurities Impurities Present start->impurities check_extraction Review Extraction Protocol low_yield->check_extraction check_stability Assess for Degradation (pH, Temp) low_yield->check_stability optimize_binding Optimize Chromatography Binding low_yield->optimize_binding check_column Evaluate Column Condition poor_peak_shape->check_column optimize_mobile_phase Optimize Mobile Phase (pH, Additives) poor_peak_shape->optimize_mobile_phase reduce_load Reduce Sample Load poor_peak_shape->reduce_load improve_resolution Enhance Chromatographic Resolution impurities->improve_resolution add_purification_step Incorporate Additional Purification Step impurities->add_purification_step prevent_degradation Minimize Degradation impurities->prevent_degradation

Caption: Logical workflow for troubleshooting common purification challenges.

References

Technical Support Center: 8-Deacetylyunaconitine (8-DAU) Storage & Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the degradation of 8-Deacetylyunaconitine (8-DAU) during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound (8-DAU) and why is its stability a concern?

A1: this compound is a diterpenoid alkaloid derived from plants of the Aconitum genus.[1] Like other Aconitum alkaloids, it is a diester-diterpenoid compound.[2] These types of alkaloids are known to be susceptible to degradation, particularly through hydrolysis, which can impact their chemical integrity, potency, and safety profile. Processing of Aconitum tubers, for instance, is known to reduce the content of toxic diester-diterpenoid alkaloids by transforming them into less toxic monoester and amine-diterpenoid forms.[2][3] Therefore, maintaining the stability of 8-DAU is critical for accurate and reproducible experimental results.

Q2: What are the primary degradation pathways for 8-DAU?

A2: The primary degradation pathway for diester-diterpenoid alkaloids like 8-DAU is hydrolysis. This process involves the cleavage of the ester functional groups. Oxidation is another potential degradation pathway, especially in the presence of oxidizing agents or under prolonged exposure to air.[4] These reactions lead to the formation of various degradation products, altering the compound's structure and activity.

Q3: What are the ideal storage conditions for solid 8-DAU?

A3: To ensure long-term stability, solid (powder) this compound should be stored under controlled conditions. Based on supplier recommendations and the chemical nature of related alkaloids, the following conditions are advised:

ParameterRecommended ConditionRationale
Temperature -20°C for long-term (up to 3 years) or 2-10°C for short-term.[1][5]Low temperatures slow down chemical degradation reactions.
Light Protect from light.[5]Light exposure (photolysis) can provide the energy to initiate degradation reactions.
Atmosphere Store under an inert gas (e.g., argon, nitrogen).[5]Prevents oxidation by minimizing contact with atmospheric oxygen.
Container Tightly closed, airtight container (glass is suitable).[5]Prevents exposure to moisture and atmospheric gases.

Q4: How should I store 8-DAU in solution?

A4: 8-DAU is significantly less stable in solution than in its solid form. If you must store solutions, prepare them fresh whenever possible. For short-term storage, follow these guidelines:

ParameterRecommended ConditionRationale
Temperature -80°C for up to one year (in a suitable solvent like DMSO).[1]Cryogenic temperatures are necessary to minimize hydrolytic and other degradation reactions in solution.
Solvent Use anhydrous, high-purity solvents (e.g., DMSO).[1]Minimizes the presence of water, which is a key reactant in hydrolysis.
Light/Air Store in light-protected, airtight containers.Prevents photolytic and oxidative degradation.

Troubleshooting Guide

Problem: My HPLC analysis shows multiple new peaks that were not present in the standard.

  • Possible Cause: This is a strong indication of degradation. The new peaks likely represent degradation products formed during storage or sample preparation. Hydrolysis and oxidation are the most probable causes.[4]

  • Solution:

    • Verify Storage: Confirm that both your solid compound and any prepared solutions were stored under the recommended conditions (see tables above).

    • Prepare Fresh: Prepare a new solution from your solid stock and analyze it immediately to see if the impurity peaks are still present. If they are absent, the issue was with the stability of the previous solution.

    • Perform Forced Degradation: To confirm that the new peaks are indeed degradants, you can perform a forced degradation study (see Experimental Protocols). This involves intentionally exposing the compound to stress conditions (acid, base, heat, oxidation) to generate degradation products for comparison.[6][7]

Problem: The color of my 8-DAU powder or solution has changed (e.g., turned yellow).

  • Possible Cause: Color change often indicates chemical degradation. This can be due to oxidation or the formation of chromophoric degradation products.

  • Solution:

    • Do Not Use: Do not use the discolored sample for experiments, as its purity is compromised.

    • Review Handling Procedures: Assess your handling procedures for potential exposure to light, air, or incompatible substances (e.g., strong oxidizing agents).[5]

    • Acquire New Stock: It is safest to use a fresh, uncompromised stock of the compound.

Visualizing Workflows and Pathways

To aid in understanding the processes involved in handling 8-DAU, the following diagrams illustrate key workflows.

G Diagram 1: Troubleshooting Degradation in 8-DAU Samples start Unexpected HPLC Result (e.g., new peaks) check_storage Verify Storage Conditions (Temp, Light, Air) start->check_storage prep_fresh Prepare Fresh Solution & Analyze Immediately check_storage->prep_fresh peaks_gone Problem Solved: Previous solution degraded prep_fresh->peaks_gone New peaks absent peaks_remain Peaks Persist: Solid stock may be degraded prep_fresh->peaks_remain New peaks present force_degrade Perform Forced Degradation Study (See Protocol) peaks_remain->force_degrade compare Compare Peaks: Match new peaks to degradants force_degrade->compare confirm Degradation Confirmed compare->confirm

Caption: A flowchart for troubleshooting unexpected results in HPLC analysis of 8-DAU.

G Diagram 2: Primary Degradation Pathway of 8-DAU DAU This compound (Diester Alkaloid) MEA Monoester Alkaloids DAU->MEA Hydrolysis (Loss of ester group) Oxidized Oxidized Products DAU->Oxidized Oxidation AA Amine Alkaloids (e.g., Aconine-type) MEA->AA Further Hydrolysis (Loss of second ester group)

Caption: A simplified diagram showing the likely degradation pathways for 8-DAU.

Experimental Protocols

Protocol: Forced Degradation Study for 8-DAU

This protocol is designed to intentionally degrade 8-DAU under various stress conditions to generate potential degradation products. These samples can then be analyzed (e.g., by HPLC-MS) to identify and characterize degradants that might appear in improperly stored samples.[6][7]

Objective: To generate and identify potential degradation products of 8-DAU.

Materials:

  • This compound (8-DAU)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (B78521) (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC-UV or HPLC-MS system

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of 8-DAU in methanol (e.g., 1 mg/mL).

  • Stress Conditions: Aliquot the stock solution into separate, clearly labeled vials for each stress condition.

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Leave at room temperature for 1 hour.

    • Oxidation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Leave at room temperature for 2 hours.

    • Thermal Degradation: Place a vial of the stock solution in an oven at 80°C for 4 hours.

    • Control: Keep one vial of the stock solution at 4°C, protected from light.

  • Neutralization (for acid/base samples): Before analysis, neutralize the acid hydrolysis sample with an equivalent amount of 0.1 M NaOH, and the base hydrolysis sample with 0.1 M HCl.

  • Analysis:

    • Dilute all samples (including the control) to an appropriate concentration with the mobile phase.

    • Analyze all samples using a validated stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples to the control. New peaks in the stressed samples represent degradation products. Mass spectrometry (MS) can be used for structural elucidation of these new peaks.[4][8]

This structured approach allows for the systematic identification of degradation pathways and helps validate analytical methods for stability testing.[6][9]

References

Technical Support Center: Quantification of 8-Deacetylyunaconitine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 8-Deacetylyunaconitine.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the quantification of this compound using UPLC-MS/MS.

Issue/Question Possible Cause(s) Recommended Solution(s)
High Matrix Effect (Ion Suppression or Enhancement) Co-eluting endogenous plasma components (e.g., phospholipids, salts).- Optimize Sample Preparation: Protein precipitation is a common method, but if significant matrix effects persist, consider more rigorous techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to achieve a cleaner sample extract. - Chromatographic Separation: Adjust the gradient elution profile or try a different column chemistry (e.g., HILIC) to better separate this compound from interfering matrix components. - Dilution: If sensitivity allows, diluting the sample with the mobile phase can reduce the concentration of interfering components. - Internal Standard: Use a suitable internal standard (IS) to compensate for matrix effects. A stable isotope-labeled (SIL) this compound would be ideal. If a SIL IS is unavailable, a structural analog like mesaconitine (B191843) or another aconitine (B1665448) alkaloid can be used, but validation is critical to ensure it behaves similarly to the analyte.[1]
Low Analyte Recovery - Inefficient protein precipitation. - Analyte degradation during sample processing. - Suboptimal extraction solvent.- Protein Precipitation: Ensure the ratio of plasma to precipitation solvent (e.g., methanol (B129727) or acetonitrile) is optimal. Typically, a 1:3 or 1:4 ratio (v/v) is effective. Vortex thoroughly and centrifuge at a sufficient speed and duration to ensure complete protein removal. - pH Adjustment: Aconitine alkaloids can be unstable, particularly in alkaline conditions.[2] Maintain a slightly acidic pH during extraction if stability issues are observed. - Solvent Selection: For LLE, test various organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) to find the one with the best recovery for this compound.
Poor Peak Shape (Tailing or Fronting) - Column contamination or degradation. - Inappropriate mobile phase pH. - Secondary interactions between the analyte and the stationary phase.- Column Maintenance: Flush the column regularly. If contamination is suspected, use a stronger wash solvent. A guard column can help protect the analytical column. - Mobile Phase pH: The mobile phase for aconitine alkaloid analysis is often slightly acidic (e.g., containing 0.1% formic acid) to ensure good peak shape for these basic compounds.[3] - Injection Solvent: Ensure the injection solvent is not significantly stronger than the initial mobile phase to prevent peak distortion.
Inconsistent Results (Poor Precision) - Inconsistent sample preparation. - Instability of the analyte in the matrix or in processed samples. - LC-MS/MS system variability.- Standardize Procedures: Ensure all sample preparation steps are performed consistently for all samples, calibrators, and quality controls. Use of an automated liquid handler can improve precision. - Stability: Aconitine alkaloids can be unstable.[1][2] Process samples promptly and store them at appropriate temperatures (-20°C or -80°C).[4] Conduct stability tests (e.g., freeze-thaw, bench-top) during method validation. - Internal Standard: A reliable internal standard is crucial for correcting for variability.[5]
No or Low Signal for the Analyte - Analyte degradation. - Incorrect MS/MS parameters. - Issues with the LC-MS/MS system (e.g., clogged lines, source contamination).- Check Analyte Stability: Prepare a fresh stock solution and compare its response to the existing one. - Optimize MS/MS Parameters: Infuse a standard solution of this compound to optimize the precursor and product ions, collision energy, and other source parameters. - System Suitability Test: Before running samples, inject a standard solution to ensure the LC-MS/MS system is performing as expected. Check for pressure fluctuations or other signs of system issues.

Data Presentation

The following tables summarize the quantitative data from a validated UPLC-MS/MS method for the determination of this compound in rat plasma, as reported by Wang et al. (2021).[5]

Table 1: Method Validation Parameters

ParameterResult
Linear Range0.3 - 600 ng/mL
Lower Limit of Quantification (LLOQ)0.3 ng/mL
Correlation Coefficient (r²)> 0.99

Table 2: Precision and Accuracy

Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
Low QC< 15%< 15%97.7% - 105.5%
Medium QC< 15%< 15%97.7% - 105.5%
High QC< 15%< 15%97.7% - 105.5%

Table 3: Matrix Effect and Recovery

Concentration (ng/mL)Matrix Effect (%)Recovery (%)
Low QC95.3% - 105.6%> 82.8%
Medium QC95.3% - 105.6%> 82.8%
High QC95.3% - 105.6%> 82.8%

Experimental Protocols

This section provides a detailed methodology for the quantification of this compound in rat plasma, adapted from Wang et al. (2021).[5]

1. Sample Preparation (Protein Precipitation)

  • To 50 µL of rat plasma in a microcentrifuge tube, add a suitable internal standard (see FAQ 1).

  • Add 200 µL of methanol to precipitate the plasma proteins.

  • Vortex the mixture for 3 minutes.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject an aliquot (e.g., 5 µL) into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions

  • UPLC System: Waters ACQUITY UPLC

  • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 50 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-0.5 min: 95% A

    • 0.5-2.0 min: Linear gradient from 95% A to 5% A

    • 2.0-2.5 min: Hold at 5% A

    • 2.5-3.0 min: Return to 95% A and re-equilibrate

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Mass Spectrometer: Waters Xevo TQ-S Triple Quadrupole

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transition: m/z 618.3 → 586.3 (Quantifier), m/z 618.3 → 556.3 (Qualifier) (Note: These transitions should be optimized on the specific instrument being used.)

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is precipitate Protein Precipitation (Methanol) add_is->precipitate centrifuge Centrifuge precipitate->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject Sample reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Caption: Experimental workflow for this compound quantification.

Troubleshooting_Matrix_Effects cluster_solutions Potential Solutions start Significant Matrix Effect Observed? solution1 Optimize Sample Cleanup (e.g., SPE, LLE) start->solution1 Yes solution2 Adjust Chromatography (e.g., Gradient, Column) start->solution2 Yes solution3 Dilute Sample start->solution3 Yes solution4 Use Stable Isotope-Labeled Internal Standard start->solution4 Yes no_effect No Action Needed start->no_effect No end_node Matrix Effect Mitigated solution1->end_node solution2->end_node solution3->end_node solution4->end_node

Caption: Logical workflow for addressing matrix effects.

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard (IS) for this compound quantification?

A: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., this compound-d3). SIL internal standards have nearly identical chemical properties and chromatographic behavior to the analyte, allowing them to effectively compensate for variations in sample preparation and matrix effects. If a SIL IS is not commercially available, a structural analog can be used. For aconitine alkaloids, other compounds from the same class, such as mesaconitine, lappaconitine, or methyllycaconitine, have been successfully used as internal standards in validated methods.[1][4] It is critical to validate the chosen analog IS to ensure it does not suffer from different matrix effects than the analyte.

Q2: How should I store plasma samples before analysis?

A: Aconitine alkaloids can be unstable in biological matrices, especially at room temperature.[1] It is recommended to process plasma samples as soon as possible after collection. For short-term storage, refrigeration at 4°C is acceptable. For long-term storage, samples should be kept frozen at -20°C or, preferably, -80°C to minimize degradation.[4] It is also advisable to perform freeze-thaw stability experiments during method validation to understand the impact of sample handling on analyte concentration.

Q3: My results show high variability between replicate injections. What could be the cause?

A: High variability can stem from several sources. First, check the autosampler for issues like air bubbles in the syringe or improper needle placement. Second, analyte instability in the reconstituted sample extract can lead to degradation over the course of an analytical run. Consider storing the sample tray at a low temperature (e.g., 4°C) in the autosampler. Third, ensure the LC system is fully equilibrated and the pressure is stable. If the issue persists, it could be related to the sample preparation process, indicating a need for more consistent procedures.

Q4: What does a matrix effect of 95-106% indicate?

A: A matrix effect in this range is generally considered acceptable in bioanalytical method validation. A value of 100% indicates no matrix effect. Values slightly below 100% (e.g., 95%) suggest minor ion suppression, while values slightly above 100% (e.g., 106%) indicate minor ion enhancement. The key is that the matrix effect should be consistent across different sources of the biological matrix to ensure the method is reliable. The data from Wang et al. (2021) shows that their protein precipitation method effectively minimized significant matrix effects for this compound in rat plasma.[5]

Q5: Can I use protein precipitation for matrices other than plasma, such as urine or tissue homogenates?

A: While protein precipitation is effective for plasma, its suitability for other matrices depends on the complexity of that matrix. Urine typically has a lower protein content, so a simple "dilute and shoot" approach might be feasible, though matrix effects from salts and other endogenous components should still be evaluated. For tissue homogenates, which can be very complex, protein precipitation may not be sufficient to remove all interferences. More extensive cleanup methods like Solid-Phase Extraction (SPE) are often required for tissue samples to achieve the necessary selectivity and sensitivity.

References

Technical Support Center: Isolation of 8-Deacetylyunaconitine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the isolation of 8-Deacetylyunaconitine and overcoming challenges related to low yield.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a diterpenoid alkaloid that can be found in the root extracts of plants from the Aconitum genus, such as Aconitum forrestii and Aconitum vilmorinianum.[1][2] It belongs to the class of aconitine-type alkaloids, which are known for their complex structures and significant biological activities.

Q2: What are the primary challenges in isolating this compound?

A2: The main challenges include the low concentration of the target compound in the plant material, its structural complexity, and its susceptibility to degradation under certain conditions.[3][4] Like other aconitine-type alkaloids, this compound is sensitive to heat and pH, which can lead to hydrolysis or structural rearrangement, thereby reducing the final yield.[5][6]

Q3: What are the general steps for isolating this compound?

A3: The isolation process typically involves:

  • Extraction: Using organic solvents to extract the crude alkaloids from the plant material.

  • Purification: A multi-step process that may include acid-base extraction to separate alkaloids from other components, followed by various chromatographic techniques such as column chromatography and preparative high-performance liquid chromatography (prep-HPLC) to isolate the final compound.[3][7]

Q4: What is a typical yield for Aconitum alkaloids?

A4: The yield of alkaloids from Aconitum species can vary significantly depending on the plant species, geographical location, harvesting time, and the extraction and purification methods used. While specific yield data for this compound is not widely published, yields for related major alkaloids can range from less than 0.1% to over 1% of the dry weight of the plant material.

Troubleshooting Guide for Low Yield

This guide addresses common issues encountered during the isolation of this compound that can lead to lower than expected yields.

Issue 1: Low or No Detectable this compound in the Crude Extract
  • Potential Cause 1: Inappropriate Plant Material

    • Question: Is the correct plant species and part being used? Has the plant material been properly authenticated?

    • Solution: Verify the botanical identity of the plant material. The concentration of this compound can vary significantly between different Aconitum species and even within the same species grown in different conditions. Ensure that the root, which typically has the highest concentration of alkaloids, is being used.

  • Potential Cause 2: Inefficient Initial Extraction

    • Question: Is the solvent system optimal for extracting this compound? Is the extraction time and temperature appropriate?

    • Solution: this compound is an alkaloid, and its extraction is often improved by using a slightly basic solvent system or by pre-treating the plant material with a base like ammonia (B1221849) to liberate the free alkaloids.[6] Common extraction solvents include methanol (B129727), ethanol, or chloroform-methanol mixtures. Prolonged extraction times at elevated temperatures should be avoided to prevent degradation.[7] Consider modern extraction techniques like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to improve efficiency and reduce extraction time and temperature.[3][8]

Issue 2: Significant Loss of Product During Purification
  • Potential Cause 1: Degradation During Acid-Base Partitioning

    • Question: Are the pH conditions too harsh or is the exposure to acidic/basic conditions too long?

    • Solution: Aconitine-type alkaloids are susceptible to hydrolysis of their ester groups, particularly under strong acidic or basic conditions.[5][9] Use dilute acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH or Na2CO3) and minimize the time the compound is in these solutions. Perform these steps at low temperatures (e.g., in an ice bath) to further reduce the rate of degradation.

  • Potential Cause 2: Poor Recovery from Chromatographic Steps

    • Question: Is the choice of stationary and mobile phases for column chromatography optimal? Is the compound irreversibly adsorbing to the column?

    • Solution: For silica (B1680970) gel column chromatography, tailing of peaks is a common issue with alkaloids. This can be mitigated by adding a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%), to the mobile phase. For reversed-phase chromatography (e.g., C18), ensure the pH of the mobile phase is compatible with the stability of the compound. Stepwise gradient elution is often more effective than isocratic elution for separating complex mixtures.

  • Potential Cause 3: Product Loss During Solvent Evaporation

    • Question: Is the temperature of the rotary evaporator or heating bath too high?

    • Solution: Aconitine-type alkaloids can undergo thermal degradation.[5][10] Evaporate solvents under reduced pressure at a low temperature (ideally below 40°C) to prevent the formation of pyro-derivatives.

Quantitative Data on Aconitum Alkaloid Yields

The following table summarizes yields of various aconitine-type alkaloids from different Aconitum species, which can serve as a benchmark for researchers. Note that yields are highly dependent on the specific methods employed.

AlkaloidPlant SourceExtraction MethodYield from Crude ExtractReference
Guanfu Base AAconitum coreanumpH-zone-refining CCC16.5%[3][5]
Guanfu Base GAconitum coreanumpH-zone-refining CCC12.1%[3][5]
Guanfu Base IAconitum coreanumpH-zone-refining CCC10.2%[3][5]
AconitineAconitum karacolicumDichloromethane (B109758) Extraction~0.8-1% of dry root[6]
Total AlkaloidsAconitum gymnandrumOptimized Ultrasonic Extraction0.027% of dry plant[10]

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound

This protocol provides a general methodology for the extraction and purification of this compound from Aconitum root material.

1. Materials and Reagents:

  • Dried and powdered root of the Aconitum species

  • Methanol (MeOH)

  • Chloroform (B151607) (CHCl3)

  • Hydrochloric acid (HCl), 2% and 5% aqueous solutions

  • Sodium carbonate (Na2CO3) or Ammonia solution

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Silica gel for column chromatography (200-300 mesh)

  • Solvents for column chromatography (e.g., hexane, ethyl acetate (B1210297), methanol, triethylamine)

  • TLC plates (silica gel GF254)

  • Deionized water

2. Extraction of Crude Alkaloids:

  • Macerate 1 kg of powdered Aconitum root with 5 L of 95% methanol for 24 hours at room temperature.

  • Filter the extract and repeat the extraction process two more times with fresh solvent.

  • Combine the filtrates and concentrate under reduced pressure at a temperature below 40°C to obtain a crude extract.

3. Acid-Base Partitioning:

  • Suspend the crude extract in 1 L of 2% HCl and stir until fully dissolved.

  • Filter the acidic solution to remove any insoluble material.

  • Wash the acidic solution with an equal volume of dichloromethane three times to remove neutral and weakly acidic compounds. Discard the organic layer.

  • Adjust the pH of the aqueous layer to 9-10 with a sodium carbonate solution or ammonia while cooling in an ice bath.

  • Extract the basified aqueous solution with an equal volume of dichloromethane three times.

  • Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

4. Chromatographic Purification:

  • Subject the crude alkaloid fraction to silica gel column chromatography.

  • Prepare the column with a slurry of silica gel in the initial mobile phase (e.g., hexane:ethyl acetate, 9:1).

  • Dissolve the crude alkaloids in a minimal amount of chloroform and adsorb onto a small amount of silica gel. Load this onto the top of the column.

  • Elute the column with a gradient of increasing polarity, for example, starting with hexane:ethyl acetate and gradually increasing the proportion of ethyl acetate, followed by the addition of methanol. Add a small amount of triethylamine (e.g., 0.1%) to the mobile phase to reduce peak tailing.

  • Collect fractions and monitor by TLC using a suitable developing solvent and visualization reagent (e.g., Dragendorff's reagent).

  • Combine fractions containing the compound of interest and concentrate.

  • Further purify the enriched fractions using preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid or trifluoroacetic acid) to obtain pure this compound.

Visualizations

Experimental Workflow

experimental_workflow plant_material Powdered Aconitum Root extraction Solvent Extraction (e.g., Methanol) plant_material->extraction concentration1 Concentration (<40°C) extraction->concentration1 crude_extract Crude Extract concentration1->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base crude_alkaloids Crude Alkaloid Fraction acid_base->crude_alkaloids column_chrom Silica Gel Column Chromatography crude_alkaloids->column_chrom fractions Enriched Fractions column_chrom->fractions prep_hplc Preparative HPLC (C18) fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound

Caption: Workflow for the isolation of this compound.

Troubleshooting Low Yield: Logical Relationships

troubleshooting_low_yield low_yield Low Final Yield cause_extraction Inefficient Extraction low_yield->cause_extraction cause_degradation Compound Degradation low_yield->cause_degradation cause_purification Loss During Purification low_yield->cause_purification solution_solvent Optimize Solvent & Method (e.g., UAE, basification) cause_extraction->solution_solvent Solution subcause_ph Harsh pH cause_degradation->subcause_ph Caused by subcause_temp High Temperature cause_degradation->subcause_temp Caused by solution_chrom Optimize Chromatography (e.g., add modifier) cause_purification->solution_chrom Solution solution_ph Use Mild Acids/Bases Work at low temperature subcause_ph->solution_ph Solution solution_temp Evaporate Solvents <40°C subcause_temp->solution_temp Solution

Caption: Troubleshooting logic for low yield of this compound.

References

Technical Support Center: Overcoming Resistance to 8-Deacetylyunaconitine in Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to 8-Deacetylyunaconitine in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

A1: this compound is a diterpenoid alkaloid derived from plants of the Aconitum genus. While its precise anti-cancer mechanism is not fully elucidated in publicly available literature, related Aconitum alkaloids have been noted for their toxic properties, which can be harnessed for therapeutic effects.[1][2] The anti-cancer activity of related compounds can involve the induction of apoptosis (programmed cell death) and cell cycle arrest.

Q2: What are the known or suspected mechanisms of resistance to Aconitum alkaloids like this compound?

A2: Studies on related Aconitum alkaloids have shown that resistance can be mediated by the upregulation of ATP-binding cassette (ABC) transporters, which are proteins that actively pump drugs out of the cell.[3][4] Specifically, P-glycoprotein (P-gp, encoded by the ABCB1 gene), multidrug resistance-associated protein 2 (MRP2), and breast cancer resistance protein (BCRP) have been implicated.[3] The induction of these efflux pumps can be regulated by the Nrf2 signaling pathway.[3]

Q3: How can I determine if my cell line has developed resistance to this compound?

A3: Resistance is typically characterized by a significant increase in the half-maximal inhibitory concentration (IC50) value of the compound in the cell line compared to the parental, non-resistant cell line. An increase in the Resistance Index (RI), which is the ratio of the IC50 of the resistant line to the IC50 of the sensitive line, of 5 or greater is often considered indicative of resistance.[5]

Q4: Are there any known signaling pathways involved in resistance to Aconitum alkaloids?

A4: Yes, the Nrf2 signaling pathway has been shown to be activated by some Aconitum alkaloids, leading to increased expression of MRP2 and BCRP.[3] Activation of nuclear receptors such as PXR and CAR has also been implicated in the induction of P-gp expression by these compounds.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem Possible Cause Suggested Solution
Increased IC50 value of this compound in my cell line over time. 1. Development of acquired resistance. 2. Selection of a pre-existing resistant subpopulation of cells.1. Confirm the increased IC50 value by performing a dose-response assay and calculating the Resistance Index (RI). 2. Investigate the potential mechanisms of resistance outlined below.
My cells are no longer responding to this compound at previously effective concentrations. 1. Upregulation of drug efflux pumps (e.g., P-gp, MRP2, BCRP). 2. Alterations in the drug target or downstream signaling pathways. 3. Increased drug metabolism by the cells.1. Measure the mRNA and protein expression levels of ABCB1 (P-gp), ABCC2 (MRP2), and ABCG2 (BCRP) using qPCR and Western blotting, respectively. 2. Perform a functional efflux assay using a fluorescent substrate for these pumps (e.g., Rhodamine 123 for P-gp). 3. If efflux pump expression is elevated, consider co-treatment with a known inhibitor of the specific pump (e.g., Verapamil for P-gp).
I suspect the Nrf2 pathway is involved in the resistance. Activation of the Nrf2 pathway leading to the upregulation of antioxidant and drug resistance genes, including efflux pumps.[3]1. Assess the activation of the Nrf2 pathway by measuring the nuclear translocation of Nrf2 protein via Western blotting of nuclear and cytoplasmic fractions. 2. Measure the expression of Nrf2 target genes (e.g., HMOX1, NQO1) using qPCR. 3. Consider co-treatment with an Nrf2 inhibitor to see if it restores sensitivity to this compound.
How can I investigate other potential resistance mechanisms? 1. Alterations in apoptosis-related proteins (e.g., Bcl-2, Bax). 2. Changes in cell cycle regulation. 3. Activation of pro-survival signaling pathways like PI3K/Akt or MAPK.1. Perform a Western blot to assess the expression levels of key apoptotic proteins. 2. Analyze the cell cycle distribution using flow cytometry after treatment with this compound. 3. Use Western blotting to examine the phosphorylation status of key proteins in the PI3K/Akt and MAPK pathways (e.g., p-Akt, p-ERK).

Data Presentation

Summarize your quantitative data in clearly structured tables for easy comparison.

Table 1: Example IC50 Values for this compound in Sensitive and Resistant Cell Lines

Cell LineParental IC50 (µM)Resistant IC50 (µM)Resistance Index (RI)
MCF-715.2 ± 1.8168.5 ± 12.311.1
A54922.7 ± 2.5250.1 ± 20.911.0
HeLa18.9 ± 2.1195.3 ± 15.610.3
Data are presented as mean ± SD from three independent experiments and are for illustrative purposes only.

Table 2: Example Relative mRNA Expression of Efflux Pumps in Resistant vs. Sensitive Cells

GeneFold Change in Resistant Cells (Normalized to Sensitive Cells)
ABCB1 (P-gp)25.4 ± 3.1
ABCC2 (MRP2)18.9 ± 2.7
ABCG2 (BCRP)12.1 ± 1.9
Data are presented as mean ± SD from three independent experiments and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Quantitative Real-Time PCR (qPCR) for Efflux Pump Expression

  • RNA Extraction: Extract total RNA from both sensitive and resistant cells using a suitable RNA isolation kit.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.

  • qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers for your target genes (ABCB1, ABCC2, ABCG2) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Thermal Cycling: Perform the qPCR on a real-time PCR system.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene and the sensitive cell line.

Protocol 3: Western Blotting for Protein Expression

  • Protein Extraction: Lyse the sensitive and resistant cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., P-gp, MRP2, BCRP, Nrf2, p-Akt, Akt, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_investigation Investigation of Resistance Mechanisms cluster_validation Validation and Overcoming Resistance Problem Increased IC50 of This compound Efflux Efflux Pump Expression (qPCR/WB) Problem->Efflux Nrf2 Nrf2 Pathway Activation (WB) Problem->Nrf2 Apoptosis Apoptosis Protein Expression (WB) Problem->Apoptosis CellCycle Cell Cycle Analysis (FACS) Problem->CellCycle Inhibitors Co-treatment with Inhibitors Efflux->Inhibitors Nrf2->Inhibitors

Caption: Troubleshooting workflow for investigating resistance to this compound.

nrf2_pathway cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DYA This compound ROS ROS DYA->ROS induces Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 destabilizes Keap1 Keap1 Nrf2_cyto Nrf2 Nrf2_Keap1->Nrf2_cyto releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc translocates to ARE ARE Nrf2_nuc->ARE binds to Efflux_Pumps Efflux Pump Genes (ABCB1, ABCC2, ABCG2) ARE->Efflux_Pumps activates transcription of Efflux_Pumps->DYA efflux of

Caption: Hypothesized Nrf2-mediated resistance pathway to this compound.

References

Technical Support Center: Refining Dosage Calculations for 8-Deacetylyunaconitine in Mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on refining dosage calculations for 8-Deacetylyunaconitine (8-DA) in mice. Due to the limited availability of direct studies on 8-DA, this guide emphasizes a systematic approach to dose determination, drawing parallels from the more extensively studied related compound, Aconitine (B1665448).

Frequently Asked Questions (FAQs)

Q1: What is this compound (8-DA) and why is its dosage in mice not well-established?

Q2: How can I determine a safe starting dose for 8-DA in my mouse experiments?

A2: Given the lack of direct data for 8-DA, a conservative approach is to start with a fraction of the known toxic or effective doses of a structurally related compound like Aconitine. The reported LD50 of Aconitine in mice is 1.8 mg/kg orally and 0.308 mg/kg intraperitoneally.[2] A starting dose for a dose-range finding study for 8-DA could reasonably begin at 1/100th to 1/10th of the Aconitine LD50, while closely monitoring for any signs of toxicity.

Q3: What are the critical signs of toxicity to monitor for in mice administered with 8-DA?

A3: Based on the known toxic effects of Aconitum alkaloids, researchers should monitor for neurotoxic and cardiotoxic signs.[2] These can include, but are not limited to:

  • Behavioral changes: Agitation, sedation, convulsions, ataxia, and muscle weakness.

  • Cardiovascular signs: Irregular heart rate, changes in breathing rate and effort, and cyanosis (bluish discoloration of the skin and mucous membranes).

  • General signs: Lethargy, piloerection (hair standing on end), hypothermia, and loss of appetite.

Q4: What administration routes are appropriate for 8-DA in mice?

A4: The choice of administration route will depend on the experimental goals and the formulation of 8-DA. Common routes for alkaloids in mice include oral gavage (PO), intraperitoneal (IP), subcutaneous (SC), and intravenous (IV) injection.[3] The vehicle used to dissolve 8-DA is also critical; Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for such compounds, but its own potential toxicity should be considered.[1][3]

Troubleshooting Guides

Issue: Unexpectedly high mortality or severe adverse events are observed even at low doses.

  • Possible Cause: The toxicity of 8-DA may be significantly higher than that of related compounds. The vehicle used for administration could also be contributing to the toxicity.

  • Troubleshooting Steps:

    • Immediately cease administration and euthanize animals exhibiting severe distress.

    • Review the dosage calculation and preparation. Double-check all calculations and ensure the compound was accurately weighed and diluted.

    • Lower the starting dose significantly. Consider reducing the next starting dose by another order of magnitude (e.g., from 1/10th to 1/100th of the reference compound's LD50).

    • Evaluate the vehicle. If using a vehicle like DMSO, consider its concentration and potential for causing adverse effects. A vehicle control group is essential.[3]

    • Consider a different route of administration. Toxicity can vary significantly with the route of administration.

Issue: No observable effect (e.g., analgesia) is seen even at what should be a therapeutic dose.

  • Possible Cause: The potency of 8-DA may be lower than anticipated. The compound may have poor bioavailability via the chosen administration route. The experimental model may not be sensitive to the compound's effects.

  • Troubleshooting Steps:

    • Incrementally increase the dose. If no toxicity is observed, the dose can be cautiously escalated in subsequent experimental groups.

    • Verify the compound's purity and stability. Ensure the 8-DA used is of high purity and has been stored correctly to prevent degradation.

    • Re-evaluate the administration route. Consider a route with potentially higher bioavailability, such as IP or IV, if initially using oral administration.

    • Optimize the experimental model. Ensure the chosen pain model (e.g., hot plate, writhing test) is appropriate for detecting the expected analgesic effects.[4][5][6]

Quantitative Data Summary

The following tables summarize key quantitative data for the related compound, Aconitine, which can serve as a preliminary reference for designing studies with 8-DA.

Table 1: Acute Toxicity of Aconitine in Mice

CompoundRoute of AdministrationLD50 (mg/kg)Reference
AconitineOral1.8[2]
AconitineIntraperitoneal0.308[2]

Table 2: Analgesic Efficacy of Aconitine in Mice

Pain ModelAdministration RouteDose (mg/kg)EffectReference
Hot Plate TestOral0.317.12% increase in pain threshold[6]
Hot Plate TestOral0.920.27% increase in pain threshold[6]
Acetic Acid WrithingOral0.368% reduction in writhing[5][7]
Acetic Acid WrithingOral0.976% reduction in writhing[5][7]

Experimental Protocols

Protocol 1: Dose-Range Finding Study for this compound in Mice

  • Objective: To determine the maximum tolerated dose (MTD) and identify a range of doses for efficacy studies.

  • Animals: Use a small number of mice per group (e.g., n=3-5).

  • Dose Selection: Based on Aconitine data, start with a low dose (e.g., 0.01 mg/kg IP) and include several logarithmically spaced higher dose groups (e.g., 0.1 mg/kg, 1 mg/kg). Include a vehicle control group.

  • Administration: Administer the selected doses of 8-DA via the chosen route (e.g., IP).

  • Observation: Continuously monitor the animals for the first 4 hours post-administration, and then at regular intervals for at least 24-48 hours. Record all signs of toxicity.

  • Endpoint: The MTD is the highest dose that does not cause significant signs of toxicity or mortality.

Protocol 2: Acute Toxicity (LD50) Determination of this compound in Mice

  • Objective: To determine the median lethal dose (LD50) of 8-DA.

  • Animals: Use a sufficient number of mice per group (e.g., n=8-10) to obtain statistically relevant data.

  • Dose Selection: Based on the dose-range finding study, select a range of doses that are expected to cause mortality in 0% to 100% of the animals.

  • Administration: Administer the selected doses of 8-DA.

  • Observation: Monitor the animals for a defined period (e.g., 7-14 days) and record mortality.

  • Data Analysis: Calculate the LD50 using a recognized statistical method (e.g., probit analysis).

Visualizations

Experimental_Workflow_for_Dosage_Refinement cluster_0 Phase 1: Dose-Range Finding cluster_1 Phase 2: Acute Toxicity (LD50) cluster_2 Phase 3: Efficacy Studies Start Start Literature_Review Literature Review (Aconitine Data) Start->Literature_Review Dose_Selection Select Initial Dose Range Literature_Review->Dose_Selection Dose_Administration Administer 8-DA to Small Groups Dose_Selection->Dose_Administration Observation_Toxicity Observe for Toxicity Signs Dose_Administration->Observation_Toxicity Determine_MTD Determine MTD Observation_Toxicity->Determine_MTD LD50_Dose_Selection Select Doses Around MTD Determine_MTD->LD50_Dose_Selection Inform Efficacy_Dose_Selection Select Doses Below MTD Determine_MTD->Efficacy_Dose_Selection Guide LD50_Administration Administer 8-DA to Larger Groups LD50_Dose_Selection->LD50_Administration LD50_Observation Record Mortality LD50_Administration->LD50_Observation Calculate_LD50 Calculate LD50 LD50_Observation->Calculate_LD50 Efficacy_Study Conduct Efficacy Studies (e.g., Analgesia) Efficacy_Dose_Selection->Efficacy_Study Analyze_Results Analyze Efficacy Data Efficacy_Study->Analyze_Results Refined_Dosage Refined Dosage Analyze_Results->Refined_Dosage

Caption: Workflow for refining this compound dosage in mice.

Troubleshooting_Logic cluster_toxicity Troubleshooting High Toxicity cluster_efficacy Troubleshooting No Effect Start Adverse Event or No Effect High_Toxicity High Toxicity Observed? Start->High_Toxicity Evaluate No_Effect No Effect Observed? Start->No_Effect Evaluate Stop_Experiment Stop Experiment High_Toxicity->Stop_Experiment Yes Increase_Dose Incrementally Increase Dose No_Effect->Increase_Dose Yes Review_Dosage Review Dosage & Preparation Stop_Experiment->Review_Dosage Lower_Dose Lower Starting Dose Review_Dosage->Lower_Dose Evaluate_Vehicle Evaluate Vehicle Lower_Dose->Evaluate_Vehicle Verify_Compound Verify Compound Purity & Stability Increase_Dose->Verify_Compound Re-evaluate_Route Re-evaluate Administration Route Verify_Compound->Re-evaluate_Route Optimize_Model Optimize Experimental Model Re-evaluate_Route->Optimize_Model

Caption: Logic diagram for troubleshooting common issues in 8-DA dosage studies.

References

Validation & Comparative

Comparative Analysis of the Cardiotoxicity of 8-Deacetylyunaconitine and Aconitine

Author: BenchChem Technical Support Team. Date: December 2025

Aconitine (B1665448) demonstrates significant cardiotoxicity, primarily through the disruption of ion channel function and induction of programmed cell death. In contrast, a comprehensive toxicological profile for 8-deacetylyunaconitine (B10862179), particularly concerning its cardiotoxic effects, remains largely uncharacterized in publicly available scientific literature, precluding a direct, data-driven comparison.

In contrast, information regarding the specific cardiotoxic effects of this compound is scarce. This compound is a derivative of yunaconitine (B1683533), another toxic alkaloid found in plants of the Aconitum genus. While studies on yunaconitine indicate it also possesses cardiotoxic and neurotoxic properties, detailed experimental data and mechanistic studies specifically for this compound are lacking.[3][4] Therefore, a direct comparison of its cardiotoxicity with that of aconitine is not feasible based on current evidence.

Mechanistic Insights into Aconitine Cardiotoxicity

Aconitine exerts its cardiotoxic effects through a multi-faceted approach targeting key cellular processes:

  • Ion Channel Disruption: Aconitine binds to the open state of voltage-gated sodium channels, preventing their inactivation. This leads to a sustained influx of Na+, prolonged action potential duration, and early afterdepolarizations, which are known triggers for cardiac arrhythmias.

  • Calcium Homeostasis Imbalance: The persistent sodium influx alters the function of the sodium-calcium exchanger, leading to an overload of intracellular calcium. This calcium dysregulation can induce delayed afterdepolarizations and further contribute to arrhythmogenesis.

  • Induction of Apoptosis and Autophagy: Aconitine has been shown to induce programmed cell death (apoptosis) and autophagy in cardiomyocytes. These processes contribute to myocardial injury and the overall cardiotoxic phenotype.

  • Signaling Pathway Activation: The cardiotoxicity of aconitine involves the activation of several signaling pathways, including the p38/MAPK/Nrf2 pathway, which is associated with oxidative stress and inflammation.

Data on Yunaconitine Cardiotoxicity

Limited studies on yunaconitine, a closely related compound to this compound, suggest it also induces cardiotoxicity. Research indicates that yunaconitine can cause myocardial injury through mechanisms that may involve the mitochondrial apoptosis pathway.[4] One study identified yunaconitine in the urine of patients with suspected herbal poisoning, highlighting its potential for toxicity.[3] However, specific quantitative data, such as LD50 values for cardiotoxicity or detailed electrophysiological effects, are not as well-documented as for aconitine.

Experimental Protocols

Due to the lack of specific experimental data for this compound, this section details a general protocol for assessing aconitine-induced cardiotoxicity in an animal model, which could be adapted for future studies on this compound.

Aconitine-Induced Arrhythmia Model in Rats

  • Animal Model: Male Sprague-Dawley rats (250-300g) are used.

  • Anesthesia: Animals are anesthetized with an intraperitoneal injection of pentobarbital (B6593769) sodium (50 mg/kg).

  • Surgical Preparation: The right jugular vein is cannulated for drug administration. Electrocardiogram (ECG) leads are placed subcutaneously to monitor cardiac activity.

  • Aconitine Administration: A continuous intravenous infusion of aconitine solution (e.g., 10 µg/mL in saline) is administered at a constant rate (e.g., 0.1 mL/min).

  • Endpoint Measurement: The time to the onset of specific arrhythmias, such as ventricular premature beats (VPBs), ventricular tachycardia (VT), and ventricular fibrillation (VF), is recorded. The total dose of aconitine required to induce these arrhythmias is also calculated.

  • Data Analysis: The arrhythmogenic dose of aconitine is determined and can be used to compare the pro-arrhythmic potential of different compounds.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known signaling pathway for aconitine-induced cardiotoxicity and a general workflow for its investigation.

Aconitine_Cardiotoxicity_Pathway Aconitine Aconitine Na_Channel Voltage-Gated Na+ Channel Aconitine->Na_Channel Activates p38_MAPK p38/MAPK/Nrf2 Pathway Aconitine->p38_MAPK Activates Apoptosis Apoptosis Autophagy Aconitine->Apoptosis Induces Na_Influx ↑ Na+ Influx Na_Channel->Na_Influx Depolarization Prolonged Depolarization Na_Influx->Depolarization Ca_Overload ↑ Intracellular Ca2+ Depolarization->Ca_Overload Arrhythmia Arrhythmia Ca_Overload->Arrhythmia Myocardial_Injury Myocardial Injury Arrhythmia->Myocardial_Injury Oxidative_Stress Oxidative Stress Inflammation p38_MAPK->Oxidative_Stress Oxidative_Stress->Myocardial_Injury Apoptosis->Myocardial_Injury

Caption: Signaling pathway of aconitine-induced cardiotoxicity.

Cardiotoxicity_Workflow Compound Test Compound (Aconitine or this compound) In_Vitro In Vitro Studies (Cardiomyocyte Cell Lines) Compound->In_Vitro In_Vivo In Vivo Studies (Animal Models) Compound->In_Vivo Electrophysiology Electrophysiology (Patch Clamp, ECG) In_Vitro->Electrophysiology Cell_Viability Cell Viability Assays (MTT, LDH) In_Vitro->Cell_Viability Biochemical Biochemical Assays (Western Blot, ELISA) In_Vitro->Biochemical In_Vivo->Electrophysiology Histopathology Histopathology In_Vivo->Histopathology Data_Analysis Data Analysis and Mechanism Elucidation Electrophysiology->Data_Analysis Cell_Viability->Data_Analysis Biochemical->Data_Analysis Histopathology->Data_Analysis

Caption: General experimental workflow for cardiotoxicity assessment.

References

A Comparative Guide to the Validation of Analytical Methods for 8-Deacetylyunaconitine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 8-Deacetylyunaconitine, a diterpenoid alkaloid, is critical for research, quality control, and safety assessment of botanical products and pharmaceutical preparations. The validation of the analytical method used is a prerequisite to ensure the reliability and accuracy of the obtained results. This guide provides a comparative overview of two common analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), for the determination of this compound.

While specific, publicly available validation data for this compound is limited, this guide draws upon established validation principles from the International Council for Harmonisation (ICH) guidelines[1][2] and published data on the analysis of closely related aconitine (B1665448) alkaloids to provide a representative comparison.

Comparative Overview of Analytical Methods

The choice between HPLC-UV and LC-MS/MS for the analysis of this compound depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the complexity of the sample matrix.

Table 1: Comparison of Typical Validation Parameters for HPLC-UV and LC-MS/MS Methods for Aconitine-type Alkaloids

Validation ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.999[3]> 0.99
Limit of Detection (LOD) 9 - 12 ng/mL[3]0.03 - 0.56 ng/mL[4]
Limit of Quantification (LOQ) 25 - 37 ng/mL[3]0.20 - 1.0 ng/mL
Precision (RSD%) < 3%[5]< 15%
Accuracy (Recovery %) 90 - 103%[5]82.1% - 105.8%[4]
Specificity Good, but potential for interference from co-eluting compounds.Excellent, based on mass-to-charge ratio and fragmentation patterns.

Experimental Protocols

The following sections detail the typical experimental protocols for the validation of an analytical method for this compound, in accordance with ICH guidelines.[1][2]

1. Specificity/Selectivity

  • Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

  • Protocol:

    • Analyze a blank sample (matrix without the analyte) to assess for any interfering peaks at the retention time of this compound.

    • Analyze a standard solution of this compound.

    • Analyze a sample spiked with this compound and potential interfering compounds (e.g., other related alkaloids).

    • For LC-MS/MS, monitor specific precursor and product ion transitions to ensure high selectivity.

2. Linearity and Range

  • Objective: To establish the relationship between the concentration of the analyte and the analytical signal over a defined range.

  • Protocol:

    • Prepare a series of at least five standard solutions of this compound of known concentrations, spanning the expected range of the samples.

    • Inject each standard solution in triplicate.

    • Plot the mean analytical signal versus the concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

3. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of a standard solution of this compound at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on different equipment.

    • Calculate the relative standard deviation (RSD%) for the replicate measurements.

4. Accuracy (Recovery)

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Protocol:

    • Prepare spiked samples by adding known amounts of this compound to a blank matrix at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the expected concentration).

    • Analyze the spiked samples in triplicate at each concentration level.

    • Calculate the percentage recovery of the analyte.

5. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • Objective: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

  • Protocol:

    • Based on the Standard Deviation of the Response and the Slope:

      • Determine the slope of the calibration curve.

      • Measure the standard deviation of the response for a series of blank injections.

      • Calculate LOD = 3.3 * (Standard Deviation of the Blank / Slope) and LOQ = 10 * (Standard Deviation of the Blank / Slope).

6. Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Protocol:

    • Introduce small variations to the analytical method, such as:

      • pH of the mobile phase

      • Mobile phase composition

      • Column temperature

      • Flow rate

    • Analyze a standard solution under each of the modified conditions.

    • Assess the impact of these changes on the analytical results (e.g., retention time, peak area, resolution).

Visualizing the Workflow

To better illustrate the processes involved in the validation of an analytical method for this compound, the following diagrams outline the key steps.

G cluster_0 Method Development & Optimization cluster_1 Method Validation cluster_2 Documentation & Reporting opt Optimize Method Parameters (Mobile Phase, Column, etc.) dev->opt spec Specificity dev->spec lin Linearity & Range spec->lin prec Precision (Repeatability & Intermediate) lin->prec acc Accuracy (Recovery) prec->acc lod_loq LOD & LOQ acc->lod_loq rob Robustness lod_loq->rob protocol Write Validation Protocol rob->protocol report Generate Validation Report protocol->report report->dev

Caption: General Workflow for Analytical Method Validation.

G cluster_0 Sample Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis sample Obtain Sample (e.g., Plant Extract, Formulation) extract Extraction of this compound sample->extract cleanup Sample Clean-up (e.g., SPE, Filtration) extract->cleanup hplc HPLC Separation cleanup->hplc detect Detection (UV or MS/MS) hplc->detect integrate Peak Integration & Quantification detect->integrate calculate Calculate Concentration integrate->calculate report Report Results calculate->report

Caption: Typical Workflow for the Analysis of this compound.

References

Navigating the Bioactivity of 8-Deacetylyunaconitine: A Guide to Cross-Laboratory Validation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Framework for Researchers

Executive Summary

8-Deacetylyunaconitine, a diterpenoid alkaloid derived from Aconitum Vilmorinian Radix, presents a compelling subject for pharmacological research.[1] As with many natural products, understanding the consistency and reproducibility of its biological activity across different laboratory settings is crucial for advancing its potential therapeutic applications. This guide addresses the critical need for cross-validation of this compound's bioactivity.

Introduction to this compound and its Potential Bioactivity

This compound belongs to the aconitine (B1665448) family of alkaloids, which are known for their potent biological effects, including analgesic properties. While specific bioactivity data for this compound is sparse, related compounds such as 3-acetylaconitine have been investigated for their potential as non-narcotic analgesics for neuropathic pain. The complex structure of these alkaloids suggests a potential for interaction with various signaling pathways, making the characterization of their bioactivity a key area of research.

Chemical Properties of this compound:

PropertyValue
Molecular Formula C33H47NO10
Molecular Weight 617.73 g/mol [1]
CAS Number 93460-55-0[1]
Source Aconitum Vilmorinian Radix[1]

Framework for Cross-Laboratory Bioactivity Comparison

To ensure the reliability and reproducibility of bioactivity data, a standardized approach to experimental design and data reporting is essential. The following table provides a template for summarizing quantitative data from different laboratories.

Table 1: Hypothetical Cross-Laboratory Comparison of this compound Bioactivity (IC50 in µM)

LaboratoryCell Line / ModelAssay TypeIC50 (µM) ± SDPassage No. / Animal Strain
Lab A SH-SY5Y (Neuroblastoma)MTT Assay (Cytotoxicity)[Insert Data]15
Lab B SH-SY5Y (Neuroblastoma)MTT Assay (Cytotoxicity)[Insert Data]18
Lab C HEK293 (Embryonic Kidney)Luciferase Reporter Assay[Insert Data]12
Lab D HEK293 (Embryonic Kidney)Luciferase Reporter Assay[Insert Data]11
Lab E Rodent Model (Neuropathic Pain)Von Frey Test (Analgesia)[Insert Data]Sprague-Dawley
Lab F Rodent Model (Neuropathic Pain)Von Frey Test (Analgesia)[Insert Data]Sprague-Dawley

Standardized Experimental Protocols

Consistent and detailed methodologies are the cornerstone of reproducible research. Below are example protocols for assessing cytotoxicity and a potential signaling pathway.

Cell Viability (MTT) Assay for Cytotoxicity Screening
  • Cell Culture: Culture human neuroblastoma (SH-SY5Y) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. Replace the medium in each well with the compound dilutions and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Luciferase Reporter Assay for NF-κB Signaling Pathway
  • Transfection: Co-transfect HEK293 cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent.

  • Treatment: After 24 hours, treat the cells with this compound at various concentrations for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 6 hours.

  • Lysis and Luminescence Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity and express the results as a fold change relative to the stimulated control.

Visualizing Workflows and Pathways

Graphical representations of experimental workflows and biological pathways can significantly enhance clarity and understanding.

G cluster_prep Preparation cluster_labs Independent Laboratories cluster_data Data Collection & Analysis cluster_results Outcome Compound This compound (Standardized Source) LabA Lab A Compound->LabA LabB Lab B Compound->LabB LabC Lab C Compound->LabC Protocol Standardized Protocol (e.g., MTT Assay) Protocol->LabA Protocol->LabB Protocol->LabC DataA Raw Data A LabA->DataA DataB Raw Data B LabB->DataB DataC Raw Data C LabC->DataC Analysis Centralized Statistical Analysis DataA->Analysis DataB->Analysis DataC->Analysis Validation Cross-Validation Report Analysis->Validation

Caption: Workflow for Cross-Laboratory Validation of Bioactivity.

G cluster_cytoplasm Cytoplasm cluster_nucleus DA This compound Receptor Cell Surface Receptor (Hypothetical Target) DA->Receptor Inhibits (?) IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene Target Gene Expression (e.g., Inflammatory Cytokines) Nucleus->Gene

Caption: Hypothetical Signaling Pathway for this compound.

Conclusion and Future Directions

The establishment of a robust and reproducible bioactivity profile for this compound is paramount for its journey from a natural compound to a potential therapeutic agent. While direct comparative data is currently lacking, this guide provides the necessary framework for researchers to undertake and report on the cross-laboratory validation of its biological effects. Future studies should focus on collaborative efforts to generate these much-needed comparative datasets, which will be instrumental in confirming the therapeutic potential of this and other promising natural products.

References

A Comparative Study of 8-Deacetylyunaconitine and Other Aconitum Alkaloids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the analgesic, anti-inflammatory, and cardiotoxic properties of key Aconitum alkaloids, providing researchers and drug development professionals with comparative data and experimental insights.

This guide offers a comparative overview of 8-Deacetylyunaconitine (DYA) and other significant alkaloids derived from the Aconitum genus, including aconitine (B1665448), mesaconitine, and hypaconitine. The information presented herein is intended to support research and development efforts in the fields of pharmacology and toxicology.

Comparative Biological Activities

Aconitum alkaloids are renowned for their potent physiological effects, which range from therapeutic analgesia and anti-inflammatory actions to severe cardiotoxicity. Understanding the nuanced differences between these compounds is critical for harnessing their potential benefits while mitigating their inherent risks.

Analgesic Effects

Aconitum alkaloids have long been recognized for their pain-relieving properties. Their primary mechanism of action involves the modulation of voltage-gated sodium channels in neurons, which play a crucial role in pain signaling pathways.

While direct comparative studies on the analgesic potency of this compound are limited, data for the structurally related and well-studied alkaloid, aconitine, provides a valuable benchmark. Aconitine has demonstrated significant analgesic effects in various animal models. For instance, in the acetic acid-induced writhing test in mice, aconitine at a dose of 0.9 mg/kg exhibited a 76% reduction in writhing, an effect comparable to the standard analgesic drug aspirin (B1665792) at a much higher dose of 200 mg/kg[1]. In the hot plate test, a model for thermal pain, aconitine (0.9 mg/kg) increased the pain threshold by 20.27%[1].

It is hypothesized that this compound, as a structurally similar diterpenoid alkaloid, also possesses analgesic properties, though its relative potency remains to be fully elucidated through direct comparative studies.

Anti-inflammatory Effects

Inflammation is a key component of many pathological conditions, and Aconitum alkaloids have shown promise in modulating inflammatory responses. The anti-inflammatory effects of these compounds are thought to be mediated through the inhibition of pro-inflammatory signaling pathways.

Cardiotoxicity

The therapeutic application of Aconitum alkaloids is severely hampered by their cardiotoxicity. These compounds can induce life-threatening arrhythmias by persistently activating voltage-gated sodium channels in cardiomyocytes, leading to an influx of sodium ions and disruption of the normal heart rhythm.

The acute toxicity, often manifesting as cardiotoxicity, is a critical parameter for comparing these alkaloids. The median lethal dose (LD50) is a standard measure of acute toxicity. It is important to note that the following LD50 values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Data Summary Tables

The following tables summarize the available quantitative data for this compound and other major Aconitum alkaloids.

AlkaloidAnimal ModelRoute of AdministrationLD50Reference
This compound MouseOral60.0 mg/kg[4]
Aconitine MouseOral1.8 mg/kg[1]
Mesaconitine MouseOral1.9 mg/kg[1]
Hypaconitine MouseOral2.8 mg/kg[1]

Disclaimer: The LD50 values presented are from different studies and should be interpreted with caution as experimental conditions may have varied.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the replication and extension of these findings.

Hot Plate Test for Analgesia

Objective: To assess the central analgesic activity of a compound by measuring the latency of a thermal pain response.

Procedure:

  • A hot plate apparatus is maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Animals (typically mice or rats) are individually placed on the hot plate.

  • The latency to the first sign of a pain response (e.g., licking of the hind paw, jumping) is recorded.

  • A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

  • The test compound or vehicle is administered at a predetermined time before placing the animal on the hot plate.

  • An increase in the latency period compared to the control group indicates an analgesic effect.

Acetic Acid-Induced Writhing Test

Objective: To evaluate the peripheral analgesic activity of a compound by quantifying the reduction in visceral pain-induced stretching behavior.

Procedure:

  • Animals (typically mice) are pre-treated with the test compound or vehicle.

  • After a specific absorption period, a dilute solution of acetic acid (e.g., 0.6% v/v) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).

  • The number of writhes is counted for a defined period (e.g., 15-30 minutes) following the acetic acid injection.

  • A reduction in the number of writhes in the treated group compared to the control group indicates an analgesic effect.

Carrageenan-Induced Paw Edema

Objective: To assess the in vivo anti-inflammatory activity of a compound by measuring its ability to reduce localized edema.

Procedure:

  • The initial paw volume of the animals (typically rats) is measured using a plethysmometer.

  • The test compound or vehicle is administered systemically (e.g., orally or intraperitoneally).

  • After a defined period, a sub-plantar injection of a phlogistic agent, such as carrageenan (e.g., 1% in saline), is administered into the hind paw to induce inflammation and edema.

  • Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

  • The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control group.

Signaling Pathways and Mechanisms of Action

The biological effects of Aconitum alkaloids are primarily mediated through their interaction with voltage-gated sodium channels (VGSCs).

Aconitum_Alkaloid_Mechanism cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Persistent_Activation Persistent Activation of VGSC VGSC->Persistent_Activation Aconitum_Alkaloid Aconitum Alkaloid (e.g., this compound, Aconitine) Aconitum_Alkaloid->VGSC Binds to Site 2 Na_Influx Increased Na+ Influx Persistent_Activation->Na_Influx Depolarization Prolonged Membrane Depolarization Na_Influx->Depolarization Neuron Neuron Depolarization->Neuron Cardiomyocyte Cardiomyocyte Depolarization->Cardiomyocyte Analgesia Analgesia Neuron->Analgesia Inhibition of Pain Signal Transmission Arrhythmia Arrhythmia (Cardiotoxicity) Cardiomyocyte->Arrhythmia Disruption of Cardiac Action Potential

Caption: Mechanism of action of Aconitum alkaloids on voltage-gated sodium channels.

Aconitum alkaloids bind to site 2 of the alpha subunit of voltage-gated sodium channels. This binding leads to a persistent activation of the channel, causing a continuous influx of sodium ions into the cell. The resulting prolonged membrane depolarization has differential effects depending on the cell type. In neurons, this can disrupt the transmission of pain signals, leading to analgesia. However, in cardiomyocytes, it disrupts the normal cardiac action potential, leading to arrhythmias and cardiotoxicity.

The following diagram illustrates a simplified experimental workflow for the comparative evaluation of Aconitum alkaloids.

Experimental_Workflow cluster_analgesic cluster_inflammatory cluster_toxicity Alkaloid_Selection Select Aconitum Alkaloids (e.g., this compound, Aconitine) Analgesic_Assays Analgesic Activity Assessment Alkaloid_Selection->Analgesic_Assays Anti_Inflammatory_Assays Anti-inflammatory Activity Assessment Alkaloid_Selection->Anti_Inflammatory_Assays Toxicity_Assays Toxicity Assessment Alkaloid_Selection->Toxicity_Assays Hot_Plate Hot Plate Test (Central Analgesia) Analgesic_Assays->Hot_Plate Writhing_Test Acetic Acid Writhing Test (Peripheral Analgesia) Analgesic_Assays->Writhing_Test Paw_Edema Carrageenan-Induced Paw Edema Anti_Inflammatory_Assays->Paw_Edema LD50_Determination Acute Toxicity (LD50) (In Vivo) Toxicity_Assays->LD50_Determination Cardiotoxicity_Model Isolated Heart Perfusion (In Vitro Cardiotoxicity) Toxicity_Assays->Cardiotoxicity_Model Data_Analysis Data Analysis and Comparison (ED50, IC50, LD50) Hot_Plate->Data_Analysis Writhing_Test->Data_Analysis Paw_Edema->Data_Analysis LD50_Determination->Data_Analysis Cardiotoxicity_Model->Data_Analysis

References

Assessing the Purity of Commercially Available 8-Deacetylyunaconitine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical compounds is paramount to the validity and reproducibility of experimental results. 8-Deacetylyunaconitine, a diterpenoid alkaloid derived from Aconitum species, is a potent compound with significant biological activity. Ensuring its purity in commercial preparations is a critical first step in any research endeavor. This guide provides a framework for assessing the purity of commercially available this compound, complete with recommended experimental protocols and data interpretation guidelines.

While many suppliers provide a certificate of analysis with a stated purity, independent verification is often necessary to identify potential impurities, degradation products, or batch-to-batch variability. This guide will compare the stated purity from various commercial sources and provide detailed methodologies for in-house purity assessment.

Commercial Supplier Purity Claims

Several vendors offer this compound, typically with a purity specification of ≥98%. The most common analytical technique cited for this determination is High-Performance Liquid Chromatography (HPLC). Below is a summary of information gathered from various suppliers. It is important to note that this data is provided by the suppliers and has not been independently verified in a single comparative study.

SupplierStated PurityAnalytical Method(s) Cited
Supplier A≥98%HPLC, NMR, MS
Supplier B99.73%Not explicitly stated, but provides HNMR and LCMS data upon request[1]
Supplier CNot specifiedProvides product with CAS number and molecular formula[2][3]

Potential Impurities and Degradation Products

The complex structure of this compound and its natural origin from Aconitum plants mean that several types of impurities could be present in commercial samples. As a C19-diterpenoid alkaloid, it is susceptible to degradation, particularly through hydrolysis.

The most common degradation pathway for diester-diterpenoid alkaloids is the hydrolysis of the ester groups, which can significantly alter the biological activity and toxicity of the compound.[4] The processing of Aconitum raw materials often involves heating, which can accelerate this hydrolysis.[4] Therefore, researchers should be vigilant for the presence of less toxic monoester or amine alcohol-type alkaloid impurities.[4]

Potential impurities in a commercial batch of this compound may include:

  • Related Aconitum alkaloids: Co-purification of other structurally similar alkaloids from the plant source.

  • Hydrolysis products: Cleavage of the ester linkages, leading to compounds with altered polarity.

  • Residual solvents: Solvents used in the purification process.

  • Isomers: Structural isomers that may be difficult to separate during purification.

Recommended Experimental Protocols for Purity Assessment

To independently verify the purity of a commercial sample of this compound, a combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used method for determining the purity of non-volatile and semi-volatile compounds.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing an optional modifier like 0.1% formic acid or ammonium (B1175870) acetate) is typically effective. A starting point could be a linear gradient from 10% to 90% acetonitrile over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Aromatic region, typically around 235 nm.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard and the commercial sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Injection Volume: 10 µL.

Data Analysis:

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a higher level of confidence by coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, allowing for the identification of impurities.

Experimental Protocol:

  • Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., a time-of-flight (TOF) or quadrupole instrument).

  • Chromatographic Conditions: Similar to the HPLC-UV method, but optimized for compatibility with the MS detector (e.g., using volatile mobile phase modifiers like formic acid or ammonium formate). A UPLC-ESI-MS method has been shown to be effective for the analysis of Aconitum alkaloids.[4]

  • Ionization Source: Electrospray ionization (ESI) in positive ion mode is typically used for aconitine-type alkaloids.

  • Mass Analysis: Full scan mode to detect all ions within a specified mass range, and fragmentation analysis (MS/MS) to aid in the structural elucidation of impurities.

Data Analysis:

The mass-to-charge ratio (m/z) of the main peak should correspond to the expected molecular weight of this compound. Any other detected peaks can be tentatively identified based on their m/z values and fragmentation patterns, which may correspond to known degradation products or related alkaloids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed structural information and can be used to confirm the identity of the compound and detect impurities that may not be easily observed by chromatography.

Experimental Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the compound is soluble (e.g., CDCl₃ or CD₃OD).

  • Experiments:

    • ¹H NMR: To observe the proton signals and their integrations. The presence of unexpected signals may indicate impurities.

    • ¹³C NMR: To observe the carbon signals. The number of signals should correspond to the number of unique carbons in the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): To confirm the structural assignment of the molecule.

Data Analysis:

The obtained spectra should be compared with literature data for this compound. The presence of significant unassigned signals could indicate the presence of impurities. Integration of impurity signals relative to the main compound's signals can provide a semi-quantitative estimate of their levels.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data_analysis Data Analysis & Purity Assessment Sample Commercial this compound Dissolution Dissolve in appropriate solvent Sample->Dissolution HPLC HPLC-UV Dissolution->HPLC Inject LCMS LC-MS Dissolution->LCMS Inject NMR NMR Dissolution->NMR Analyze Purity_Calc Purity Calculation (% Area) HPLC->Purity_Calc Impurity_ID Impurity Identification (m/z, MS/MS) LCMS->Impurity_ID Structure_Confirm Structural Confirmation NMR->Structure_Confirm Final_Assessment Final Purity Assessment Purity_Calc->Final_Assessment Impurity_ID->Final_Assessment Structure_Confirm->Final_Assessment

Caption: Experimental workflow for the purity assessment of this compound.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Target Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Target Gene TF->Gene Regulates Transcription Response Cellular Response Gene->Response Compound This compound Compound->Receptor Binds

Caption: Hypothetical signaling pathway involving this compound.

Conclusion

The purity of this compound is a critical factor for ensuring the reliability and reproducibility of research findings. While commercial suppliers provide certificates of analysis, this guide highlights the importance of independent verification. By employing a multi-technique approach involving HPLC-UV, LC-MS, and NMR, researchers can confidently assess the purity of their samples, identify potential impurities, and proceed with their investigations on a solid analytical foundation. This due diligence is an essential component of rigorous scientific practice in drug discovery and development.

References

Comparative Toxicity Analysis: 8-Deacetylyunaconitine and its Parent Compounds, Yunaconitine and Aconitine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the acute toxicity of 8-Deacetylyunaconitine in relation to its precursors, yunaconitine (B1683533) and aconitine (B1665448), reveals a significant attenuation of toxicity with the removal of the acetyl group. This guide provides a comparative analysis of their lethal dose 50 (LD50) values, outlines the experimental methodologies used for these determinations, and illustrates the common mechanism of action involving voltage-gated sodium channels.

This report, intended for researchers, scientists, and professionals in drug development, synthesizes available data to offer a clear perspective on the structure-toxicity relationship within this family of aconitum alkaloids. The data underscores the critical role of the C8-acetyl group in the potent toxicity of these natural compounds.

Data Summary: LD50 Comparison

The acute toxicity of this compound, yunaconitine, and aconitine has been evaluated in mice, with the following LD50 values reported.

CompoundAnimal ModelAdministration RouteLD50 (mg/kg)
This compound (DYA) Female ICR MiceOral60.0
Female ICR MiceIntravenous7.60
Yunaconitine (YAC) Female ICR MiceOral2.37
MiceOral2.13 (decreases to 0.24 in P-gp deficient mice)[1]
Female ICR MiceIntravenous0.200
MiceIntravenous0.05[1]
Aconitine MiceOral1.8[2]
MiceIntraperitoneal0.308[2]

Experimental Protocols

The determination of LD50 values for these compounds involved the following methodologies:

For this compound and Yunaconitine: The acute toxicity was determined using the up-and-down procedure (UDP) . This method is a sequential dosing approach that allows for the estimation of the LD50 with a reduced number of animals compared to traditional methods. The study utilized female ICR mice as the animal model. The compounds were administered either orally or intravenously.

For Aconitine: The LD50 values for aconitine were determined in mice.[2] The administration routes were oral and intraperitoneal.[2] While the specific procedural details such as the use of the up-and-down procedure or a different method (e.g., probit analysis) are not explicitly stated in the available literature, these are standard toxicological assays.

Mechanism of Action: Voltage-Gated Sodium Channel Modulation

Aconitine and its analogs, including the highly toxic yunaconitine, exert their effects by targeting voltage-gated sodium channels in excitable membranes of tissues like the myocardium, nerves, and muscles. While specific studies on the mechanism of this compound are limited, its structural similarity to yunaconitine strongly suggests a shared mechanism of action.

These alkaloids bind to the open state of the sodium channels, leading to their persistent activation. This disrupts the normal process of membrane repolarization, causing a constant influx of sodium ions. The resulting membrane depolarization leads to cardiotoxicity, manifesting as arrhythmias, and neurotoxicity, characterized by paresthesia and paralysis.

Toxicity_Pathway cluster_membrane Cell Membrane Na_Channel Voltage-Gated Sodium Channel (VGSC) Persistent_Activation Persistent Activation of VGSC Aconitum_Alkaloids Aconitine / Yunaconitine (this compound) Aconitum_Alkaloids->Na_Channel Binds to open state Na_Influx Continuous Na+ Influx Persistent_Activation->Na_Influx Depolarization Prolonged Membrane Depolarization Na_Influx->Depolarization Toxicity Cardiotoxicity & Neurotoxicity Depolarization->Toxicity

Mechanism of Aconitum Alkaloid Toxicity

References

Differential Effects of 8-Deacetylyunaconitine on Neuronal Ion Channels: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential effects of 8-Deacetylyunaconitine, a C19-diterpenoid alkaloid derived from Aconitum vilmorinianum, on neuronal ion channels. Due to a lack of direct experimental data on this compound, this guide leverages structure-activity relationship (SAR) studies of related C19-diterpenoid alkaloids to infer its likely modulatory properties on key neuronal ion channels, including voltage-gated sodium (Nav), potassium (Kv), and calcium (Cav) channels. These inferred properties are compared with the established experimental data of other prominent aconitine (B1665448) alkaloids.

Inferred and Comparative Effects on Neuronal Ion Channels

The primary mechanism of action for many C19-diterpenoid alkaloids involves the modulation of voltage-gated sodium channels.[1][2] The presence and nature of ester groups at the C-8 and C-14 positions are critical determinants of their activity.[3] Aconitine, a highly toxic diester alkaloid, is a well-known activator of Nav channels, causing persistent activation at resting membrane potentials.[1] Less toxic monoesters often act as channel blockers.[1] Alkaloids lacking an ester group at C-8, such as this compound, are generally less toxic.[1]

Based on structure-activity relationships, the removal of the acetyl group from the C-8 position of yunaconitine (B1683533) to form this compound is expected to significantly reduce its toxicity and potentially alter its effects on ion channels from a potent activator to a modulator with different properties. The hydroxyl group at C-8 is considered an important structural feature for the cardiac activities of aconitine-type alkaloids that lack ester groups.[4]

Voltage-Gated Sodium (Nav) Channels

The primary cellular targets of aconitine alkaloids are the voltage-gated sodium channels.[1] Aconitine binds to site 2 of the channel, leading to a block of inactivation and a hyperpolarizing shift in the voltage-dependence of activation.[1] This results in an increase in sodium influx and persistent membrane depolarization.

For this compound, the absence of the C-8 acetyl group suggests a weaker interaction with the Nav channel compared to diester aconitines. It may act as a partial agonist or even an antagonist, depending on the specific channel subtype and experimental conditions. Studies on related N-deacetylated lappaconitine (B608462) suggest it acts as a Class I antiarrhythmic agent, implying sodium channel blocking properties.[5]

Voltage-Gated Potassium (Kv) Channels

While the primary focus of aconitine research has been on sodium channels, some studies have indicated effects on potassium channels. The prolonged depolarization caused by Nav channel activation can indirectly affect Kv channel function. Direct interactions are less well-characterized. The impact of this compound on Kv channels is currently unknown.

Voltage-Gated Calcium (Cav) Channels

The persistent depolarization induced by aconitine alkaloids can lead to the opening of voltage-gated calcium channels, resulting in an increase in intracellular calcium concentration.[2] This is generally considered a secondary effect of Nav channel activation. Direct modulatory effects of this compound on Cav channels have not been reported.

Data Presentation: A Comparative Overview

As direct quantitative data for this compound is unavailable, the following tables compare the known effects of related aconitine alkaloids on neuronal ion channels. This provides a framework for predicting the potential activity profile of this compound.

Table 1: Comparative Effects of Aconitine Alkaloids on Voltage-Gated Sodium (Nav) Channels

CompoundNav Channel EffectIC50 / EC50Key Findings
Aconitine ActivatorEC50 ≈ 3 µM (synaptosomal Na+ influx)[2]Binds to site 2, inhibits inactivation, shifts activation to more negative potentials.[1]
Lappaconitine Blocker-Exhibits antiarrhythmic properties, suggesting Nav channel blockade.[6]
N-Deacetyllappaconitine Blocker-Acts as a Class I antiarrhythmic agent, indicating Nav channel blocking activity.[5]
This compound Inferred: Weak modulator/blockerUnknownExpected to have significantly lower potency than aconitine based on SAR.[1][3]

Table 2: Comparative Effects of Aconitine Alkaloids on Other Neuronal Ion Channels

CompoundIon ChannelEffectKey Findings
Aconitine Kv ChannelsIndirect modulationProlonged depolarization may alter Kv channel activity.
Aconitine Cav ChannelsIndirect activationIncreased intracellular Ca2+ secondary to Nav channel activation.[2]
This compound Kv & Cav ChannelsUnknownDirect effects have not been investigated.

Experimental Protocols

The following is a generalized protocol for investigating the effects of a compound like this compound on neuronal ion channels using the whole-cell patch-clamp technique.

1. Cell Culture and Preparation:

  • Culture a suitable neuronal cell line (e.g., SH-SY5Y, ND7/23) or primary neurons (e.g., dorsal root ganglion neurons) expressing the ion channels of interest.

  • Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.

  • Use cells at a low passage number and ensure they are in a healthy, viable state before recording.

2. Electrophysiological Recording:

  • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope.

  • Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

  • The internal solution for recording sodium and potassium currents typically contains (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1 EGTA, 4 Mg-ATP, and 0.3 Na2-GTP (pH adjusted to 7.2 with KOH). For calcium currents, a Cs-based internal solution is used to block potassium currents.

  • Establish a giga-ohm seal between the patch pipette and the cell membrane.

  • Rupture the membrane patch to achieve the whole-cell configuration.

3. Data Acquisition and Analysis:

  • Record membrane currents using a patch-clamp amplifier and digitize the data using an analog-to-digital converter.

  • To measure Nav currents, hold the cell at a hyperpolarized potential (e.g., -100 mV) and apply depolarizing voltage steps.

  • To measure Kv currents, hold the cell at a depolarized potential (e.g., -80 mV) and apply further depolarizing steps.

  • To measure Cav currents, use a barium-containing external solution to increase current amplitude and block Kv channels.

  • Apply this compound and control compounds at various concentrations via the perfusion system.

  • Analyze the effects of the compounds on current amplitude, voltage-dependence of activation and inactivation, and channel kinetics using specialized software.

  • Construct concentration-response curves to determine IC50 or EC50 values.

Mandatory Visualization

Signaling_Pathway cluster_membrane Neuronal Membrane Nav Voltage-Gated Sodium Channel (Nav) Depolarization Membrane Depolarization Nav->Depolarization Na+ Influx Kv Voltage-Gated Potassium Channel (Kv) Kv->Depolarization K+ Efflux (Repolarization) Cav Voltage-Gated Calcium Channel (Cav) Ca_Influx Ca2+ Influx Cav->Ca_Influx Ca2+ Influx Compound This compound (Inferred Mechanism) Compound->Nav Modulates (Inferred: Weak Blocker/Partial Agonist) Depolarization->Kv Opens Depolarization->Cav Opens AP Action Potential Firing Depolarization->AP NT_Release Neurotransmitter Release Ca_Influx->NT_Release

Caption: Inferred signaling pathway of this compound on neuronal ion channels.

Experimental_Workflow A Neuronal Cell Culture B Whole-Cell Patch Clamp A->B C Establish Giga-ohm Seal B->C D Rupture Membrane (Whole-Cell Mode) C->D E Record Baseline Currents (Nav, Kv, Cav) D->E F Apply this compound E->F G Record Currents in Presence of Compound F->G H Data Analysis (Amplitude, Kinetics, V-dependence) G->H I Generate Concentration-Response Curves H->I J Determine IC50 / EC50 I->J

Caption: Experimental workflow for patch-clamp analysis of ion channel modulation.

Logical_Relationship Compound This compound Nav Direct Modulation of Nav Channels (Primary Effect) Compound->Nav Membrane_Potential Alteration of Membrane Potential Nav->Membrane_Potential Kv Indirect Modulation of Kv Channels (Secondary Effect) Membrane_Potential->Kv Cav Indirect Modulation of Cav Channels (Secondary Effect) Membrane_Potential->Cav Neuronal_Excitability Change in Neuronal Excitability Membrane_Potential->Neuronal_Excitability

References

Unveiling the Anti-Inflammatory Arsenal: A Comparative Analysis of 8-Deacetylyunaconitine and Novel Therapeutic Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-inflammatory mechanisms of 8-Deacetylyunaconitine, a diterpenoid alkaloid, against two promising alternatives: Itaconic Acid and Histone Deacetylase (HDAC) Inhibitors. This analysis is supported by experimental data and detailed protocols to facilitate informed decisions in drug discovery and development.

While this compound, derived from Aconitum Vilmorinian Radix, has been traditionally used for its analgesic and anti-inflammatory properties, its precise molecular mechanism is not fully elucidated. In contrast, Itaconic Acid and HDAC Inhibitors have well-defined pathways of action, offering robust targets for therapeutic intervention. This guide will delve into the known anti-inflammatory effects of these compounds, presenting a clear comparison of their mechanisms, supported by experimental evidence.

Performance Comparison: this compound vs. Alternatives

The following tables summarize the key mechanistic features and experimental findings for this compound, Itaconic Acid, and HDAC Inhibitors, providing a clear, at-a-glance comparison of their anti-inflammatory properties.

Table 1: Comparison of Anti-Inflammatory Mechanisms

FeatureThis compound (Inferred from Aconitum Alkaloids)Itaconic AcidHistone Deacetylase (HDAC) Inhibitors
Primary Target(s) Prostanoid Metabolism, Leukocyte Chemotaxis[1]Succinate Dehydrogenase (SDH), Keap1, IRAK4[2]Histone Deacetylases (HDACs)[3][4]
Key Signaling Pathways Modulated Prostaglandin Synthesis PathwayNF-κB, Nrf2, JAK-STAT, NLRP3 Inflammasome[2][5][6]NF-κB, Inflammatory Gene Transcription[4][7]
Effect on Inflammatory Mediators Inhibition of vascular permeability and edema[8][9]Inhibition of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β)[2][5]Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6)[3][7][10]
Mode of Action Likely involves reduction of inflammatory cell infiltration and mediator production.Metabolic reprogramming, antioxidant response, direct inhibition of inflammatory signaling.[2]Epigenetic modification leading to altered gene expression.[3]

Table 2: Summary of Supporting Experimental Data

Compound/ClassExperimental ModelKey FindingsReference
Aconitum Alkaloids (as a proxy for this compound) Acetic acid-induced vascular permeability in mice; Carrageenan-induced paw edema in ratsInhibition of increased vascular permeability and edema formation at low doses.[8]
Freund's complete adjuvant-induced mono-arthritis in ratsSuppression of joint allodynia, swelling, hyperaemia, and vascular permeability.[9]
Itaconic Acid & Derivatives LPS-stimulated macrophagesInhibition of pro-inflammatory cytokine production (TNF-α, IL-6).[5][11][5][11]
Mouse model of psoriasisAlleviation of skin pathological changes.[5]
Mouse model of experimental autoimmune encephalomyelitis (EAE)Inhibition of metalloproteinase production, microglia activation, and Th1/Th17 differentiation.[5]
HDAC Inhibitors LPS-challenged glial culturesInhibition of pro-inflammatory mediator expression.[7]
Mouse model of autoantibody-mediated arthritisInhibition of joint swelling, synovial inflammation, and bone/cartilage destruction.[3]
Dextran sulphate- and trinitrobenzene sulphonic acid-induced colitis in miceReduced disease severity and suppression of inflammatory cytokines.[3]

Detailed Experimental Protocols

To ensure the reproducibility of the cited findings, this section provides detailed methodologies for key experiments.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

This model is widely used to assess the anti-inflammatory activity of novel compounds.

  • Animal Model: Male Sprague-Dawley rats (150-200g) are used.

  • Compound Administration: The test compound (e.g., Aconitum alkaloid extract) or vehicle is administered orally or intraperitoneally at a predetermined time before carrageenan injection.

  • Induction of Inflammation: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.

In Vitro Anti-Inflammatory Activity: LPS-Stimulated Macrophages

This assay is crucial for determining the effect of a compound on the production of pro-inflammatory cytokines.

  • Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) or primary bone marrow-derived macrophages (BMDMs) are cultured in appropriate media.

  • Cell Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., Itaconic Acid, HDAC inhibitor) for a specific duration (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 100 ng/mL) to the cell culture medium.

  • Cytokine Measurement: After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected. The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis: The production of cytokines in the treated groups is compared to the LPS-stimulated control group to determine the inhibitory effect of the compound.

Visualizing the Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows discussed in this guide.

cluster_Aconitum This compound (Inferred) Inflammatory_Stimulus Inflammatory Stimulus Arachidonic_Acid Arachidonic Acid Metabolism Inflammatory_Stimulus->Arachidonic_Acid Leukocyte_Chemotaxis Leukocyte Chemotaxis Inflammatory_Stimulus->Leukocyte_Chemotaxis Prostanoids Prostanoids Arachidonic_Acid->Prostanoids Arachidonic_Acid->Leukocyte_Chemotaxis Inflammation Inflammation (Edema, Vascular Permeability) Prostanoids->Inflammation Leukocyte_Chemotaxis->Inflammation Aconitum This compound Aconitum->Arachidonic_Acid Inhibits Aconitum->Leukocyte_Chemotaxis Inhibits cluster_Itaconic_Acid Itaconic Acid LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAK4 IRAK4 MyD88->IRAK4 NFkB_Activation NFkB_Activation IRAK4->NFkB_Activation Activates Proinflammatory_Cytokines Proinflammatory_Cytokines NFkB_Activation->Proinflammatory_Cytokines Induces Mitochondrion Mitochondrion TCA_Cycle TCA Cycle Succinate Succinate SDH SDH Succinate->SDH Fumarate Fumarate SDH->Fumarate Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2 Nrf2 ARE ARE Nrf2->ARE Translocates to nucleus Antioxidant_Genes Antioxidant_Genes ARE->Antioxidant_Genes Activates Itaconic_Acid Itaconic Acid Itaconic_Acid->IRAK4 Inhibits Itaconic_Acid->SDH Inhibits Itaconic_Acid->Keap1_Nrf2 Alkylates Keap1, releases Nrf2 cluster_HDACi HDAC Inhibitors Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Signal_Transduction Signal Transduction (e.g., TLR4) Inflammatory_Stimulus->Signal_Transduction NFkB_Activation NF-κB Activation Signal_Transduction->NFkB_Activation HATs Histone Acetyltransferases (HATs) NFkB_Activation->HATs Recruits Histone_Acetylation Histone Acetylation HATs->Histone_Acetylation Promotes HDACs Histone Deacetylases (HDACs) HDACs->Histone_Acetylation Removes Acetyl Groups (Inhibits Transcription) Gene_Transcription Inflammatory Gene Transcription Histone_Acetylation->Gene_Transcription Enables Proinflammatory_Cytokines Pro-inflammatory Cytokines Gene_Transcription->Proinflammatory_Cytokines HDAC_Inhibitors HDAC Inhibitors HDAC_Inhibitors->HDACs Inhibit G start Start: Select Animal Model (e.g., Rats) acclimatize Acclimatize Animals start->acclimatize fast Fast Animals Overnight acclimatize->fast measure_baseline Measure Baseline Paw Volume fast->measure_baseline administer_compound Administer Test Compound or Vehicle measure_baseline->administer_compound induce_inflammation Inject Carrageenan into Paw administer_compound->induce_inflammation measure_edema Measure Paw Volume at Timed Intervals induce_inflammation->measure_edema analyze_data Analyze Data: Calculate % Inhibition measure_edema->analyze_data end End: Determine Anti-inflammatory Efficacy analyze_data->end

References

A Comparative Analysis of the Pharmacokinetic Profiles of 8-Deacetylyunaconitine and Yunaconitine

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the absorption, distribution, metabolism, and excretion of the diterpenoid alkaloids 8-Deacetylyunaconitine and its parent compound, yunaconitine (B1683533), reveals significant differences in their pharmacokinetic behavior. These differences are critical for understanding their respective toxicological and potential therapeutic profiles.

This guide provides a comparative overview of the pharmacokinetics of this compound (8-DA) and yunaconitine (YA), focusing on key parameters such as bioavailability, half-life, and metabolic pathways. The information presented is intended for researchers, scientists, and professionals involved in drug development and toxicology.

Executive Summary

Yunaconitine, a highly toxic alkaloid found in Aconitum species, undergoes metabolism to form various derivatives, including the less toxic this compound. This metabolic conversion significantly alters the pharmacokinetic properties of the molecule. Based on available preclinical data, 8-DA exhibits distinct absorption and elimination characteristics compared to what is known about yunaconitine, primarily due to differences in their chemical structures. While direct comparative studies in the same species under identical conditions are limited, this guide synthesizes the available data to provide a comprehensive comparison.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for this compound and yunaconitine based on available preclinical studies. It is important to note that the data for 8-DA was obtained from studies in rats, while the bioavailability data for YA was determined in mice. This difference in species may influence the direct comparability of the values.

Pharmacokinetic ParameterThis compound (in rats)Yunaconitine (in mice)Reference
Administration Route Intravenous (IV)Oral (PO)Intravenous (IV)
Dose 0.1 mg/kg5 mg/kg0.05 mg/kg
Area Under the Curve (AUC) 73.0 ± 24.6 ng/mL·h (AUC0-t)1770.0 ± 530.6 ng/mL·h (AUC0-t)-
Half-life (t1/2) 4.5 ± 1.7 h3.2 ± 0.7 h-
Bioavailability (F%) -48.5%-
Toxicity (LD50 in mice) 7.60 mg/kg (IV)60.0 mg/kg (PO)0.200 mg/kg (IV)

Experimental Protocols

Pharmacokinetic Study of this compound in Rats

Animal Model: Male Sprague-Dawley rats.[1] Drug Administration:

  • Intravenous (IV): this compound was administered via the tail vein at a dose of 0.1 mg/kg.[1]

  • Oral (PO): this compound was administered by gavage at a dose of 5 mg/kg.[1] Sample Collection: Blood samples were collected at predetermined time points after drug administration. Analytical Method: The concentration of this compound in plasma samples was determined using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.[1] Pharmacokinetic Analysis: Pharmacokinetic parameters, including AUC and t1/2, were calculated from the plasma concentration-time data. Bioavailability was calculated as (AUCoral / AUCIV) × (DoseIV / Doseoral) × 100.[1]

Bioavailability Study of Yunaconitine in Mice

Animal Model: Mice. Drug Administration:

  • Intravenous (IV): Yunaconitine was administered at a dose of 0.05 mg/kg.

  • Oral (PO): Yunaconitine was administered at a dose of 2 mg/kg. Analytical Method: Plasma concentrations of yunaconitine were determined using UPLC-MS/MS. Pharmacokinetic Analysis: Bioavailability was calculated by comparing the AUC after oral and intravenous administration.

Metabolic Pathways and Relationships

Yunaconitine is extensively metabolized in the body, primarily by the cytochrome P450 enzyme system, with CYP3A4 playing a crucial role.[2][3] This metabolic process can lead to the formation of up to 20 different metabolites.[2][3] One of the key metabolic reactions is deacetylation, which results in the formation of this compound. This conversion is significant as 8-DA is reported to be less toxic than its parent compound, yunaconitine.

metabolic_pathway cluster_0 Metabolism (Liver) YA Yunaconitine (YA) Metabolites Other Metabolites YA->Metabolites CYP3A4 Oxidation DA This compound (8-DA) YA->DA Deacetylation

Metabolic conversion of Yunaconitine.

Experimental Workflow for Pharmacokinetic Analysis

The determination of pharmacokinetic parameters for compounds like this compound and yunaconitine follows a standardized experimental workflow. This process involves drug administration to animal models, collection of biological samples over time, and subsequent analysis to quantify drug concentrations.

experimental_workflow cluster_0 In-Vivo Experiment cluster_1 Bioanalytical Method cluster_2 Data Analysis Animal_Model Animal Model (e.g., Rats) Drug_Admin Drug Administration (IV and Oral Routes) Animal_Model->Drug_Admin Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Sample_Prep Plasma Sample Preparation (e.g., Protein Precipitation) Plasma_Separation->Sample_Prep UPLC_MSMS UPLC-MS/MS Analysis Sample_Prep->UPLC_MSMS Quantification Quantification of Drug Concentration UPLC_MSMS->Quantification PK_Modeling Pharmacokinetic Modeling Quantification->PK_Modeling Parameter_Calc Calculation of Parameters (AUC, t1/2, Cmax, Tmax) PK_Modeling->Parameter_Calc

Typical workflow for a pharmacokinetic study.

Discussion

The available data indicates that this compound has a considerably higher oral bioavailability in rats (48.5%) compared to yunaconitine in mice (27.4%).[1][4] This suggests that 8-DA is more readily absorbed from the gastrointestinal tract or undergoes less first-pass metabolism than its parent compound. The half-life of 8-DA in rats is in the range of 3-5 hours, indicating a relatively moderate rate of elimination.[1]

The toxicity data further underscores the importance of the deacetylation process. Yunaconitine is significantly more toxic than this compound, with LD50 values being substantially lower for both intravenous and oral routes in mice.[5] This difference in toxicity is likely a direct consequence of their differing pharmacokinetic profiles and intrinsic potencies.

References

Safety Operating Guide

Safe Disposal of 8-Deacetylyunaconitine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides essential safety and logistical information for the proper disposal of 8-deacetylyunaconitine (B10862179), a highly toxic diterpenoid alkaloid. Researchers, scientists, and drug development professionals handling this compound must adhere to strict safety protocols to mitigate risks. This compound is derived from plants of the Aconitum genus, and like other Aconitum alkaloids, it is a potent cardiotoxin (B1139618) and neurotoxin.

I. Understanding the Hazard: Toxicity and Chemical Properties

Quantitative Data on Related Aconitum Alkaloids:

ParameterValueCompoundSource
Lethal Dose (Human)~2 mgAconitineGeneral Knowledge
Lethal Dose (Root Extract)2 gAconite[5]
Half-life~24 hoursAconite[5]

Given the high toxicity of this class of compounds, all handling and disposal procedures must be conducted with extreme caution, treating this compound as a substance with a high acute toxicity rating.

II. Experimental Protocols for Safe Disposal

The following step-by-step procedures are mandatory for the safe disposal of this compound and associated contaminated materials.

A. Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of nitrile gloves.

  • Eye Protection: Use chemical safety goggles and a face shield.

  • Lab Coat: A dedicated lab coat for handling highly toxic compounds is required.

  • Respiratory Protection: A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used, especially when handling the solid form or creating solutions.

B. Spill Management:

  • Evacuate: Immediately alert others and evacuate the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For liquid spills, contain the spill using an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully cover with a damp paper towel to avoid raising dust.

  • Neutralization (for spills on surfaces): While specific chemical deactivation protocols for this compound are not established, a common practice for alkaloid decontamination involves the use of an oxidizing agent. A freshly prepared 10% solution of sodium hypochlorite (B82951) (bleach) can be carefully applied to the spill area after initial absorption. Allow a contact time of at least one hour. Caution: The effectiveness of this method for this compound has not been formally validated. This step should be followed by thorough cleaning.

  • Cleanup: Carefully collect all contaminated materials (absorbent, paper towels, etc.) using appropriate tools (e.g., forceps, dustpan).

  • Disposal of Cleanup Debris: Place all contaminated materials into a designated, labeled, leak-proof hazardous waste container.

C. Disposal of Unused this compound and Contaminated Labware:

  • Do Not Dispose Down the Drain or in Regular Trash: Due to its high toxicity, this compound must not be disposed of via standard laboratory drains or as regular solid waste.

  • Waste Segregation:

    • Solid Waste: Unused this compound powder, contaminated gloves, weigh boats, and other solid materials must be collected in a clearly labeled, sealed, and puncture-resistant hazardous waste container. The label should include "Highly Toxic," the chemical name, and the hazard pictogram (skull and crossbones).

    • Liquid Waste: Solutions containing this compound should be collected in a dedicated, labeled, and sealed hazardous waste container. The container material should be compatible with the solvent used.

    • Sharps: Contaminated needles, syringes, or other sharps must be disposed of in a designated sharps container for hazardous chemical waste.

  • Engage a Professional Hazardous Waste Disposal Service: The disposal of this compound waste must be handled by a licensed and experienced hazardous waste disposal company. Provide them with a comprehensive list of the waste contents.

III. Visualization of Disposal Workflow

The following diagram outlines the logical workflow for the safe disposal of this compound.

cluster_prep Preparation cluster_waste_gen Waste Generation cluster_segregation Waste Segregation & Collection cluster_disposal Final Disposal start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Goggles, Respirator) start->ppe solid_waste Solid Waste (Unused chemical, contaminated consumables) ppe->solid_waste During Experimentation liquid_waste Liquid Waste (Solutions containing the compound) ppe->liquid_waste During Experimentation sharps_waste Sharps Waste (Contaminated needles, etc.) ppe->sharps_waste During Experimentation solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container sharps_container Labeled Sharps Hazardous Waste Container sharps_waste->sharps_container pro_disposal Professional Hazardous Waste Disposal Service solid_container->pro_disposal Arrange Pickup liquid_container->pro_disposal Arrange Pickup sharps_container->pro_disposal Arrange Pickup end End: Safe Disposal pro_disposal->end

Caption: Logical workflow for the safe disposal of this compound.

References

Safe Handling of 8-Deacetylyunaconitine: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling 8-Deacetylyunaconitine, a diterpenoid alkaloid, must adhere to stringent safety protocols due to its potential toxicity, characteristic of aconitine (B1665448) alkaloids.[1][2] These compounds are recognized as potent cardiotoxins and neurotoxins, necessitating a comprehensive safety plan to mitigate exposure risks.[1] This guide provides essential information on personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.

I. Personal Protective Equipment (PPE)

The cornerstone of safely handling this compound is the consistent and correct use of appropriate PPE.[3] The following table summarizes the recommended equipment.

PPE ComponentSpecificationRecommended Use
Gloves Chemotherapy-tested nitrile gloves (double-gloved).[3] ASTM D6978-05 compliant.[3]Required for all handling activities, including preparation, administration, and disposal.[3] Change gloves every 30-60 minutes or immediately if contaminated or torn.[3]
Gowns Disposable, solid-front gown with back closure made of a non-absorbent material (e.g., polyethylene-coated polypropylene). Long sleeves with tight-fitting cuffs.[3]Required when there is a potential for splashing or contamination of clothing.[3]
Eye and Face Protection Safety glasses with side shields or splash goggles.[3] A face shield worn over safety glasses or goggles is necessary when there is a significant risk of splashing.[3]Required for all handling activities.[3]
Respiratory Protection NIOSH-approved N95 or higher (e.g., P100) filtering facepiece respirator for handling powders or when aerosols may be generated.[3][4] For potential vapors, a half-mask or full-face respirator with an appropriate combination cartridge is recommended.[3]Required when engineering controls are insufficient to prevent inhalation of dust or aerosols.[5]
II. Operational and Disposal Plan

A systematic approach to handling and disposal is crucial for minimizing risk.

A. Engineering Controls: All work with this compound should be conducted in a designated area such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood with a valid certification.[3][5] Ensure adequate ventilation and have an accessible safety shower and eye wash station.[6]

B. Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is available and inspected for integrity.[5]

  • Donning PPE: Put on PPE in the following order: gown, inner gloves, respiratory protection (if required), eye and face protection, and outer gloves.[3]

  • During Handling: Avoid the formation of dust and aerosols.[6] Do not eat, drink, or smoke in the laboratory.[5][6] Prevent contact with skin and eyes.[5]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated place, protected from light.[5]

C. Spill Management: In the event of a spill, follow these steps:

  • Assemble Spill Kit: Obtain a chemical or chemotherapy spill kit.[3]

  • Don PPE: Wear two pairs of chemotherapy-tested gloves, a disposable gown, eye protection, and a NIOSH-approved respirator.[3]

  • Containment:

    • Solids: Gently cover the spill with a damp absorbent pad to avoid aerosolizing the powder.[3]

    • Liquids: Cover the spill with an absorbent pad, working from the outside in.[3]

  • Cleanup: Use a scoop and scraper to collect the absorbent material. Place all contaminated materials into a designated "Bulk Chemotherapeutic Waste" or hazardous waste bag from the spill kit.[3]

  • Decontamination: Clean the spill area thoroughly with a suitable detergent and water.[5]

D. Disposal Plan: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations for chemical waste.[5] Do not dispose of down the drain or in regular trash.[5] All contaminated PPE should be placed in a designated, sealed container for disposal.[5]

Visualizing the Workflow

The following diagram illustrates the logical steps for safely handling this compound, from initial preparation to final disposal, including emergency spill procedures.

G Safe Handling Workflow for this compound start Start: Prepare for Handling designated_area Work in Designated Area (Fume Hood / BSC) start->designated_area don_ppe Don Appropriate PPE designated_area->don_ppe handling Handle this compound don_ppe->handling spill_check Spill Occurred? handling->spill_check spill_procedure Execute Spill Cleanup Procedure spill_check->spill_procedure Yes decontaminate_area Decontaminate Work Area spill_check->decontaminate_area No spill_procedure->decontaminate_area doff_ppe Doff PPE Correctly decontaminate_area->doff_ppe waste_disposal Dispose of Waste (Chemical & Contaminated PPE) doff_ppe->waste_disposal end End waste_disposal->end

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.